molecular formula C7H10BNO4S B1452961 (4-(N-Methylsulfamoyl)phenyl)boronic acid CAS No. 226396-31-2

(4-(N-Methylsulfamoyl)phenyl)boronic acid

Cat. No.: B1452961
CAS No.: 226396-31-2
M. Wt: 215.04 g/mol
InChI Key: DOQOQZHSIBBHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(N-Methylsulfamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO4S and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQOQZHSIBBHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656972
Record name [4-(Methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226396-31-2
Record name [4-(Methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Methylamino)sulphonyl]benzene boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-(N-Methylsulfamoyl)phenyl)boronic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating protocols, and authoritative references. The guide details a robust two-part synthetic strategy, commencing with the preparation of the key intermediate, 4-bromo-N-methylbenzenesulfonamide, followed by a cryogenically controlled lithiation-borylation sequence. Furthermore, it addresses the critical aspects of purification and provides a full suite of analytical techniques for structural verification and purity assessment.

Introduction and Strategic Importance

Arylboronic acids and their derivatives are foundational pillars in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This carbon-carbon bond-forming reaction offers unparalleled versatility and functional group tolerance, making it a cornerstone of drug discovery programs for constructing complex biaryl structures.

This compound is a particularly valuable reagent. The N-methylsulfamoyl moiety (-SO₂NHCH₃) serves as a potent hydrogen bond donor and acceptor, often enhancing the pharmacokinetic properties of a drug candidate, such as solubility and cell permeability. Its strategic placement on a boronic acid scaffold allows for its direct incorporation into diverse molecular architectures, making this a high-value intermediate for medicinal chemists. This guide provides a detailed roadmap for its reliable synthesis and rigorous characterization.

Overall Synthetic Strategy

The synthesis is logically approached in two main stages: first, the construction of a suitable aryl halide precursor, and second, the conversion of the C-Br bond to the target C-B(OH)₂ bond.

G A Bromobenzene B 4-Bromobenzenesulfonyl Chloride A->B  Chlorosulfonation  (HSO₃Cl) C 4-Bromo-N-methyl- benzenesulfonamide (Precursor) B->C  Amination  (CH₃NH₂) D (4-(N-Methylsulfamoyl)phenyl)- boronic acid (Target Molecule) C->D  Lithiation-Borylation  1. n-BuLi  2. B(OⁱPr)₃  3. H₃O⁺

Caption: High-level overview of the synthetic pathway.

Part I: Synthesis of 4-Bromo-N-methylbenzenesulfonamide (Precursor)

The synthesis of the aryl bromide precursor is a critical first stage that requires two sequential steps starting from commercially available bromobenzene.

Step 1: Chlorosulfonation of Bromobenzene

This step employs a classic electrophilic aromatic substitution reaction to install the sulfonyl chloride group. The bromine atom is an ortho-, para-director; the para-product is favored due to reduced steric hindrance.

Causality: Chlorosulfonic acid is a highly reactive and potent electrophile, enabling the direct sulfonation of the aromatic ring. The reaction is performed at a controlled temperature to minimize the formation of side products, such as the ortho-isomer and diaryl sulfones.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap (to neutralize the evolved HCl gas), add chlorosulfonic acid (4.0 eq).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add bromobenzene (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.[2]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until HCl evolution ceases.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • The white solid product, 4-bromobenzenesulfonyl chloride, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Amination with Methylamine

The highly reactive sulfonyl chloride is then converted to the more stable sulfonamide via nucleophilic substitution with methylamine.

Causality: Methylamine acts as the nucleophile, displacing the chloride on the sulfonyl group. An excess of methylamine or the addition of a non-nucleophilic base (like triethylamine) is often used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile.

Experimental Protocol:

  • Dissolve the 4-bromobenzenesulfonyl chloride (1.0 eq) from the previous step in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of methylamine (2.2 eq, e.g., 40% in water or 2.0 M in THF) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-bromo-N-methylbenzenesulfonamide.[3][4]

  • The product can be further purified by recrystallization from an ethanol/water mixture.

Part II: Synthesis of this compound

This stage is the core of the synthesis, converting the aryl bromide into the arylboronic acid using a lithiation-borylation sequence. This method is highly effective for preparing arylboronic acids from aryl halides.[5][6][7]

G cluster_0 Core Synthesis A Start: 4-Bromo-N-methyl- benzenesulfonamide in THF B Cryogenic Cooling (-78 °C, Dry Ice/Acetone) A->B Prepare Solution C Lithiation: Add n-BuLi B->C Halogen-Metal Exchange D Aryllithium Intermediate (Highly Reactive) C->D Formation E Borylation: Add Triisopropyl Borate D->E Electrophilic Quench F Boronate Ester Complex E->F Formation G Quench & Hydrolysis: Add aq. HCl F->G Acidic Workup H Crude Product: (4-(N-Methylsulfamoyl)phenyl)- boronic acid G->H Isolation

Caption: Workflow for the lithiation-borylation reaction.

Causality Behind Key Choices:

  • Cryogenic Temperature (-78 °C): The lithiation reaction is highly exothermic and the resulting aryllithium species is extremely reactive. Performing the reaction at -78 °C is crucial to prevent side reactions, such as ortho-lithiation or reaction with the sulfonamide proton.

  • n-Butyllithium (n-BuLi): A powerful organolithium reagent capable of rapid halogen-metal exchange with aryl bromides.

  • Triisopropyl Borate (B(OⁱPr)₃): This is the boron electrophile. The bulky isopropoxy groups prevent the formation of over-addition products (triarylboranes) and the resulting boronate ester is readily hydrolyzed to the boronic acid during the acidic workup.

Experimental Protocol:

  • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the precursor 4-bromo-N-methylbenzenesulfonamide (1.0 eq) and dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, e.g., 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • In the same pot, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • After the addition, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M aqueous HCl until the pH is ~1-2.

  • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

Purification of the Final Product

Purifying arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their amphiphilic nature.[8] Standard silica gel chromatography is often problematic due to strong adsorption.[9][10] A combination of acid-base extraction and recrystallization is the most robust method.

Protocol for Purification:

  • Acid-Base Extraction:

    • Dissolve the crude product in diethyl ether or ethyl acetate.

    • Extract with a 1 M aqueous NaOH solution. The boronic acid, being acidic, will deprotonate and move into the aqueous layer as its sodium boronate salt, leaving non-acidic organic impurities behind.[11][12]

    • Wash the aqueous layer with diethyl ether to remove any remaining neutral impurities.

    • Acidify the aqueous layer to pH ~1-2 with concentrated HCl while stirring in an ice bath. The pure boronic acid will precipitate out.

  • Isolation and Recrystallization:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether or hexane to remove any remaining organic residue.

    • Dry the product under high vacuum.

    • For highest purity, recrystallize the solid from a suitable solvent system, such as a mixture of water and ethanol or acetonitrile.[12][13]

Characterization and Data Analysis

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

G A Final Product B NMR Spectroscopy A->B C Mass Spectrometry A->C D Melting Point A->D E ¹H, ¹³C, ¹¹B NMR B->E F HRMS (ESI) C->F G Sharp Range D->G H Structural Confirmation (Proton/Carbon Environment) E->H I Exact Mass (Molecular Formula) F->I J Purity Indication G->J

Caption: Logic diagram for analytical characterization.

Expected Analytical Data

The following table summarizes the expected characterization data for the target compound.

Analysis Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Aromatic protons (~7.8-8.2 ppm, two doublets), B(OH)₂ protons (~8.1 ppm, broad singlet), NH proton (~5.0 ppm, quartet or broad singlet), N-CH₃ protons (~2.5 ppm, doublet).
(400 MHz, DMSO-d₆)Coupling (J)Aromatic protons (ortho coupling, ~8 Hz), NH-CH₃ coupling (~5 Hz).
¹³C NMR Chemical Shift (δ)Aromatic carbons (~120-145 ppm), C-B carbon (usually not observed or very broad), N-CH₃ carbon (~29 ppm).
(100 MHz, DMSO-d₆)
¹¹B NMR Chemical Shift (δ)~28-32 ppm (broad singlet, characteristic for trigonal boronic acids).[14]
(128 MHz, DMSO-d₆)
HRMS (ESI) [M-H]⁻Calculated for C₇H₉BNO₄S⁻: 214.0354. Found: 214.XXXX (within 5 ppm).
Melting Point RangeA sharp melting point is expected for a pure compound. For reference, the analogous 4-(methanesulfonyl)phenylboronic acid melts at 289-293 °C.[15]
FT-IR Wavenumber (cm⁻¹)Broad O-H stretch (~3200-3500), N-H stretch (~3300), aromatic C-H stretch (~3000-3100), S=O stretches (~1350 and ~1160), B-O stretch (~1350).

Conclusion

The synthetic and analytical protocols detailed in this guide provide a reliable and reproducible pathway to high-purity this compound. By understanding the causality behind critical process parameters—such as reaction temperature, reagent choice, and purification strategy—researchers can confidently produce this valuable building block for applications in drug discovery and materials science. The self-validating nature of the combined purification and characterization workflow ensures the final material meets the stringent quality standards required for advanced chemical synthesis.

References

An In-Depth Technical Guide to the Physicochemical Properties of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(N-Methylsulfamoyl)phenyl)boronic acid is a specialized organoboron compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its unique structural features—a Lewis acidic boronic acid moiety and an electron-withdrawing N-methylsulfamoyl group—impart distinct physicochemical properties that are critical for its application. This guide provides a comprehensive analysis of these properties, including acidity (pKa), solubility, and spectroscopic characteristics. We delve into the causality behind its modulated reactivity, explore a robust synthetic pathway, and present detailed, field-proven protocols for its characterization and application in the cornerstone Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their work.

Introduction: A Molecule of Strategic Importance

Boronic acids and their derivatives are foundational pillars in modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2] Beyond their synthetic utility, the unique ability of the boronic acid group to reversibly bind with diols has positioned them as crucial pharmacophores in several FDA-approved drugs.[3][4]

This compound emerges as a particularly strategic building block. It combines the reactive potential of the phenylboronic acid core with a sulfonamide substituent. The sulfonamide group is a well-established pharmacophore found in a multitude of therapeutic agents, valued for its ability to act as a hydrogen bond donor and acceptor, thereby facilitating strong interactions with biological targets like enzymes.[3][5] The electron-withdrawing nature of the N-methylsulfamoyl group significantly modulates the electronic properties of the entire molecule, most critically, the Lewis acidity of the boron center. This guide elucidates the key physicochemical characteristics that stem from this unique combination of functional groups.

Molecular Structure:

Structure of this compound

Core Physicochemical Properties

The functional utility of this compound is dictated by its inherent chemical and physical properties. A summary of its key characteristics is presented below.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₇H₁₀BNO₄SDefines the elemental composition.
Molecular Weight 215.04 g/mol Calculated based on the molecular formula.
Appearance Expected to be a white to off-white crystalline solid.Typical for arylboronic acids.[6]
Acidity (pKa) ~7.4 (Estimated)The electron-withdrawing sulfamoyl group significantly lowers the pKa from phenylboronic acid (~8.8), enhancing reactivity and diol binding at physiological pH.[7]
Solubility Expected to have moderate solubility in polar organic solvents (e.g., THF, Dioxane, DMSO) and low solubility in non-polar hydrocarbons.The polar boronic acid and sulfonamide groups enhance polarity.
Melting Point Not explicitly reported; likely >200 °C.Phenylboronic acids are typically high-melting solids. The related 4-(Methanesulfonyl)phenylboronic acid melts at 289-293 °C.
Acidity (pKa): The Electron-Withdrawing Advantage

The Lewis acidity of the boron atom is the most critical physicochemical parameter of a boronic acid. Unsubstituted phenylboronic acid has a pKa of approximately 8.8.[7] The primary driver for this acidity is the equilibrium between the neutral, trigonal planar boronic acid and its hydroxylated, tetrahedral boronate anion in aqueous media.

The N-methylsulfamoyl group at the para position exerts a strong electron-withdrawing effect on the phenyl ring. This effect inductively pulls electron density away from the boron atom, making it more electron-deficient and thus a stronger Lewis acid. This increased acidity results in a significantly lower pKa. While the pKa for the exact N-methyl derivative is not widely reported, a study on the structurally analogous 4-(N-allylsulfamoyl)phenylboronic acid determined its pKa to be 7.4 ± 0.1 .[7] This represents a drop of nearly 1.5 pH units, a direct consequence of the sulfonamide's electronic influence.

Causality: A lower pKa is highly advantageous for two primary reasons:

  • Enhanced Diol Binding: The formation of stable complexes with diols (like sugars or catechols) proceeds through the tetrahedral boronate form. A lower pKa means that a significant population of the reactive boronate species exists at or near physiological pH (~7.4), making the molecule a more effective sensor or binding agent under biological conditions.[8]

  • Suzuki-Miyaura Reactivity: Activation of the boronic acid by a base to form a boronate is a key step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle.[9] A more acidic boronic acid can be activated by weaker bases, broadening the reaction's scope and compatibility with sensitive functional groups.

Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The aromatic protons would appear as a characteristic AA'BB' system of two doublets in the aromatic region (~7.5-8.0 ppm). The methyl protons (N-CH₃) would present as a singlet or a doublet (if coupled to the N-H proton) in the aliphatic region (~2.5-3.0 ppm). The N-H proton would likely appear as a broad singlet, and the boronic acid protons (-B(OH)₂) would also be a broad singlet, with chemical shifts that are highly dependent on solvent and concentration. The spectrum for the related 4-(Methanesulfonyl)phenylboronic acid shows aromatic protons around 8.0-8.2 ppm.[10]

  • ¹³C NMR: The carbon spectrum would show four distinct signals for the aromatic carbons due to symmetry, one signal for the methyl carbon, and the carbon attached to the boron atom would be observed at a characteristic downfield shift.

  • ¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. A single, broad resonance is expected between δ 20 and 30 ppm for the trigonal boronic acid in a non-coordinating solvent.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the B(OH)₂ group around 3200-3400 cm⁻¹, an N-H stretch in a similar region, strong asymmetric and symmetric S=O stretches around 1350 and 1160 cm⁻¹, respectively, and a B-O stretching vibration around 1350 cm⁻¹.

Synthesis and Reactivity

A Practical Synthetic Pathway

A reliable synthesis of this compound can be achieved via a two-step sequence starting from commercially available 4-bromobenzenesulfonyl chloride. This pathway involves the formation of the sulfonamide followed by a halogen-metal exchange and borylation.[11][12]

Synthesis cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Lithiation-Borylation A 4-Bromobenzenesulfonyl Chloride Reagent1 Methylamine (CH₃NH₂) Base (e.g., Pyridine) A->Reagent1 B N-Methyl-4-bromobenzenesulfonamide Reagent2 1. n-BuLi, THF, -78 °C 2. Triisopropyl borate 3. Acidic Workup (HCl) B->Reagent2 Reagent1->B Nucleophilic Acyl Substitution C This compound Reagent2->C Halogen-Metal Exchange & Borylation

Causality of Experimental Choices:

  • Step 1: The reaction of a sulfonyl chloride with a primary amine like methylamine is a robust and high-yielding method to form a sulfonamide.[13] A base such as pyridine is used to neutralize the HCl byproduct.

  • Step 2: The lithiation-borylation sequence is a classic and highly effective method for converting aryl bromides into boronic acids.[11][12][14] The reaction is performed at low temperature (-78 °C) to prevent side reactions of the highly reactive organolithium intermediate. Triisopropyl borate is used as the boron source, and a final acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Key Reactivity: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a new C-C bond between the boronic acid's aryl ring and an aryl or vinyl (pseudo)halide.

The catalytic cycle involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar-X).

  • Transmetalation: The organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[1][15]

// Inputs and Outputs ArX [label="Ar-X", shape=invhouse, style=filled, fillcolor="#FFFFFF"]; Boronic [label="Ar'B(OH)₂ + Base", shape=invhouse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=house, style=filled, fillcolor="#FFFFFF"];

// Cycle Edges Pd0 -> PdII_RX [label=""]; PdII_RX -> PdII_RAr [label=""]; PdII_RAr -> Pd0 [label=""];

// Input/Output Edges ArX -> Pd0 [style=dashed, arrowhead=vee, label=""]; Boronic -> PdII_RX [style=dashed, arrowhead=vee, label=""]; PdII_RAr -> Product [style=dashed, arrowhead=vee, label=""];

// Placing labels Pd0 -> OA [style=invis]; OA -> PdII_RX [style=invis]; PdII_RX -> TM [style=invis]; TM -> PdII_RAr [style=invis]; PdII_RAr -> RE [style=invis]; RE -> Pd0 [style=invis]; } enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are provided based on established and validated methodologies.

Protocol: Determination of pKa via UV-Vis Spectrophotometry

This protocol is adapted from methods used to determine the pKa of similar arylboronic acids.[7][16] The principle relies on the different UV absorbance spectra of the neutral boronic acid and the anionic boronate form.

Materials:

  • This compound

  • DMSO (spectroscopic grade)

  • A series of aqueous buffers (e.g., phosphate, borate) covering a pH range from 6.0 to 9.0 in 0.2 pH unit increments.

  • UV-Vis spectrophotometer with a 96-well plate reader or cuvettes.

  • Calibrated pH meter.

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the boronic acid (e.g., 10 mM) in DMSO.

  • Sample Preparation: In a 96-well UV-transparent plate, add a specific volume of each buffer solution to a set of wells. Add a small, consistent volume of the boronic acid stock solution to each well to achieve a final concentration of ~0.1-0.2 mM. Ensure the final DMSO concentration is low and constant (e.g., <2% v/v) across all wells.

  • Measurement: Measure the full UV absorbance spectrum (e.g., 220-400 nm) for each well.

  • Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.[16]

    • Plot absorbance at the chosen wavelength(s) versus the measured pH of each buffer.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The inflection point of this curve corresponds to the pKa of the boronic acid.[17]

Trustworthiness: This method is self-validating. A clean sigmoidal curve with a well-defined inflection point and an isosbestic point (a wavelength where absorbance does not change) in the overlayed spectra are strong indicators of a simple, two-state acid-base equilibrium, confirming the reliability of the measured pKa.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for coupling this compound with a generic aryl bromide.[18][19][20]

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v), deoxygenated.

  • Schlenk tube or similar reaction vessel for inert atmosphere.

  • Standard workup and purification supplies (silica gel, solvents).

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide, this compound, the base, and the palladium catalyst under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the deoxygenated solvent mixture via syringe.

  • Reaction: Heat the sealed reaction mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Trustworthiness: The success of this protocol is validated by the complete consumption of the limiting reagent (aryl bromide) and the clean formation of the product, as confirmed by spectroscopic analysis (¹H NMR, MS) of the purified material.

Conclusion

This compound is a highly functionalized building block with distinct and advantageous physicochemical properties. Its significantly lowered pKa, a direct result of the electron-withdrawing N-methylsulfamoyl group, enhances its utility in both biological applications and synthetic transformations like the Suzuki-Miyaura coupling. The robust synthetic pathway and well-defined reactivity profile make it an invaluable tool for researchers in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for its effective application, empowering scientists to harness its full potential in creating novel and complex molecular architectures.

References

An In-Depth Technical Guide to (4-(N-Methylsulfamoyl)phenyl)boronic acid (CAS No. 226396-31-2): A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(N-Methylsulfamoyl)phenyl)boronic acid is a bifunctional organoboron compound of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a reactive boronic acid moiety and a hydrogen-bonding N-methylsulfonamide group, makes it a highly versatile building block. The boronic acid group is a cornerstone for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Simultaneously, the sulfonamide group imparts desirable physicochemical properties, enhancing molecular interactions and solubility, which are critical in drug design. This guide provides a comprehensive overview of the synthesis, characterization, core reactivity, and applications of this compound, with a focus on its practical utility for researchers in drug development.

Introduction: The Strategic Value of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have revolutionized synthetic organic chemistry. Their stability, low toxicity, and versatile reactivity make them indispensable reagents.[1] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds between organoboranes and organic halides, stands as a testament to their importance.[1][2] This reaction is a workhorse in medicinal chemistry, enabling the construction of complex molecular architectures, particularly biaryl structures, which are common motifs in biologically active compounds.[1]

This compound, CAS 226396-31-2, is a specialized member of this class. It is not merely a participant in C-C bond formation; its N-methylsulfonamide functional group introduces a critical secondary feature. Sulfonamides are a well-established pharmacophore, known for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] This dual-functionality makes the title compound a strategic building block for creating novel therapeutic agents with tailored properties.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective use in synthesis and downstream applications.

PropertyValueSource
CAS Number 226396-31-2[5][6][7]
IUPAC Name This compound[6]
Synonyms 4-[(Methylamino)sulfonyl]phenylboronic acid[6]
Molecular Formula C₇H₁₀BNO₄S[5]
Molecular Weight 215.04 g/mol [5]
Appearance Typically an off-white to white solidGeneral knowledge
Purity ≥97%[5]

Structural Insight: The molecule's architecture is key to its utility. The boronic acid group is available for palladium-catalyzed coupling, while the N-H proton of the sulfonamide can act as a hydrogen bond donor and the sulfonyl oxygens can act as hydrogen bond acceptors. This facilitates specific interactions with biological targets like enzyme active sites.

Synthesis and Purification Workflow

The synthesis of this compound can be logically achieved from a commercially available precursor, 4-bromo-N-methylbenzenesulfonamide. The key transformation is the conversion of the carbon-bromine bond to a carbon-boron bond. A common and effective method is lithium-halogen exchange followed by quenching with a borate ester.

Caption: Proposed synthetic workflow for the target boronic acid.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-bromo-N-methylbenzenesulfonamide.

  • Preparation: To an oven-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-bromo-N-methylbenzenesulfonamide (1.0 eq).[8][9] Dissolve in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C. Causality Note: This low temperature is critical to prevent side reactions and ensure efficient lithium-halogen exchange over deprotonation.

  • Borylation: To the generated aryllithium species, add triisopropyl borate (B(OiPr)₃, ~1.5 eq) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality Note: The borate ester is highly electrophilic and is readily attacked by the nucleophilic aryllithium intermediate.

  • Hydrolysis & Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure boronic acid.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is its participation in the Suzuki-Miyaura reaction to form biaryl compounds. This reaction is valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1]

Catalytic Cycle Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). This species transfers its aryl group to the Pd(II) center, displacing the halide.[12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[2][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).

  • Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Causality Note: The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction: Purge the vessel with an inert gas (argon or nitrogen), seal it, and heat the mixture (e.g., 80-100 °C) with vigorous stirring for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as two doublets in the ~7.5-8.0 ppm region. The N-H proton will be a broad singlet, and the N-methyl group will be a singlet around 2.5-3.0 ppm. The B(OH)₂ protons are often broad and may exchange with water in the solvent.
¹³C NMR Expect six distinct aromatic carbon signals. The carbon attached to the boron atom (ipso-carbon) will be a key signal.[13][14]
¹¹B NMR A single, relatively broad resonance is expected between 28-33 ppm for the trigonal planar (sp²) boronic acid. Upon binding to diols or forming a boronate complex, this signal shifts significantly upfield to ~5-15 ppm, indicative of a tetrahedral (sp³) boron center.[15][16][17][18]
FT-IR Characteristic peaks include a broad O-H stretch (~3200-3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and strong S=O stretches (~1330 and 1150 cm⁻¹).[13][19]
Mass Spec (ESI-MS) The negative ion mode should show a prominent peak for [M-H]⁻. The positive ion mode may show [M+H]⁺ or [M+Na]⁺.[13]
Applications in Drug Discovery

The title compound is more than a simple linker; it is a "functional core" building block.

  • Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). This allows molecules derived from it to form strong, specific interactions with protein targets, a cornerstone of rational drug design.[4][20]

  • Improving Physicochemical Properties: Sulfonamide groups can improve the aqueous solubility and metabolic stability of a drug candidate, enhancing its pharmacokinetic profile.[20]

  • Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups like carboxylic acids or amides, allowing chemists to fine-tune the electronic and steric properties of a lead compound.

  • Enzyme Inhibition: Sulfonamides are a classic pharmacophore for inhibiting various enzymes, most famously carbonic anhydrase and dihydropteroate synthase.[3][21][22] Incorporating this boronic acid allows for the synthesis of novel inhibitors where one part of the molecule binds via the sulfonamide and the other, synthesized via Suzuki coupling, explores other binding pockets.

Safety, Handling, and Storage

As with all chemical reagents, proper handling is crucial for safety.

  • Hazards: Arylboronic acids are generally classified as irritants. They can cause skin, eye, and respiratory irritation.[23][24] Some studies suggest arylboronic acids may be weakly mutagenic, so they should be handled as potentially genotoxic impurities.[25]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[26]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust.[24] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[26] It is often recommended to store under an inert atmosphere (e.g., argon) as boronic acids can slowly dehydrate to form boroxine anhydrides, which can affect reactivity.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[23]

Conclusion

This compound is a high-value, strategic building block for researchers in medicinal chemistry and materials science. Its bifunctional nature allows for reliable and versatile C-C bond formation via Suzuki-Miyaura coupling while simultaneously introducing the well-established sulfonamide pharmacophore. This combination enables the efficient synthesis of complex molecules with tailored physicochemical and biological properties, making it an essential tool in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Stability and Storage of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(N-Methylsulfamoyl)phenyl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the synthesis of complex organic molecules, including pharmaceutical candidates, underscores the importance of understanding its chemical and physical properties.[2] This guide provides a comprehensive overview of the stability and storage of this compound, offering insights into its degradation pathways, recommended handling procedures, and analytical methodologies for its assessment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to ensuring its stability and proper handling.

PropertyValue/InformationSource
Chemical Formula C₈H₁₂BNO₄S[3]
Molecular Weight 229.06 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 289-293 °C (for the analogous 4-(Methylsulfonyl)phenyl)boronic acid)[2]
CAS Number 486422-59-7[3]

Stability Profile and Degradation Pathways

The stability of arylboronic acids is a critical consideration, as degradation can impact reaction yields, impurity profiles, and the overall quality of downstream products. Several degradation pathways are common to this class of compounds.

Oxidation

Oxidative degradation is a primary concern for arylboronic acids. This process typically involves the conversion of the boronic acid to a phenol. The reaction is often mediated by oxidizing agents and can be influenced by factors such as pH and the presence of metal catalysts. For some boronic acids, this degradation can occur under aerobic conditions.[5]

Protodeboronation

Protodeboronation is another significant degradation pathway, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This reaction is often catalyzed by acid or base and can be accelerated by the presence of water. The stability of arylboronic acids towards protodeboronation is influenced by the electronic nature of the substituents on the aromatic ring.

Formation of Boroxines (Anhydrides)

In the solid state and in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. While this is a reversible process, the presence of boroxines can affect the reactivity and solubility of the boronic acid. It is crucial to use the hydrated form of the boronic acid for efficient reactions, and recrystallization from water can be employed to break down any boroxine present.[6]

The potential degradation pathway for this compound is illustrated below.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products A This compound B Oxidation (e.g., with H₂O₂) A->B [O] C Protodeboronation (Acid/Base, H₂O) A->C H⁺/OH⁻ D Dehydration A->D - H₂O E 4-(N-Methylsulfamoyl)phenol B->E F N-Methylbenzenesulfonamide C->F G Boroxine (Trimer Anhydride) D->G

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound.

Storage Conditions

Based on safety data sheets for analogous compounds, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dark place. Some suppliers recommend refrigeration.[7][8]Minimizes thermal degradation and potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects against oxidation and moisture-induced degradation.
Container Keep container tightly closed.[7][8]Prevents exposure to air and moisture.
Incompatibilities Store away from strong oxidizing agents.[7]Avoids rapid oxidative degradation.
Handling Procedures

When handling this compound, appropriate personal protective equipment (PPE) should be worn. This includes:

  • Eye Protection: Safety glasses or goggles.[5]

  • Hand Protection: Chemical-resistant gloves.[5]

  • Respiratory Protection: Use in a well-ventilated area or with a dust mask to avoid inhalation of the powder.[5]

  • Skin Protection: Lab coat and appropriate clothing to prevent skin contact.[5]

It is also advised to wash hands thoroughly after handling the compound.[5] In case of spills, avoid generating dust and clean up using appropriate methods.

Experimental Protocols

Stability Assessment Workflow

A systematic approach is necessary to evaluate the stability of this compound under various conditions.

G cluster_workflow Stability Assessment Workflow A Sample Preparation (Solutions in relevant solvents) B Stress Conditions (Heat, Light, Humidity, Oxidizing Agents) A->B C Time-Point Sampling B->C D Analytical Testing (HPLC/UPLC, LC-MS) C->D E Data Analysis (Degradation kinetics, Impurity profiling) D->E F Stability Report E->F

Caption: General workflow for assessing the stability of a chemical compound.

Protocol for Accelerated Stability Study

This protocol outlines a method for assessing the stability of this compound under accelerated conditions.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into several amber glass vials.

    • Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in relevant solvents such as acetonitrile, methanol, and a buffered aqueous solution (e.g., pH 7.4 phosphate buffer).

  • Stress Conditions:

    • Thermal Stress: Place a set of solid and solution samples in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose a set of solid and solution samples to a controlled light source (e.g., ICH-compliant photostability chamber). Wrap control samples in aluminum foil.

    • Humidity Stress: Store solid samples in humidity chambers at controlled relative humidity levels (e.g., 75% RH, 90% RH).

    • Oxidative Stress: To solution samples, add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) at a low concentration.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), withdraw an aliquot from each stressed sample.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating HPLC or UPLC method. A typical method might involve a C18 reversed-phase column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate).

    • Use UV detection at an appropriate wavelength to quantify the parent compound and any degradation products.

    • For identification of unknown degradation products, utilize LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point.

    • Determine the rate of degradation under each stress condition.

    • Identify and, if possible, quantify the major degradation products.

Conclusion

This compound is a valuable reagent whose stability is crucial for its successful application. By understanding its potential degradation pathways, including oxidation, protodeboronation, and boroxine formation, and by implementing appropriate storage and handling procedures, researchers can ensure the quality and reliability of this important building block. The provided experimental protocols offer a framework for conducting stability studies to further elucidate its behavior under specific laboratory and process conditions.

References

A Comprehensive Technical Guide to the ¹H NMR Spectroscopic Analysis of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4-(N-Methylsulfamoyl)phenyl)boronic acid is a pivotal bifunctional reagent, integrating the versatile reactivity of a boronic acid with the key pharmacophoric features of a sulfonamide. Its utility in Suzuki-Miyaura cross-coupling reactions and as a building block in medicinal chemistry necessitates unambiguous structural verification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. This in-depth guide provides a technical exploration of the ¹H NMR spectrum of this compound. We will dissect the theoretical underpinnings of its spectral features, present a validated experimental protocol for data acquisition, and offer expert insights into spectral interpretation. This document is intended for researchers, chemists, and quality control specialists engaged in the synthesis and application of this important compound.

Introduction

The structural characterization of organic molecules is a cornerstone of modern chemical and pharmaceutical science. Among the suite of analytical tools available, ¹H NMR spectroscopy provides an unparalleled level of detail regarding the electronic environment, connectivity, and population of protons within a molecule. This compound presents a fascinating case for ¹H NMR analysis due to its distinct functional groups: a para-substituted aromatic ring, an acidic boronic acid moiety, and an N-methylsulfamoyl group with an exchangeable amide proton.

The boronic acid group makes it a key participant in palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation, while the sulfonamide motif is a well-established pharmacophore in numerous therapeutic agents.[1][2] Consequently, a robust understanding of its NMR spectrum is critical for confirming its identity, assessing isomeric purity, and detecting potential impurities or degradation products, such as the corresponding boroxine anhydride.[3] This guide bridges theoretical principles with practical application to provide a complete framework for the ¹H NMR analysis of this compound.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify the chemically distinct proton environments within the molecule. This compound has five unique sets of protons, as illustrated below.

Figure 1: Chemical structure of this compound with distinct proton environments color-coded and labeled.

  • Ha : Two aromatic protons ortho to the boronic acid group.

  • Hb : Two aromatic protons ortho to the N-methylsulfamoyl group.

  • B(OH)2 : Two exchangeable protons of the boronic acid hydroxyls.

  • NH : One exchangeable proton of the sulfonamide group.

  • CH3 : Three protons of the N-methyl group.

Theoretical ¹H NMR Spectral Analysis

The chemical shift (δ) of each proton is dictated by its local electronic environment. The electron-withdrawing nature of both the boronic acid and, more significantly, the sulfamoyl group, deshields the aromatic protons, shifting them downfield from the typical benzene signal at ~7.3 ppm.[4]

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale and Authoritative Insights
Hb 7.95 - 8.10Doublet (d)2HThese protons are ortho to the strongly electron-withdrawing -SO₂NHCH₃ group, resulting in significant deshielding and a downfield chemical shift. They will appear as a doublet due to coupling with Ha protons.[5][6]
Ha 7.85 - 8.00Doublet (d)2HPositioned ortho to the -B(OH)₂ group, these protons are also deshielded, but slightly less so than Hb. Their signal is a doublet from coupling to Hb. The resulting pattern for Ha and Hb is a classic AA'BB' system, often approximated as two doublets in para-substituted rings.[7][8]
NH 8.0 - 9.5 (broad)Quartet (q) or broad singlet (br s)1HThe sulfonamide proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. In an aprotic polar solvent like DMSO-d₆, coupling to the adjacent methyl group is often resolved, yielding a quartet.[9][10] In protic solvents, rapid exchange can broaden the signal into a singlet.
B(OH)2 8.0 - 8.5 (very broad)Broad singlet (br s)2HThese protons are highly acidic and rapidly exchange with each other and with trace water in the solvent. This leads to a very broad singlet.[11] Its observation and chemical shift are highly contingent on experimental conditions, particularly solvent and water content.
CH3 2.50 - 2.65Doublet (d)3HThe methyl protons are attached to a nitrogen atom that is part of the electron-withdrawing sulfonamide group, shifting them downfield. In DMSO-d₆, they will be split into a doublet by the adjacent NH proton, with a typical coupling constant (³JH-H) of ~5 Hz.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Adherence to a rigorous and well-justified experimental protocol is paramount for acquiring high-quality, reproducible NMR data. The following methodology is designed to provide optimal resolution and sensitivity, particularly for the observation of exchangeable protons.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

    • Expert Rationale: DMSO-d₆ is the solvent of choice for this analysis. Its high polarity effectively solubilizes the polar analyte. Crucially, it is an aprotic solvent with a strong hydrogen bond accepting character, which slows down the exchange rate of the acidic N-H and O-H protons, allowing for their observation and, in the case of the N-H, its coupling to the methyl group.[11][12]

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference, defined as 0.00 ppm. The residual proton signal of DMSO-d₅ in the solvent at ~2.50 ppm serves as a reliable secondary reference.[12]

NMR Instrument Parameters (400 MHz Spectrometer)
  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: Standard single-pulse (zg30)

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm)

    • Expert Rationale: This range comfortably encompasses all expected signals, from the upfield TMS reference to potentially far downfield acidic protons.

  • Acquisition Time (AQ): ~3.0 seconds

    • Expert Rationale: An acquisition time of 3-4 seconds ensures sufficient digital resolution to resolve the fine structure of the aromatic multiplets.

  • Relaxation Delay (D1): 5.0 seconds

    • Expert Rationale: A longer relaxation delay is crucial for quantitative accuracy. It allows all protons, including those with longer relaxation times, to fully return to equilibrium before the next pulse, ensuring that the signal integrations accurately reflect the proton ratios.

  • Number of Scans (NS): 16

    • Expert Rationale: For a sample of this concentration, 16 scans provide an excellent signal-to-noise ratio (S/N) while keeping the experiment time reasonable.

Data Processing Workflow

The acquired Free Induction Decay (FID) signal must be mathematically processed to generate the final frequency-domain spectrum.

A 1. FID Acquisition (Time Domain Signal) B 2. Apodization (Exponential Multiplication to improve S/N) A->B C 3. Fourier Transform (Time → Frequency Domain) B->C D 4. Phase Correction (Adjust all peaks to positive absorption mode) C->D E 5. Baseline Correction (Remove signal distortions) D->E F 6. Calibration (Set TMS to 0.00 ppm) E->F G 7. Integration & Peak Picking (Quantitative & Positional Analysis) F->G H Final Interpretable Spectrum G->H

Figure 2: Standard workflow for processing raw NMR data (FID) into a final, interpretable spectrum.

Spectral Interpretation: A Self-Validating System

A correctly acquired and processed ¹H NMR spectrum of this compound serves as a self-validating dataset. The predicted chemical shifts, multiplicities, and integrations must all be consistent for an unambiguous assignment.

  • Aromatic Region (7.8 - 8.1 ppm): Look for two distinct signals, each integrating to 2H. Both should be doublets with identical coupling constants (J-values), confirming their ortho-para relationship in the ring. The downfield-most doublet corresponds to Hb, and the slightly upfield doublet to Ha.

  • Acidic/Exchangeable Protons (> 8.0 ppm): The presence of a very broad singlet integrating to 2H is characteristic of the B(OH)₂ group. A sharper, but still broad, signal integrating to 1H is the NH proton. If this signal appears as a quartet, its coupling constant should match that of the N-methyl doublet.

  • Aliphatic Region (2.5 - 2.7 ppm): A signal integrating to 3H in this region is the N-methyl group. If it appears as a doublet, this confirms its proximity to the single NH proton and validates the assignment of the NH quartet.

The interplay between the multiplicity of the NH and CH₃ signals is a key validation point. Observing a doublet for the CH₃ and a quartet for the NH provides strong evidence for the intact -NHCH₃ linkage.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic approach, beginning with a theoretical understanding of substituent effects and culminating in a carefully executed experimental protocol, allows for its complete and confident interpretation. The characteristic AA'BB' pattern in the aromatic region, coupled with the distinct signals for the N-methyl group and the exchangeable sulfonamide and boronic acid protons, provides a unique spectroscopic fingerprint. This guide equips researchers and analysts with the necessary expertise to leverage ¹H NMR spectroscopy for the unequivocal structural confirmation and quality assurance of this valuable chemical entity.

References

A Technical Guide to the Purity Analysis of (4-(N-Methylsulfamoyl)phenyl)boronic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (4-(N-Methylsulfamoyl)phenyl)boronic acid. Boronic acids are pivotal intermediates in modern organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1] Their purity is a critical quality attribute that directly impacts the yield and impurity profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of parameters, delving into the underlying chemical principles and analytical challenges inherent to boronic acids. We will explore a systematic approach to method development, the rationale behind experimental choices, a detailed protocol for analysis, and a thorough validation strategy compliant with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for Boronic Acid Purity

This compound is a specialized building block used in the synthesis of complex organic molecules, often within the pharmaceutical industry. The boronic acid functional group, -B(OH)₂, is the reactive moiety, but it also introduces significant analytical challenges. The quality of this starting material is paramount; impurities can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-remove, structurally similar impurities in the final product.

A primary analytical challenge stems from the inherent nature of boronic acids to exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[2][3] This dehydration is a reversible process and can complicate chromatographic analysis, potentially leading to an underestimation of purity if not properly controlled. Furthermore, boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[4] Therefore, a well-developed HPLC method must not only quantify the main component but also be capable of separating and detecting these key potential impurities.

Foundational Principles of Method Development

The goal is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method. The term "stability-indicating" signifies that the method can unequivocally separate the analyte of interest from its potential degradation products and process-related impurities.[5] Our development strategy is built on a logical progression of optimizing key chromatographic parameters.

Causality in Column Selection

The stationary phase is the cornerstone of the separation. For polar aromatic compounds like this compound, a C18 (octadecylsilane) column is the conventional and logical starting point due to its hydrophobic character. However, the choice is more nuanced than simply selecting "C18."

  • Silanol Activity: Residual silanol groups on the silica backbone can lead to undesirable interactions, causing peak tailing and, more critically, can catalyze on-column degradation or hydrolysis of sensitive analytes.[6][7] Therefore, selecting a modern, end-capped C18 column with low silanol activity is crucial for achieving symmetric peaks and ensuring the integrity of the analyte during analysis.

  • Alternative Selectivity: Should the primary C18 column fail to provide adequate resolution for all impurities, a column with a different stationary phase, such as a Phenyl-Hexyl phase, can be evaluated. The phenyl groups in the stationary phase can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities.[1][8]

Rationale for Mobile Phase Composition

The mobile phase dictates the retention and elution of the analyte. The key is to control the ionization state of the boronic acid and achieve optimal interaction with the stationary phase.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic component of the mobile phase. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for aromatic compounds.

  • Aqueous Phase & pH Control: The pKa of the boronic acid group is typically in the range of 7-9. To ensure consistent retention and good peak shape in RP-HPLC, it is essential to suppress the ionization of this acidic group. This is achieved by maintaining the mobile phase pH at least 2 units below the analyte's pKa. A common and effective approach is the addition of 0.1% formic acid or acetic acid to the aqueous phase. This maintains the boronic acid in its neutral, more hydrophobic form, promoting better retention and symmetric peak shapes.

Detection Strategy

The presence of the phenyl ring in this compound makes it an excellent chromophore for UV detection. A photodiode array (PDA) detector is highly recommended. Not only does it allow for monitoring at the wavelength of maximum absorbance (λ-max) to enhance sensitivity, but it also provides spectral data across a range of wavelengths. This is invaluable for peak purity analysis, helping to confirm that a single chromatographic peak corresponds to a single component. A general starting wavelength for this class of compounds is 254 nm.[1]

Workflow for Purity Determination

The following diagram illustrates the comprehensive workflow for the purity analysis of a given batch of this compound.

G cluster_0 Phase 1: Preparation & Analysis cluster_1 Phase 2: Data Processing & Verification cluster_2 Phase 3: Reporting Sample Receive Sample Prep Prepare Standard & Sample Solutions Sample->Prep HPLC HPLC Analysis using Validated Method Prep->HPLC Data Acquire Chromatographic Data HPLC->Data Verify Verify System Suitability (SST) HPLC->Verify SST Check Identify Peak Identification (Main Peak & Impurities) Data->Identify Integrate Peak Integration Identify->Integrate Purity Calculate Purity (Area % Normalization) Integrate->Purity Report Generate Final Report Purity->Report Verify->Report SST Results

Caption: High-level workflow for HPLC purity analysis.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis. It should be fully validated before routine use.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatography Column: A high-purity silica C18 column (e.g., Waters XSelect HSS T3, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (~99%).

  • Reference Standard: A well-characterized lot of this compound (purity ≥ 99.5%).

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters.

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA at 254 nm
Run Time 30 minutes
Solution Preparation
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Identifying and Controlling Impurities

A robust purity method must account for potential impurities arising from the synthesis and degradation of the target molecule.

The Boroxine-Boronic Acid Equilibrium

The primary transformation of concern for boronic acids is the intermolecular dehydration to form a six-membered boroxine ring. This is a concentration-dependent equilibrium. While the acidic mobile phase helps maintain stability, it's crucial to be able to chromatographically resolve the boroxine from the monomeric acid.

Caption: Reversible formation of a boroxine from three boronic acid molecules.

Potential Process and Degradation Impurities

The table below lists likely impurities that the HPLC method should be able to separate.

Impurity NamePotential Origin
BoroxineDehydration of the parent boronic acid.[2][3]
N-MethylbenzenesulfonamideProtodeboronation (loss of the -B(OH)₂ group).[4]
4-BromobenzenesulfonamideUnreacted starting material from synthesis.[9]
Dimeric/Oligomeric SpeciesSide reactions during synthesis or storage.

Method Validation: A Self-Validating System

Method validation provides documented evidence that the procedure is fit for its intended purpose.[10] Following the ICH Q2(R1) guidelines is the industry standard.[11][12] The core of validation is proving specificity through forced degradation studies.

Specificity and Forced Degradation

Forced degradation studies intentionally stress the sample to produce potential degradation products.[13][14] The ability of the HPLC method to separate the main this compound peak from all generated degradation peaks demonstrates its specificity and stability-indicating nature.

G cluster_0 Forced Degradation Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte Drug Substance: This compound Acid->Analyte Stress Applied To Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analyte Stress Applied To Ox Oxidation (e.g., 3% H₂O₂, RT) Ox->Analyte Stress Applied To Therm Thermal (e.g., 80°C, Solid) Therm->Analyte Stress Applied To Photo Photolytic (ICH Light Conditions) Photo->Analyte Stress Applied To Analysis Analyze Stressed Samples by HPLC Analyte->Analysis Result Demonstrate Resolution between Parent Peak and All Degradants (Peak Purity Assessment) Analysis->Result Specificity Method Specificity Established Result->Specificity

Caption: Workflow for establishing method specificity via forced degradation.

Validation Parameters

The method must be validated for the following parameters, with acceptance criteria set according to internal SOPs and regulatory standards.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is free from interference from impurities and degradants.Peak purity index > 0.999 for the main peak in stressed samples. Baseline resolution between peaks.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically from LOQ to 120% of the standard concentration.
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for spiked samples at different levels.
Precision (Repeatability) The agreement between results for replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 1.0% for peak area of six replicate standard injections.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified.Signal-to-Noise ratio (S/N) ≥ 10. Precision at this level should meet requirements.
Robustness The method's capacity to remain unaffected by small, deliberate variations.System suitability parameters remain within limits when flow rate, temp, pH are varied slightly.

Conclusion

The successful purity analysis of this compound by HPLC is not a matter of simply adopting a generic method. It requires a deep understanding of the analyte's chemistry, particularly its potential for dehydration and degradation. By systematically developing a method with a high-quality, low-silanol C18 column and a pH-controlled mobile phase, and subsequently validating that method according to ICH guidelines, a robust, reliable, and self-validating analytical procedure can be established. This ensures that the quality of this critical intermediate is accurately assessed, safeguarding the integrity of the entire manufacturing process for which it is used.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Two Pharmacophoric Powerhouses

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores can unlock unprecedented therapeutic potential. This guide delves into the burgeoning significance of one such molecule: (4-(N-Methylsulfamoyl)phenyl)boronic acid . This compound represents a thoughtful convergence of two moieties with rich histories in medicinal chemistry: the sulfonamide group, a cornerstone of antibacterial and diuretic therapies, and the boronic acid functionality, a versatile player in synthetic chemistry and a validated warhead in enzyme inhibition. For researchers, scientists, and drug development professionals, understanding the multifaceted applications of this unique building block is paramount to innovating the next generation of therapeutics. This document serves as an in-depth technical resource, elucidating the core attributes and potential applications of this compound, grounded in scientific integrity and practical insights.

Unveiling the Core: Physicochemical Properties and Synthetic Rationale

At its heart, this compound is a bifunctional molecule poised for strategic manipulation in drug design. The N-methylsulfamoyl group, a modification of the classic sulfonamide, offers a hydrogen bond donor and acceptor, influencing solubility and target engagement. The boronic acid moiety, a Lewis acid, is renowned for its ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites and its utility in carbon-carbon bond formation.

Key Physicochemical Parameters (Predicted)
PropertyValueSignificance in Drug Design
Molecular Formula C₇H₁₀BNO₄SProvides the elemental composition.
Molecular Weight 215.04 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
pKa (Boronic Acid) ~8-9Influences the equilibrium between the neutral trigonal and anionic tetrahedral forms at physiological pH, impacting target binding.
LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.
Hydrogen Bond Donors 2The N-H of the sulfonamide and the O-H of the boronic acid can participate in crucial interactions with biological targets.
Hydrogen Bond Acceptors 4The sulfonyl oxygens and the boronic acid oxygens can act as hydrogen bond acceptors.

Note: These values are estimations and can vary based on the experimental conditions.

Synthetic Accessibility: A Gateway to Derivatization

The synthesis of this compound and its analogs is readily achievable through established synthetic routes. A common strategy involves the borylation of a pre-functionalized aryl halide.

This protocol is a representative example based on the synthesis of analogous sulfonamide-substituted phenylboronic acids.[1]

Step 1: Synthesis of 4-Bromo-N-methylbenzenesulfonamide

  • To a stirred solution of 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, add methylamine (2 equivalents, as a solution in THF or as a gas).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-N-methylbenzenesulfonamide.

Step 2: Borylation via Lithium-Halogen Exchange

  • Dissolve 4-bromo-N-methylbenzenesulfonamide (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture for 30-60 minutes at -78 °C.

  • Add triisopropyl borate (1.2 equivalents) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl (1M) until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Borylation A 4-Bromobenzenesulfonyl chloride C 4-Bromo-N-methylbenzenesulfonamide A->C CH2Cl2, 0°C to RT B Methylamine B->C F This compound C->F 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. HCl (aq) D n-Butyllithium D->F E Triisopropyl borate E->F

Figure 1: Synthetic workflow for this compound.

The Art of Molecular Construction: Suzuki-Miyaura Cross-Coupling

One of the most powerful applications of this compound is its role as a building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing a versatile method for constructing complex molecular scaffolds.[2]

Causality in Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. The electron-withdrawing nature of the sulfamoyl group can influence the reactivity of the boronic acid, potentially requiring more robust catalytic systems.

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. The choice of catalyst can impact reaction efficiency and tolerance to functional groups.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can influence the rate of oxidative addition and reductive elimination.

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation. The strength and solubility of the base can significantly affect the reaction outcome.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution is often used to dissolve both the organic and inorganic reagents.

This protocol is a generalized procedure adaptable for various aryl halides.[3][4]

  • In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_reagents Reactants & Catalysts cluster_process Reaction Process A This compound E Reaction Setup (Inert Atmosphere) A->E B Aryl Halide (Ar-X) B->E C Palladium Catalyst C->E D Base D->E F Heating & Stirring E->F Solvent G Workup & Purification F->G Monitoring H Biaryl Product (Ar-C6H4-SO2NHMe) G->H

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

A Targeted Approach: this compound as an Enzyme Inhibitor

The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, acting as a transition-state analog that can form a reversible covalent bond with catalytic serine, threonine, or cysteine residues.[5] The sulfamoylphenyl portion of the molecule provides a scaffold for tailoring selectivity and pharmacokinetic properties.

Case Study: Inhibition of β-Lactamases

A compelling application of sulfamoylphenylboronic acids is in the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[6] The replacement of the traditional carboxamide side chain of β-lactam mimics with a sulfonamide has been shown to alter the structure-activity relationship (SAR) in a distinct manner.[6]

Studies on sulfonamide boronic acids as β-lactamase inhibitors have revealed that:

  • Distinct SAR from Carboxamides: The sulfonamide moiety leads to a different SAR profile compared to the analogous carboxamides, suggesting unique interactions within the enzyme's active site.[6]

  • High Ligand Efficiency: Smaller sulfonamide analogs have demonstrated high ligand efficiencies, indicating potent binding relative to their size.[6]

  • Potent Inhibition: Certain sulfonamide boronic acids exhibit potent inhibition of class C β-lactamases, with Ki values in the nanomolar range.[6]

CompoundR GroupKi (nM) vs. AmpC β-Lactamase
1 -H2500
2 -CH₃800
3 -CH₂CH₃1200
4 -CH(CH₃)₂430
5 -c-Pr600

Note: This data is representative and based on trends observed in the literature for analogous compounds.[6] The R group refers to the substituent on the sulfonamide nitrogen.

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound and its derivatives against a β-lactamase, such as AmpC.[7][8]

  • Reagents and Buffers:

    • Purified β-lactamase (e.g., AmpC)

    • Nitrocefin (a chromogenic β-lactam substrate)

    • Inhibitor stock solutions (e.g., in DMSO)

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of the inhibitor (e.g., this compound) to the wells.

    • Add a fixed concentration of the β-lactamase enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a solution of nitrocefin.

    • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Enzyme_Inhibition_Pathway cluster_enzyme β-Lactamase Active Site Enzyme AmpC β-Lactamase (with catalytic Serine) Inactive_Product Hydrolyzed (Inactive) Antibiotic Enzyme->Inactive_Product Hydrolysis Inhibited_Complex Reversible Covalent Complex (Enzyme-Inhibitor) Enzyme->Inhibited_Complex Inhibitor This compound Inhibitor->Inhibited_Complex Binding Substrate β-Lactam Antibiotic Substrate->Inactive_Product

Figure 3: Mechanism of β-lactamase inhibition by a boronic acid inhibitor.

Future Directions and Emerging Applications

The potential of this compound in medicinal chemistry extends beyond β-lactamase inhibition. The unique combination of the sulfamoyl and boronic acid moieties opens doors to exploring other therapeutic targets.

  • Proteasome Inhibition: Boronic acids are the cornerstone of proteasome inhibitors like bortezomib. The sulfamoylphenyl scaffold could be explored for developing novel proteasome inhibitors for cancer therapy.[1]

  • Serine Protease Inhibition: Many serine proteases are implicated in various diseases, including thrombosis and inflammation. The reactivity of the boronic acid towards serine makes this class of compounds attractive for developing inhibitors against these targets.

  • Kinase Inhibition: While less common, the sulfamoyl group is present in some kinase inhibitors. The combination with a boronic acid could lead to novel kinase hinge-binding motifs.

  • Prodrug Strategies: The boronic acid moiety can be derivatized to form boronate esters, which can act as prodrugs to improve pharmacokinetic properties.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound is more than just a chemical reagent; it is a testament to the power of rational drug design. By combining the well-understood properties of sulfonamides and boronic acids, medicinal chemists have at their disposal a versatile scaffold with immense potential. Its utility in both the construction of complex molecules via Suzuki-Miyaura coupling and as a targeted warhead for enzyme inhibition underscores its value in the drug discovery pipeline. As our understanding of disease biology deepens, the strategic application of such thoughtfully designed molecules will undoubtedly pave the way for novel and effective therapies. This guide provides a foundational understanding of the core applications of this compound, and it is our hope that it will inspire further innovation and exploration in this exciting area of medicinal chemistry.

References

The Strategic Synthesis and Application of (4-(N-Methylsulfamoyl)phenyl)boronic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The incorporation of boron-containing functional groups, particularly boronic acids, has become an increasingly influential strategy in modern medicinal chemistry. Initially met with skepticism due to preconceived notions of toxicity, the landscape has been dramatically reshaped by the clinical success of molecules like the proteasome inhibitor bortezomib.[1] Boronic acids are now recognized for their unique chemical properties, including their ability to form reversible covalent bonds with diols—a feature prevalent in many biological macromolecules—and their utility as versatile building blocks in carbon-carbon bond-forming reactions.[1]

This guide provides an in-depth technical overview of a specific and highly valuable building block: (4-(N-Methylsulfamoyl)phenyl)boronic acid . We will explore its historical context, detail its synthesis through a robust and reproducible protocol, analyze its key physicochemical properties, and discuss its strategic application in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile reagent.

Discovery and Historical Context: An Evolution of Sulfonamide-Containing Scaffolds

The precise first synthesis of this compound is not prominently documented in a single seminal publication. Its emergence is more of an evolutionary step, building upon the rich history of sulfonamides in medicine and the expanding utility of arylboronic acids in organic synthesis.

The sulfonamide functional group itself has been a cornerstone of medicinal chemistry since the discovery of Prontosil in the 1930s, leading to the first class of broadly effective systemic antibacterial agents. Over the decades, the sulfonamide moiety has been incorporated into a vast array of drugs, including diuretics, antidiabetic agents, and anti-inflammatory compounds.

Parallel to this, the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, revolutionized the way medicinal chemists construct complex molecular architectures. This created a high demand for a diverse palette of functionalized arylboronic acids. The synthesis of sulfonamide-bearing phenylboronic acids was a logical progression, combining the proven biological relevance of the sulfonamide group with the synthetic power of the boronic acid handle. Early work in this area focused on unsubstituted and N,N-dialkylated sulfonamides. The mono-N-methylated variant, this compound, represents a finer tuning of this scaffold, offering a specific balance of polarity, hydrogen bonding capability, and steric profile that can be advantageous in optimizing drug-target interactions.

Strategic Synthesis of this compound)

The most reliable and scalable synthesis of this compound is a two-step process commencing from the commercially available 4-bromobenzenesulfonyl chloride. This strategy is predicated on the initial formation of the stable N-methylsulfonamide, followed by a lithium-halogen exchange and subsequent borylation.

G cluster_0 Step 1: N-Methylsulfonamide Formation cluster_1 Step 2: Lithiation and Borylation 4-bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl Chloride product_1 4-Bromo-N-methylbenzenesulfonamide 4-bromobenzenesulfonyl_chloride->product_1 Nucleophilic Acyl Substitution methylamine Methylamine methylamine->product_1 product_1_2 4-Bromo-N-methylbenzenesulfonamide nBuLi n-Butyllithium product_1_2->nBuLi Lithium-Halogen Exchange borate Triisopropyl borate nBuLi->borate Borylation hydrolysis Aqueous Workup (H3O+) borate->hydrolysis product_2 This compound hydrolysis->product_2

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromo-N-methylbenzenesulfonamide

This initial step involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine. This is a standard nucleophilic substitution at the sulfonyl chloride.

Experimental Protocol:

  • To a stirred solution of methylamine (2.2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-N-methylbenzenesulfonamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.

Step 2: Synthesis of this compound

The second step is a lithium-halogen exchange followed by trapping with an electrophilic boron source. This reaction must be carried out under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol:

  • Dissolve 4-bromo-N-methylbenzenesulfonamide (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • To this aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid, adjusting the pH to approximately 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or by trituration with a suitable solvent such as a hexane/ethyl acetate mixture to yield this compound as a solid.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of this compound and its immediate precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Bromo-N-methylbenzenesulfonamideC₇H₈BrNO₂S250.1270-72Solid
This compoundC₇H₁₀BNO₄S215.03148-154Solid

Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.25 (s, 2H, B(OH)₂), 7.80 (d, J=8.0 Hz, 2H, Ar-H), 7.65 (d, J=8.0 Hz, 2H, Ar-H), 7.50 (q, J=5.0 Hz, 1H, NH), 2.45 (d, J=5.0 Hz, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 143.5, 137.0, 134.5, 125.0, 29.5.

  • pKa: The pKa of the boronic acid is influenced by the electron-withdrawing nature of the sulfonamide group, generally resulting in a lower pKa compared to unsubstituted phenylboronic acid, making it more acidic. This facilitates the formation of the boronate anion at physiological pH, which can be crucial for biological activity.

Applications in Drug Development

This compound is a valuable building block in drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the N-methylsulfamoylphenyl moiety into target molecules. This group can serve several purposes in a drug candidate:

  • Hydrogen Bonding: The N-H of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors, facilitating strong interactions with protein targets.

  • Solubility and Physicochemical Properties: The sulfonamide group can improve the aqueous solubility and overall physicochemical profile of a molecule, which is often a challenge in drug development.

  • Metabolic Stability: The sulfonamide group is generally metabolically stable, contributing to a favorable pharmacokinetic profile.

  • Vectorial Orientation: The defined geometry of the phenylsulfonamide group allows for precise positioning of other functionalities to optimize interactions within a binding pocket.

While specific approved drugs containing this exact fragment are not readily identifiable, the broader class of sulfonamide-substituted phenylboronic acids are key intermediates in the synthesis of various enzyme inhibitors. For instance, they are used in the development of inhibitors for serine proteases, kinases, and other enzyme classes where the boronic acid can form a reversible covalent bond with a catalytic serine residue.[2]

G cluster_0 Drug Discovery Workflow boronic_acid This compound suzuki_coupling Suzuki-Miyaura Coupling (Pd catalyst, base) boronic_acid->suzuki_coupling coupling_partner Aryl/Heteroaryl Halide (Drug Scaffold) coupling_partner->suzuki_coupling drug_candidate Complex Drug Candidate suzuki_coupling->drug_candidate biological_testing Biological Screening (e.g., Enzyme Inhibition) drug_candidate->biological_testing lead_optimization Lead Optimization biological_testing->lead_optimization

Caption: Role of the boronic acid in a typical drug discovery workflow.

Conclusion and Future Outlook

This compound is a strategically important building block for medicinal chemists. Its synthesis is straightforward and scalable, and its physicochemical properties make it an attractive moiety to incorporate into drug candidates. The ability to fine-tune interactions through hydrogen bonding, coupled with the synthetic versatility of the boronic acid handle, ensures that this compound will continue to be a valuable tool in the quest for novel and effective therapeutics. As our understanding of disease biology deepens, the demand for precisely functionalized building blocks like this compound is only set to increase, paving the way for the next generation of targeted medicines.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of (4-(N-Methylsulfamoyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its functional group tolerance, mild conditions, and the stability of its organoboron reagents.[1][2] This guide provides an in-depth exploration of the application of a specialized yet increasingly vital building block: (4-(N-Methylsulfamoyl)phenyl)boronic acid . This reagent is of particular interest to researchers in medicinal chemistry and drug development, where the sulfonamide moiety is a common pharmacophore. We will delve into the mechanistic nuances, provide field-tested protocols, and offer optimization strategies to empower scientists to successfully incorporate this versatile reagent into their synthetic workflows, such as in the synthesis of kinase inhibitors like Vemurafenib.[1][3]

Understanding the Reagent: The Role of the N-Methylsulfamoyl Group

The this compound is categorized as an electron-deficient boronic acid. The potent electron-withdrawing nature of the sulfamoyl group (-SO₂NHCH₃) significantly influences the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.

Causality Behind Reactivity:

  • Transmetalation Step: The key transmetalation step in the Suzuki-Miyaura coupling involves the transfer of the aryl group from the boron atom to the palladium center. This process is facilitated by the nucleophilicity of the ipso-carbon atom attached to boron.[4] The electron-withdrawing sulfamoyl group reduces the electron density on the phenyl ring, thereby decreasing the nucleophilicity of this carbon. This can lead to a slower rate of transmetalation compared to electron-rich or electron-neutral arylboronic acids.[4][5]

  • Protodeboronation: Electron-deficient arylboronic acids are also more susceptible to a common side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] This is often exacerbated by strong bases and the presence of water, leading to the formation of N-methylbenzenesulfonamide as a byproduct and a reduction in the overall yield of the desired coupled product.

Understanding these electronic effects is paramount for selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—to favor the desired cross-coupling pathway over competing side reactions.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for rationalizing our choice of reagents and conditions.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation cluster_reactants Reactants Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X L_n Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar' L_n OxAdd->Transmetalation [Ar'-B(OR)3]⁻ RedElim Reductive Elimination Transmetalation->RedElim Isomerization RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 This compound Boronate [Ar'-B(OH)3]⁻ Activated Boronate BoronicAcid->Boronate + OH⁻ Base Base (e.g., K2CO3, K3PO4) ArX Aryl/Heteroaryl Halide (Ar-X)

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition with an aryl or heteroaryl halide (Ar-X). The boronic acid is activated by a base to form a more nucleophilic boronate species, which then participates in transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[1]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl bromides. Optimization may be required for specific substrates.

Protocol 1: Standard Thermal Conditions for Aryl/Heteroaryl Bromides

This protocol is adapted from conditions successfully used in the synthesis of precursors for bioactive molecules.[3]

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv), finely powdered

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂ (e.g., 8.1 mg, 0.01 mmol, 2 mol%), and K₂CO₃ (e.g., 207 mg, 1.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis for Rapid Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[3][6]

Materials:

  • Same as Protocol 1, but use a microwave-safe reaction vial with a stir bar.

Procedure:

  • Vessel Preparation: In a 10 mL microwave vial, combine the aryl/heteroaryl bromide (0.25 mmol, 1.0 equiv), this compound (0.375 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.005 mmol, 2 mol%), and K₂CO₃ (0.75 mmol, 3.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (3 mL) and water (0.75 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-140 °C for 15-45 minutes with stirring.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Optimization and Data Presentation

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with an electron-deficient boronic acid. The following tables provide a comparative overview of common choices.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst/Ligand SystemTypical Loading (mol%)Characteristics & Rationale
Pd(PPh₃)₄ 2-5"Classic" catalyst, effective for many couplings. May require higher temperatures for challenging substrates.
Pd(dppf)Cl₂ 1-3Highly robust and versatile. The dppf ligand is both electron-rich and has a large bite angle, which can facilitate reductive elimination. Often a first choice for difficult couplings.[7]
Pd₂(dba)₃ with XPhos/SPhos 0.5-2Buchwald ligands (XPhos, SPhos) are bulky and electron-rich, promoting oxidative addition and being highly active for coupling aryl chlorides and other challenging partners.[8]
Pd(OAc)₂ with P(t-Bu)₃ 1-3A highly active system for a broad range of substrates, including less reactive aryl chlorides, often at room temperature.[9]

Table 2: Comparison of Bases and Solvents

BaseSolvent SystemRationale & Considerations
K₂CO₃ Dioxane/Water, Toluene/WaterA moderately strong base, widely effective and cost-efficient. The aqueous phase is crucial for dissolving the base and facilitating boronate formation.[7]
K₃PO₄ Dioxane/Water, TolueneA stronger base than carbonates, often providing higher yields for less reactive partners. Can be used in anhydrous conditions if finely powdered.
Cs₂CO₃ Dioxane, Toluene, THFA strong base that is highly soluble in organic solvents. Often used for difficult couplings where other bases fail.
KF Anhydrous THF, DioxaneA milder base. Particularly useful for substrates sensitive to hydrolysis or when trying to minimize protodeboronation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality of boronic acid.1. Use a fresh catalyst or a more air-stable precatalyst (e.g., palladacycles).2. Ensure thorough degassing of solvents (e.g., sparging with argon for 20-30 min).3. Use fresh, high-purity boronic acid.
Significant Protodeboronation 1. Base is too strong or reaction temperature is too high.2. Presence of excess water.1. Switch to a milder base (e.g., KF or K₂CO₃). Lower the reaction temperature.2. Consider using anhydrous conditions with a soluble base like Cs₂CO₃ or finely powdered K₃PO₄.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously exclude oxygen by maintaining a positive pressure of inert gas and using properly degassed solvents.
Incomplete Consumption of Starting Material 1. Insufficient catalyst loading.2. Reaction time is too short.1. Increase catalyst loading to 3-5 mol%.2. Extend the reaction time and monitor by LC-MS until starting material is consumed.

Conclusion

This compound is a valuable reagent for introducing the N-methylsulfamoylphenyl motif, a structure of significant interest in pharmaceutical research. While its electron-deficient nature presents challenges, particularly concerning the rate of transmetalation and the risk of protodeboronation, these can be overcome. By carefully selecting a robust catalyst system, such as Pd(dppf)Cl₂ or a modern Buchwald-type catalyst, in combination with an appropriate base and solvent system, researchers can achieve high yields in this critical C-C bond-forming reaction. The protocols and optimization data provided herein serve as a comprehensive guide for scientists and drug development professionals to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols for the Cross-Coupling of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfamoyl Moiety in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, celebrated for its mild conditions and broad functional group tolerance.[1][2][3] This powerful tool enables the formation of carbon-carbon bonds, most notably for the synthesis of biaryl structures, which are prevalent in a vast number of commercial drugs and clinical candidates.[4]

(4-(N-Methylsulfamoyl)phenyl)boronic acid is a key building block for introducing the N-methylsulfamoylphenyl motif into complex molecules. The sulfonamide group is a critical pharmacophore, known to impart favorable physicochemical properties such as improved solubility and metabolic stability, and to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[5] This application note provides a comprehensive guide to the reaction conditions and protocols for the successful Suzuki-Miyaura cross-coupling of this compound, addressing the specific challenges posed by its electronic properties.

Understanding the Substrate: The Influence of the Electron-Withdrawing Sulfamoyl Group

The N-methylsulfamoyl group is strongly electron-withdrawing. This characteristic significantly influences the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle. While aryl halides with electron-withdrawing groups tend to be more reactive in the oxidative addition step, electron-deficient arylboronic acids can present challenges.[6] Specifically, they are more susceptible to side reactions such as protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, thereby reducing the yield of the desired cross-coupled product.[7] Careful selection and optimization of the reaction conditions are therefore paramount to mitigate these undesired pathways and ensure an efficient coupling.

Key Reaction Parameters for Optimal Cross-Coupling

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and its associated ligand is the most critical factor in achieving high yields and reaction rates. For electron-deficient boronic acids, catalyst systems that promote rapid transmetalation and reductive elimination are preferred to outcompete the rate of protodeboronation.

  • Palladium Source: A variety of Pd(0) and Pd(II) sources can be used, as the active Pd(0) species is generated in situ. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.

  • Ligands: The use of electron-rich and sterically bulky phosphine ligands is highly recommended for coupling electron-deficient boronic acids. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

    • Buchwald Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often excellent choices for challenging couplings.[8][9] They have proven effective for a broad range of substrates, including those with electron-withdrawing groups.

    • Ferrocenyl Ligands: Dppf (1,1'-Bis(diphenylphosphino)ferrocene), often used in the form of [Pd(dppf)Cl₂], is another robust ligand that has shown great utility, especially for substrates containing heteroatoms.[10]

The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the Suzuki-Miyaura reaction. It activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[3][11]

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are commonly used and effective bases. Cs₂CO₃ is more soluble in organic solvents and can sometimes lead to higher yields, particularly with challenging substrates.

    • Potassium Phosphate (K₃PO₄) is another strong base that is often employed, especially in conjunction with Buchwald ligands.[10]

  • Organic Bases: While less common for this type of substrate, organic bases like triethylamine (TEA) can be used, but inorganic bases generally provide better results.

Solvent Systems: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and be compatible with the catalyst system. Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Aprotic Solvents:

    • 1,4-Dioxane and Toluene are excellent choices for Suzuki-Miyaura couplings. They are relatively non-polar and have high boiling points, allowing for reactions to be conducted at elevated temperatures if necessary.

    • Tetrahydrofuran (THF) can also be used, although its lower boiling point may limit the reaction temperature.

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/H₂O) is beneficial. The presence of water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[12]

Reaction Temperature and Time

The optimal temperature for the coupling reaction can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed. For this compound, starting with a moderate temperature of 60-80 °C is a good approach. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [Ar'B(OH)₃]⁻ r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar) start->setup reagents Add Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) setup->reagents atmosphere Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Dilute, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification end End purification->end

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the Sulfamoyl Moiety in Modern Drug Discovery

The (4-(N-Methylsulfamoyl)phenyl) moiety is a critical pharmacophore found in a multitude of clinically significant therapeutic agents. Its presence is often associated with enhanced potency, improved pharmacokinetic profiles, and favorable metabolic stability. The ability to efficiently incorporate this structural motif into complex molecular architectures is therefore of paramount importance in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, and its application to sulfonamide-containing building blocks like (4-(N-Methylsulfamoyl)phenyl)boronic acid is a key strategy in the synthesis of numerous drug candidates.[1][2]

This comprehensive guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic intricacies, discuss the critical role of catalyst and ligand selection, and provide detailed, field-proven protocols to empower researchers to successfully employ this versatile building block in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions. The cycle is generally accepted to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex. The reactivity of the organic halide typically follows the order I > Br > Cl > F.[3][5]

  • Transmetalation: The subsequent step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This is often the rate-determining step of the reaction.[6]

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium center couple to form the desired biaryl product and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_aryl Ar-Pd(II)L_n-Ar' PdII_halide->PdII_aryl Transmetalation (Ar'-B(OH)2, Base) PdII_aryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_aryl->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Catalyst and Ligand Selection: Navigating the Challenges of Sulfonamide-Containing Substrates

The success of a Suzuki-Miyaura reaction involving this compound is highly dependent on the judicious choice of the palladium catalyst and the ancillary ligand. The sulfonamide moiety can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, the selection of a sterically hindered and electron-rich ligand is often crucial to promote the desired catalytic turnover.

Catalyst SystemLigand TypeKey Features & Recommendations
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)A classic, versatile catalyst. May require higher catalyst loadings and temperatures for challenging substrates.[7]
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)A robust and widely used precatalyst. The dppf ligand provides good stability and activity.
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) Tris(dibenzylideneacetone)dipalladium(0) with biaryl phosphine ligandsHighly effective for challenging couplings. The bulky and electron-rich nature of these ligands facilitates both oxidative addition and reductive elimination.[5]
PEPPSI™-Type Catalysts Pyridine-Enhanced Precatalyst Preparation Stabilization and InitiationThese N-heterocyclic carbene (NHC) based precatalysts offer excellent stability and high catalytic activity, often under milder conditions.[8]

Expert Insight: For the coupling of this compound, starting with a robust catalyst system like PdCl₂(dppf) or a combination of Pd₂(dba)₃ with a Buchwald ligand such as SPhos is highly recommended. These systems have demonstrated broad applicability and are often effective in overcoming the potential challenges associated with functionalized substrates.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific coupling partner and desired scale.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a general guideline for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • PdCl₂(dppf) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), PdCl₂(dppf) (0.02 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture). The total solvent volume should be sufficient to ensure good stirring.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow start Start reagents Combine Reactants: Aryl Bromide Boronic Acid PdCl2(dppf) K2CO3 start->reagents inert Inert Atmosphere: Evacuate & Backfill (3x) reagents->inert solvent Add Degassed Solvents: 1,4-Dioxane/Water inert->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Workup: Cool, Dilute, Extract monitor->workup purify Purification: Column Chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water

  • Microwave reactor and appropriate reaction vessels

Procedure:

  • In a microwave reaction vessel, combine the aryl chloride (1.0 equiv), this compound (1.5 equiv), Pd₂(dba)₃ (0.01 equiv), SPhos (0.022 equiv), and K₃PO₄ (3.0 equiv).

  • Add degassed toluene and a small amount of water (e.g., 10:1 toluene/water).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperatureUse a fresh batch of catalyst, screen different bases (e.g., Cs₂CO₃, K₃PO₄), increase reaction temperature.
Protodeborylation of Boronic Acid Presence of excess water, prolonged reaction time at high temperatureUse anhydrous solvents, minimize reaction time, consider using a boronic ester.[9]
Homocoupling of Boronic Acid Presence of oxygen, incomplete reduction of Pd(II) precatalystEnsure thorough degassing of solvents and reaction vessel, use a Pd(0) source directly.
Formation of Impurities Side reactions, decomposition of starting materialsOptimize reaction conditions (temperature, time), screen different ligand/catalyst systems.[10]

Conclusion: A Versatile Tool for Drug Discovery

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of complex biaryl sulfonamides. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently incorporate this valuable pharmacophore into their target molecules. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important synthetic transformation in the pursuit of new therapeutic agents.

References

Application Note: A Robust Protocol for the Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using (4-(N-Methylsulfamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of biaryl compounds utilizing (4-(N-Methylsulfamoyl)phenyl)boronic acid. Biaryl scaffolds are pivotal structural motifs in a vast array of pharmaceuticals and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for their construction due to its operational simplicity, broad functional group tolerance, and generally high yields.[1] This document details a robust, step-by-step protocol for the palladium-catalyzed coupling of this compound with various aryl halides, discusses the mechanistic underpinnings of the reaction, and offers insights into troubleshooting and safety. The protocol is designed to be a reliable starting point for researchers in medicinal chemistry and organic synthesis aiming to incorporate the N-methylsulfamoylphenyl moiety into their target molecules.

Introduction: The Significance of Sulfonamide-Containing Biaryls

Biaryl structures are prevalent in numerous clinically approved drugs, including anti-inflammatory agents, antihypertensives, and antiviral medications.[3][4] The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The combination of a biaryl core with a sulfonamide moiety, specifically the N-methylsulfamoyl group, offers a versatile scaffold for the design of novel therapeutics.

This compound is a key building block that allows for the direct installation of this important pharmacophore. The Suzuki-Miyaura reaction is the method of choice for this transformation, offering a reliable route to carbon-carbon bond formation under relatively mild conditions.[1]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organic halide or triflate in the presence of a base.[5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation : The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination : The two aryl groups on the palladium center couple, forming the new biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)L₂-X (Oxidative Adduct) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' (Transmetalation Product) Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)L2-X Ar'-B(OH)2 This compound (Ar'-B(OH)₂) + Base Ar'-B(OH)2->Ar-Pd(II)L2-Ar'

Experimental Protocol

This protocol is a general method that has been shown to be effective for a range of aryl halides. Optimization may be necessary for particularly challenging substrates.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥95%Commercially availableStore in a desiccator.
Aryl Halide (e.g., Aryl Bromide)VariesCommercially availableEnsure purity.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst gradeCommercially availableAir-stable, but should be handled with care.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially availableShould be finely powdered and dried before use.
1,4-DioxaneAnhydrousCommercially availableUse a freshly opened bottle or distill from a suitable drying agent.
Deionized WaterN/AIn-houseShould be degassed before use.
Ethyl AcetateACS GradeCommercially availableFor work-up.
Brine (saturated NaCl solution)N/AIn-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially availableFor drying.
Equipment
  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure

Workflow start Start setup 1. Reaction Setup (Add solids to flask) start->setup inert 2. Inert Atmosphere (Evacuate and backfill with Ar/N₂) setup->inert solvent 3. Add Solvents (Degassed Dioxane/Water) inert->solvent reaction 4. Heat Reaction (e.g., 80-100 °C) solvent->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Aqueous Work-up (Dilute, wash, and dry) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify end End (Pure Biaryl Product) purify->end

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.02-0.05 mmol, 2-5 mol%).

    • Rationale: Using a slight excess of the boronic acid can help to drive the reaction to completion, compensating for any potential protodeboronation side reactions. Potassium carbonate is a commonly used base that is effective and cost-efficient. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of substrates.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl halide).

    • Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvents removes dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at 80-100 °C.

    • Rationale: Heating is typically required to achieve a reasonable reaction rate. The optimal temperature may vary depending on the reactivity of the aryl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reactant (usually the aryl halide) is consumed. Reactions are typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

    • Rationale: The aqueous washes remove the inorganic salts and any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Summary

ParameterRecommended ValueRationale
Aryl Halide 1.0 equivLimiting reagent
Boronic Acid 1.2 - 1.5 equivDrives reaction to completion
Base (K₂CO₃) 2.0 - 3.0 equivActivates boronic acid
**Catalyst (Pd(dppf)Cl₂) **2 - 5 mol%Efficient for a broad range of substrates
Solvent Dioxane/Water (4:1)Good solubility for reactants and base
Temperature 80 - 100 °CProvides sufficient energy for reaction
Time 2 - 12 hoursSubstrate dependent

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere was maintained. Use a fresh bottle of catalyst.
Insufficiently active baseUse a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Low reaction temperatureIncrease the temperature, but monitor for decomposition.
Protodeboronation of Boronic Acid Presence of water and/or acidic impuritiesUse rigorously dried solvents and reagents. A stronger, less nucleophilic base may help.
Formation of Homocoupled Byproducts Oxygen contaminationEnsure thorough degassing of solvents and a robust inert atmosphere.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Fume Hood: Conduct all operations in a well-ventilated chemical fume hood.[6]

  • Reagent Handling:

    • Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.[6][7]

    • Boronic acids can be irritants. Avoid contact with skin and eyes.[8]

    • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate precautions.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. The protocol detailed in this application note provides a solid foundation for the successful coupling of this compound with a variety of aryl halides. By understanding the reaction mechanism and paying careful attention to the experimental details, researchers can efficiently synthesize novel sulfonamide-containing biaryls for applications in drug discovery and materials science.

References

The Strategic Application of (4-(N-Methylsulfamoyl)phenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sulfonamide Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the sulfonamide functional group has established itself as a cornerstone of molecular design.[1][2][3] Initially celebrated for ushering in the era of antibacterial "sulfa drugs," its role has since expanded dramatically.[1][2][3] Today, the sulfonamide moiety is a feature in a diverse array of therapeutic agents, including antivirals, anticancer agents, antidiabetics, and anti-inflammatory drugs.[1][2][3] Its prevalence stems from its unique physicochemical properties: it is a stable, non-ionizable hydrogen bond donor and acceptor, capable of significantly influencing a molecule's solubility, metabolic stability, and target-binding affinity.[4] The N-methylsulfamoyl group, in particular, offers a nuanced modification, balancing these properties for optimal pharmacokinetic and pharmacodynamic profiles.

(4-(N-Methylsulfamoyl)phenyl)boronic acid emerges as a critical building block, ingeniously combining the advantageous sulfonamide scaffold with the synthetic versatility of a boronic acid. This reagent is purpose-built for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a paramount method for constructing biaryl and heteroaryl structures—motifs central to a vast number of pharmaceuticals.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this valuable intermediate. We will delve into its properties, provide detailed protocols for its application in Suzuki-Miyaura couplings, and offer insights into the rationale behind the experimental design, thereby empowering chemists to leverage this reagent for the efficient synthesis of next-generation pharmaceutical intermediates.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective application. While specific experimental data for the N-methyl variant is not widely published, the properties of the closely related (4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid provide a reliable proxy.

PropertyValue (for (4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid)Reference
CAS Number 486422-59-7[8][9]
Molecular Formula C₈H₁₂BNO₄S[8]
Molecular Weight 229.06 g/mol
Appearance Solid
SMILES CN(S(=O)(C1=CC=C(B(O)O)C=C1)=O)C
InChI Key VVUGXBSXXJTVDS-UHFFFAOYSA-N

.dot

Caption: Structure of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[6][7] This palladium-catalyzed reaction couples an organoboron compound (like our title molecule) with an organohalide or triflate. Its widespread use in the pharmaceutical industry is due to its mild reaction conditions, tolerance of a wide variety of functional groups, commercial availability of reagents, and generally low toxicity of the boron-containing byproducts.[5][7]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-understood catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is as follows:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming a new Pd(II) species. The base is crucial here, forming a boronate salt which is more nucleophilic and facilitates the transfer.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

.dot

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar1 Ar¹-Pd(II)L₂-X OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1->Transmetal PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Ar1Ar2 Ar¹-Ar² (Biaryl Product) RedElim->Ar1Ar2 Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) + Base Ar2BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Sulfonamide Intermediate

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a substituted aryl bromide to form a biaryl sulfonamide, a common intermediate in pharmaceutical synthesis.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%CommercialStore under inert gas, moisture sensitive.
4-Bromoanisole (example aryl halide)ReagentCommercialOther aryl/heteroaryl halides can be used.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]CatalystCommercialAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousCommercialOther bases like K₃PO₄ or Cs₂CO₃ can be used.
1,4-DioxaneAnhydrousCommercialDegas thoroughly before use.
Deionized WaterN/AIn-houseDegas thoroughly before use.
Ethyl AcetateACSCommercialFor workup and chromatography.
HexanesACSCommercialFor chromatography.
Brine (saturated NaCl solution)N/AIn-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercialFor drying organic layer.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.).

    • Add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.).

    • Add the base, potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Under a positive flow of argon or nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The flask should be promptly sealed.

  • Solvent Addition and Degassing:

    • To the flask, add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

    • Causality: The solvent mixture provides a medium that can dissolve both the organic reagents and the inorganic base. Water is often crucial for activating the boronic acid and facilitating the transmetalation step. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water (2 x 20 mL) and then with brine (20 mL). The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel.

    • An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, is used to isolate the desired biaryl sulfonamide product.

    • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product.

.dot

Workflow A 1. Reagent Addition (Boronic Acid, Aryl Halide, Base, Catalyst) B 2. Solvent Addition & Degassing A->B C 3. Reaction (Heating & Stirring) B->C D 4. Monitoring (TLC / LC-MS) C->D Periodic Check D->C Incomplete E 5. Work-up (Quench, Extraction, Drying) D->E Complete F 6. Purification (Column Chromatography) E->F G Final Product (Biaryl Sulfonamide) F->G

Caption: Experimental workflow for the synthesis of a biaryl sulfonamide.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized)- Insufficiently degassed solvents- Poor quality of boronic acid (decomposed)- Base is not strong enough- Use a fresh batch of catalyst and handle under strict inert conditions.- Ensure thorough degassing of solvents (e.g., freeze-pump-thaw cycles).- Use freshly opened or purified boronic acid.- Try a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation - Presence of excess water or protic sources- High reaction temperature- Prolonged reaction time- Use anhydrous solvents and dry reagents thoroughly.- Lower the reaction temperature and monitor closely.- Stop the reaction as soon as the starting material is consumed.
Formation of Homocoupled Byproducts - Oxygen contamination leading to side reactions- Catalyst decomposition- Improve degassing and maintain a robust inert atmosphere.- Consider a more stable catalyst or ligand system (e.g., using Buchwald or Herrmann-type catalysts).
Difficulty in Purification - Close polarity of product and starting materials/byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion: A Versatile Tool for Drug Discovery

This compound stands as a highly valuable and strategic building block for the synthesis of pharmaceutical intermediates. Its utility is firmly anchored in the proven synthetic power of the Suzuki-Miyaura coupling and the desirable pharmacological properties imparted by the N-methylsulfamoyl group. By providing a reliable method to introduce this privileged scaffold, this reagent facilitates the rapid generation of diverse molecular libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge to successfully and efficiently incorporate this versatile intermediate into their synthetic workflows, paving the way for the development of novel and impactful therapeutics.

References

experimental procedure for N-arylation with (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Copper-Catalyzed N-Arylation with (4-(N-Methylsulfamoyl)phenyl)boronic acid

Introduction: The Strategic Importance of N-Arylation in Modern Chemistry

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Arylamines and N-heterocycles are prevalent structural motifs in a vast array of biologically active compounds and functional materials. Consequently, the development of robust and versatile methods for their synthesis is of paramount importance. Among the most powerful techniques for forging C(aryl)-N bonds are transition-metal-catalyzed cross-coupling reactions.

While the palladium-catalyzed Buchwald-Hartwig amination has been a dominant force in this field for coupling amines with aryl halides, the copper-catalyzed Chan-Lam coupling offers a complementary and often milder pathway, utilizing arylboronic acids as the aryl source.[1][2] This approach is particularly advantageous as it can often be conducted at room temperature, open to the air, and tolerates a wide range of functional groups.[2][3]

This application note provides a detailed guide to the N-arylation of various nitrogen-containing nucleophiles using this compound. This specific boronic acid is a valuable building block for introducing the N-methylsulfamoylphenyl moiety, a group frequently found in pharmacologically active molecules. We will explore the underlying reaction mechanism, provide detailed experimental protocols, and discuss key parameters for reaction optimization.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful synthesis. This compound is a stable, solid reagent used to introduce the 4-(N-Methylsulfamoyl)phenyl group onto a nitrogen atom.

Property Value
Structure (Image of the chemical structure of 4-(N-Methylsulfamoyl)phenyl)boronic acid would be placed here in a full document)
IUPAC Name This compound
Molecular Formula C₈H₁₂BNO₄S
Molecular Weight 229.06 g/mol
CAS Number 850568-38-6[4]
Appearance Typically a white to off-white solid
Key Functional Groups Boronic acid, Sulfonamide, Aromatic ring

Note: Data is for the closely related (4-(methanesulfonamidomethyl)phenyl)boronic acid, which has the same core structure and similar properties.[4]

The Chan-Lam Coupling Mechanism

The Chan-Lam N-arylation is an oxidative coupling process. While the precise mechanism can be complex and dependent on the specific reaction components, a generally accepted catalytic cycle is illustrated below.[2] The reaction is typically catalyzed by a copper(II) salt, such as Cu(OAc)₂, and proceeds through a proposed Cu(III) intermediate.[2]

The key steps are:

  • Ligand Exchange/Transmetalation: The arylboronic acid transmetalates its aryl group to the copper(II) center. This step is often facilitated by a base.

  • Coordination: The nitrogen nucleophile (amine, amide, heterocycle, etc.) coordinates to the copper-aryl intermediate.

  • Reductive Elimination: The crucial C-N bond is formed via reductive elimination from a transient Cu(III) species, releasing the N-arylated product.[2]

  • Catalyst Regeneration: The resulting Cu(I) is re-oxidized to the active Cu(II) state, often by atmospheric oxygen, allowing the catalytic cycle to continue.[1]

chan_lam_mechanism cluster_cycle Catalytic Cycle CuII Cu(II) Catalyst CuAryl Ar-Cu(II) Complex CuII->CuAryl  + ArB(OH)₂ (Transmetalation) CuAmine Ar-Cu(II)-NHR' Complex CuAryl->CuAmine  + R'₂NH (Coordination) CuIII [Ar-Cu(III)-NR'] Intermediate (Oxidative Step) CuAmine->CuIII Oxidation CuI Cu(I) CuIII->CuI Reductive Elimination Product Product Ar-NR'₂ CuIII->Product CuI->CuII Re-oxidation (e.g., O₂ from air) caption Figure 1. A generalized catalytic cycle for the Chan-Lam N-arylation.

Figure 1. A generalized catalytic cycle for the Chan-Lam N-arylation.

Detailed Experimental Protocol: General Chan-Lam N-Arylation

This protocol provides a robust starting point for the N-arylation of a primary or secondary amine with this compound.

Materials and Reagents
ReagentPurposeTypical Amount
Amine/N-HeterocycleNitrogen Nucleophile1.0 equiv (e.g., 0.5 mmol)
This compoundArylating Agent1.2 - 2.0 equiv
Copper(II) Acetate (Cu(OAc)₂)Catalyst10 - 20 mol%
Triethylamine (Et₃N) or PyridineBase/Ligand2.0 equiv
Dichloromethane (DCM) or Methanol (MeOH)Solvent0.1 - 0.5 M concentration
Molecular Sieves (4Å)Drying Agent (optional)~100 mg
Step-by-Step Procedure
  • Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the amine or N-heterocycle (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (0.1 equiv). If the reaction is sensitive to moisture, add powdered 4Å molecular sieves.

  • Solvent and Base Addition: Add the chosen solvent (e.g., DCM) to achieve the desired concentration (e.g., 0.2 M). Finally, add the base (e.g., Triethylamine, 2.0 equiv) via syringe.

  • Reaction Conditions: Loosely cap the vial (or use a balloon pierced with a needle) to allow exposure to air, which facilitates catalyst re-oxidation.[1] Stir the reaction mixture vigorously at room temperature.

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A successful reaction will show the consumption of the limiting starting material (usually the amine) and the appearance of a new, typically less polar, product spot.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter it through a pad of Celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.

workflow start Start: Prepare Reaction Vessel reagents 1. Add Amine, Boronic Acid, and Cu(OAc)₂ start->reagents solvent 2. Add Solvent (DCM) and Base (Et₃N) reagents->solvent react 3. Stir at Room Temperature (Open to Air, 12-24h) solvent->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Filter through Celite, Concentrate monitor->workup Complete purify 6. Purify via Column Chromatography workup->purify end End: Characterize Pure Product purify->end caption Figure 2. Experimental workflow for Chan-Lam N-arylation.

Figure 2. Experimental workflow for Chan-Lam N-arylation.

Protocol 2: Microwave-Assisted N-Arylation

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can sometimes improve yields.[5][6][7][8]

Procedure
  • Vessel Preparation: In a dedicated microwave reaction vessel, combine the amine (1.0 equiv), this compound (1.5 equiv), a copper source (e.g., CuI, 10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a high-boiling point solvent such as DMSO or DMF.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the conventional method: dilute with an appropriate organic solvent, filter, concentrate, and purify by column chromatography.

Reaction Optimization and Considerations

The success of a Chan-Lam coupling can be sensitive to several factors. The following table outlines key variables and provides a rationale for their selection.

ParameterOptionsRationale & Field Insights
Catalyst Cu(OAc)₂, CuI, Cu₂O, CuClCu(OAc)₂ is the most common and robust choice. CuI is often effective, especially in microwave protocols.[9] The choice can depend on the specific nucleophile.
Base Et₃N, Pyridine, K₂CO₃, Cs₂CO₃An organic base like triethylamine or pyridine can also act as a ligand, stabilizing the copper intermediates.[2] Inorganic bases are often used in polar solvents like DMSO or with less soluble substrates.
Solvent DCM, MeOH, MeCN, DMSO, TolueneDCM is a good general-purpose solvent for room temperature reactions. Methanol has been shown to be highly effective and is an environmentally friendlier choice.[3][10]
Atmosphere Air, O₂, Inert (Argon)The reaction is typically run open to air, as O₂ is the terminal oxidant that regenerates the Cu(II) catalyst.[1] Running under an inert atmosphere will generally halt the catalytic cycle after one turnover unless another oxidant is added.
Additives Molecular Sieves, Ligands (e.g., DMAP)For moisture-sensitive substrates, adding molecular sieves can prevent hydrolysis of the boronic acid. In challenging cases, adding a coordinating ligand can improve catalyst performance and yield.[11]

Product Characterization

After purification, the identity and purity of the N-arylated product must be confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key indicators of success include the disappearance of the N-H proton signal (if present in the starting material) and the appearance of signals corresponding to the 4-(N-Methylsulfamoyl)phenyl group integrated with the signals from the original nucleophile.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product.

By following these protocols and considering the key optimization parameters, researchers can effectively utilize this compound to synthesize a diverse range of N-arylated compounds for applications in drug discovery and materials science.

References

boronate ester formation from (4-(N-Methylsulfamoyl)phenyl)boronic acid for improved stability

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Boronate Ester Formation from (4-(N-Methylsulfamoyl)phenyl)boronic Acid for Improved Stability and Handling

For: Researchers, scientists, and drug development professionals.

Abstract

Boronic acids are indispensable reagents in modern organic synthesis and medicinal chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] However, their utility is often hampered by inherent instability, including susceptibility to oxidation and protodeboronation, which complicates storage, handling, and reproducibility.[2] This application note provides a detailed guide to mitigating these challenges for a specific, functionally complex boronic acid, this compound. We present the rationale and detailed protocols for its conversion into stable boronate esters. By forming a cyclic ester with a suitable diol, such as pinacol, the boron center is protected, significantly enhancing the compound's shelf-life and robustness for downstream applications in drug discovery and development pipelines.

The Reactivity-Stability Paradox of Boronic Acids

The synthetic utility of boronic acids stems from the Lewis acidic nature of their sp²-hybridized boron atom, which possesses a vacant p-orbital.[3] This electronic feature facilitates the critical transmetalation step in cross-coupling cycles, leading to high reactivity.[2] However, this same reactivity is the source of their instability. Free boronic acids are prone to several decomposition pathways:

  • Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage.[4]

  • Protodeboronation: Under aqueous or acidic/basic conditions, the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom.[2]

  • Dehydrative Trimerization: Boronic acids can spontaneously dehydrate to form cyclic anhydride trimers known as boroxines. While this is a reversible process, it leads to heterogeneity in the reagent and complicates accurate measurement and stoichiometry.

Converting the boronic acid to a boronate ester provides a robust solution to these stability issues. Boronate esters, particularly cyclic versions like pinacol esters, are generally stable, often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2][5] This conversion represents a classic trade-off: a slight reduction in intrinsic reactivity is exchanged for a significant gain in stability and practicality, a crucial consideration in complex, multi-step syntheses.[2]

Data Presentation 1: Comparative Properties
PropertyThis compoundThis compound, Pinacol Ester
Boron Hybridization sp² (Trigonal Planar)[3][6]sp² (Trigonal Planar) / sp³ (Tetrahedral) equilibrium[6][7]
Physical State Typically a solidOften a crystalline solid[2]
Stability Moderate; susceptible to oxidation & decomposition[2]High; robust to air and moisture[5]
Handling Requires careful handling and storageEasy to handle, weigh, and store[5]
Purification Challenging via silica gel chromatographyGenerally amenable to silica gel chromatography[8]
Reactivity High in cross-coupling reactions[2]Moderately high; often requires activation/hydrolysis in situ

Mechanism of Esterification

The formation of a boronate ester is a reversible condensation reaction between the boronic acid and a 1,2- or 1,3-diol. The reaction proceeds by eliminating water and is governed by a pH-dependent equilibrium.[9] Driving the reaction to completion typically involves the removal of water, either azeotropically with a Dean-Stark apparatus or by using a dehydrating agent like anhydrous magnesium sulfate.

The reaction between this compound and a diol (e.g., pinacol) can be visualized as follows:

G BoronicAcid R-B(OH)₂ This compound BoronateEster Boronate Ester BoronicAcid->BoronateEster + Diol Diol HO-R'-OH (Pinacol) Water 2 H₂O BoronateEster->Water

Figure 1: General scheme for boronate ester formation.

Experimental Protocols

These protocols provide a framework for the synthesis and purification of boronate esters from this compound.

Protocol 1: Synthesis of 2-(4-(N-Methylsulfamoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This protocol describes the most common method for preparing a stable boronate ester using pinacol.

Materials & Reagents:

  • This compound (1.0 eq)

  • Pinacol (1.1 - 1.5 eq)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 1.0 eq).

  • Addition of Reagents: Add pinacol (1.1 eq) to the flask, followed by anhydrous toluene (approx. 10-15 mL per gram of boronic acid).

  • Dehydration: Add anhydrous magnesium sulfate (approx. 2-3 g per gram of boronic acid) to the suspension. Causality Note: The MgSO₄ acts as an in-situ water scavenger, driving the equilibrium towards the ester product.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system). The boronic acid starting material is typically very polar and will remain at the baseline, while the pinacol ester product will have a higher Rf value. The reaction is generally complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MgSO₄. Wash the filter cake with a small amount of the reaction solvent (toluene).

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of sufficient purity for direct use. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by rapid column chromatography on silica gel.[8] Trustworthiness Note: While pinacol esters are more stable than free boronic acids, prolonged exposure to silica gel can still cause some degradation. A rapid purification is recommended.

G Start Combine Boronic Acid, Pinacol & Toluene Add_MgSO4 Add Anhydrous MgSO₄ Start->Add_MgSO4 Stir Stir at RT (2-4 hours) Add_MgSO4->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Filter Filter through Celite Monitor->Filter Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Purify (Recrystallization or Flash Chromatography) Evaporate->Purify End Isolate Pure Pinacol Ester Purify->End

Figure 2: Workflow for pinacol ester synthesis.

Analytical Characterization & Stability Assessment

Confirmation of ester formation and assessment of its stability are critical validation steps.

Characterization Techniques
  • ¹¹B NMR Spectroscopy: This is a definitive technique for observing the boron center. The sp²-hybridized boron of the starting boronic acid typically appears as a broad signal around δ 28-31 ppm. Upon formation of the pinacol ester, this signal shifts slightly but remains in a similar region (δ 30-32 ppm), often becoming sharper.[10] The absence of the initial boronic acid signal confirms reaction completion.

  • ¹H NMR Spectroscopy: The most telling evidence in the proton NMR is the disappearance of the broad B(OH)₂ signal (which can exchange with solvent) and the appearance of a sharp, characteristic singlet integrating to 12 protons around δ 1.3 ppm, corresponding to the four equivalent methyl groups of the pinacol moiety.

  • Mass Spectrometry (MS): ESI-MS or other soft ionization techniques can be used to confirm the molecular weight of the newly formed boronate ester.

Data Presentation 2: Expected Analytical Shifts
CompoundTechniqueExpected Chemical Shift (δ, ppm)Key Feature
Boronic Acid¹¹B NMR~29 ppmBroad signal of trigonal boronic acid[11]
Pinacol Ester¹¹B NMR~31 ppmSharper signal of trigonal boronate ester[10]
Boronic Acid¹H NMRVariableBroad, exchangeable B(OH)₂ protons
Pinacol Ester¹H NMR~1.3 ppmSharp singlet, 12H (pinacol methyls)
Protocol 2: Accelerated Stability Study via HPLC

This protocol assesses the hydrolytic stability of the boronate ester compared to the parent boronic acid.

Methodology:

  • Sample Preparation: Prepare stock solutions (e.g., 1 mg/mL) of both the this compound and its pinacol ester in a suitable organic solvent like acetonitrile.

  • Incubation: Dilute an aliquot of each stock solution into a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 50 µg/mL. Maintain the solutions at a controlled temperature (e.g., 37 °C).

  • Time-Point Analysis: At specified time points (t = 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the aliquots by reverse-phase HPLC. Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA).

  • Quantification: Monitor the peak area of the boronate ester and the corresponding boronic acid (which will appear as the hydrolysis product). Calculate the percentage of the ester remaining at each time point relative to t=0. The boronic acid sample serves as a control and analytical standard.[12]

G cluster_prep Sample Preparation Prep_Ester Prepare Ester Solution in PBS (pH 7.4) Incubate Incubate at 37°C Prep_Ester->Incubate Prep_Acid Prepare Acid Solution (Control) Time_Point Withdraw Aliquot at Time = t Incubate->Time_Point Time_Point->Incubate Repeat for t = 1, 2, 4... hrs Analyze Analyze by RP-HPLC Time_Point->Analyze Quantify Quantify Peak Areas (% Ester Remaining) Analyze->Quantify Plot Plot % Stability vs. Time Quantify->Plot

Figure 3: Analytical workflow for hydrolytic stability study.

Conclusion

The conversion of this compound into its corresponding boronate ester, particularly the pinacol derivative, is a straightforward and highly effective strategy to overcome the inherent stability limitations of the free acid. This derivatization yields a robust, easy-to-handle solid reagent that is well-suited for the rigors of multi-step synthesis, high-throughput screening, and long-term storage. The protocols and analytical methods detailed herein provide a comprehensive, self-validating framework for researchers to confidently prepare, characterize, and utilize this valuable synthetic building block, ensuring greater reproducibility and success in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Sulfonamides

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction is pivotal in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Of particular interest to the drug development community is the synthesis of biaryl sulfonamides. The sulfonamide functional group is a key pharmacophore in a multitude of clinically approved drugs, and its incorporation into a biaryl structure allows for the exploration of vast chemical space in the pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide to the catalytic cycle and a detailed experimental protocol for the Suzuki-Miyaura coupling of (4-(N-Methylsulfamoyl)phenyl)boronic acid . This specific building block is of significant interest as it allows for the direct introduction of the N-methylsulfamoyl moiety, a common feature in many biologically active molecules. We will delve into the mechanistic intricacies of the reaction, provide a robust and validated protocol, and offer insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rationalizing reaction conditions and troubleshooting suboptimal outcomes. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X (Palladium(II) Complex) pd0->pd2_complex oxidative_addition Oxidative Addition diaryl_pd2 Ar¹-Pd(II)L₂-Ar² (Diaryl Palladium(II) Complex) pd2_complex->diaryl_pd2 transmetalation Transmetalation product Ar¹-Ar² (Biaryl Product) diaryl_pd2->product reductive_elimination Reductive Elimination product->pd0 Regeneration aryl_halide Ar¹-X (Aryl Halide) boronic_acid Ar²-B(OH)₂ (this compound) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) base Base (e.g., K₂CO₃) base->boronic_acid Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the active palladium(0) catalyst, typically stabilized by phosphine ligands, undergoing oxidative addition to the aryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl > F. For many applications, aryl bromides offer a good balance of reactivity and stability.

  • Transmetalation: This is arguably the most complex and crucial step in the cycle. It involves the transfer of the organic group from the boron atom of the boronic acid to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The exact mechanism of transmetalation is still a subject of research, but it is widely accepted that the base plays a pivotal role in promoting this step. For electron-deficient boronic acids, such as this compound, efficient transmetalation is key to achieving high yields.

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) complex are coupled, forming the desired biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The nature of the phosphine ligands can influence the rate of reductive elimination, with bulkier ligands often promoting this step.

Experimental Protocol: Synthesis of N-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide

This protocol details the synthesis of a representative biaryl sulfonamide via the Suzuki-Miyaura coupling of this compound with 1-bromo-4-(trifluoromethyl)benzene.

Reagent MW Amount Equivalents
This compound217.03260 mg1.2
1-Bromo-4-(trifluoromethyl)benzene225.02225 mg1.0
Palladium(II) acetate (Pd(OAc)₂)224.504.5 mg0.02
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)410.5016.4 mg0.04
Potassium Carbonate (K₂CO₃)138.21415 mg3.0
1,4-Dioxane-8 mL-
Water-2 mL-

Reaction Setup and Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (260 mg, 1.2 mmol), 1-bromo-4-(trifluoromethyl)benzene (225 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon or nitrogen through them for at least 15 minutes. Using a syringe, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water to the Schlenk flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide.

Suzuki_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat Reaction Mixture (90 °C) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification by Column Chromatography workup->purify product Isolated Biaryl Sulfonamide Product purify->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Causality Behind Experimental Choices

  • Catalyst and Ligand Selection: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active palladium(0) species. SPhos is a bulky, electron-rich phosphine ligand from the Buchwald-Hartwig family. Such ligands are known to promote the oxidative addition and reductive elimination steps and are particularly effective for coupling with electron-deficient boronic acids.

  • Base and Solvent System: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the active boronate species. The use of a mixed solvent system of 1,4-dioxane and water is common in Suzuki couplings. Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Temperature: The reaction is heated to 90 °C to ensure a reasonable reaction rate. For challenging substrates, higher temperatures may be required, but this also increases the risk of side reactions such as protodeboronation.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst (oxidized)Ensure rigorous degassing of solvents and maintain a positive inert atmosphere throughout the reaction setup.
Poor solubility of reagentsTry a different solvent system (e.g., toluene/water, DMF/water). Ensure vigorous stirring.
Inefficient transmetalationUse a stronger base (e.g., Cs₂CO₃, K₃PO₄). Increase the amount of water in the solvent mixture.
Protodeboronation of Boronic Acid Harsh basic conditionsUse a milder base such as potassium fluoride (KF).
High reaction temperatureRun the reaction at a lower temperature for a longer period.
Formation of Homocoupled Byproducts Presence of oxygenImprove degassing procedures.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl sulfonamides. By understanding the intricacies of the catalytic cycle and carefully selecting the reaction conditions, researchers can efficiently couple this compound with a variety of aryl halides. The protocol provided in this application note serves as a robust starting point for the synthesis of these valuable compounds, which are of significant interest in the field of drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (4-(N-Methylsulfamoyl)phenyl)boronic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in your work.

Understanding the Challenge: Why is This Purification Difficult?

This compound is a highly polar molecule due to the presence of both a boronic acid and a sulfonamide group. This polarity, combined with the inherent reactivity of the boronic acid moiety, presents several purification challenges:

  • High Polarity: The compound often exhibits poor solubility in common non-polar organic solvents, making standard recrystallization and silica gel chromatography difficult.

  • Formation of Boroxines: Like many boronic acids, it can readily dehydrate to form a cyclic trimer anhydride, known as a boroxine.[1] This can complicate analysis (e.g., by NMR) and affect chromatographic behavior.

  • Affinity for Silica Gel: The Lewis acidic boron atom and polar functional groups can lead to strong, irreversible binding or streaking on standard silica gel columns, resulting in low recovery.[2][3]

  • Common Impurities: Crude products often contain closely related impurities that are difficult to separate, such as the protodeboronated starting material (N-methylbenzenesulfonamide) and inorganic salts from the workup.[3]

This guide provides several field-proven strategies to address these issues effectively.

Initial Assessment of Crude Material

Before selecting a purification strategy, a preliminary analysis of your crude material is essential.

Recommended Analytical Methods:

Analytical TechniqueInformation GainedKey Considerations
¹H NMR Purity estimation, identification of major organic impurities (e.g., starting materials, protodeboronated product), and detection of boroxine formation (broad signals).[1]Use a coordinating deuterated solvent like DMSO-d₆ or Methanol-d₄ to help break up boroxine trimers and sharpen signals.[1]
LC-MS Accurate purity assessment, identification of impurities by mass, and monitoring reaction completion.[4][5]Use a C18 reverse-phase column with a buffered mobile phase (e.g., ammonium acetate) for good peak shape.[5][6]
Thin-Layer Chromatography (TLC) Quick assessment of the number of components and selection of a suitable solvent system for column chromatography.Boronic acids can streak on silica TLC plates. Adding a small amount of acetic acid to the eluent can sometimes improve resolution.[2]

General Purification Workflow

The choice of purification method depends heavily on the physical state of your crude product and the nature of the impurities. The following diagram outlines a general decision-making workflow.

PurificationWorkflow start Crude Product This compound check_state Is the crude material a solid? start->check_state recrystallize Attempt Recrystallization (Primary Method) check_state->recrystallize Yes acid_base Perform Acid-Base Extraction (Removes non-acidic/basic impurities) check_state->acid_base No (Oily/Amorphous) recrystallize->acid_base Failure / Low Purity pure_product Pure Product recrystallize->pure_product Success acid_base->recrystallize Success -> Solid Product dea_adduct Form Diethanolamine Adduct (For oily/impure products) acid_base->dea_adduct Still Impure chromatography Column Chromatography (Final Polish or for difficult separations) acid_base->chromatography Still Impure dea_adduct->chromatography Failure dea_adduct->pure_product Success chromatography->pure_product Success

Caption: Decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A1: Typical impurities include the protodeboronated arene (N-methylbenzenesulfonamide), unreacted starting materials, inorganic salts (e.g., from a Grignard or lithiation reaction), and the boroxine trimer of your product.[1][3]

Q2: My crude product is a sticky oil, not a solid. Can I still recrystallize it? A2: Direct recrystallization of an oil is not possible. This often indicates the presence of significant impurities. For oily products, we recommend starting with an acid-base extraction to remove neutral impurities or proceeding directly to purification via diethanolamine adduct formation, which often yields a crystalline solid from an oily crude.[3][7]

Q3: I see very broad peaks in my ¹H NMR spectrum. What does this mean? A3: Broad signals, particularly for the aromatic and B(OH)₂ protons, are characteristic of the presence of boroxine trimers in equilibrium with the monomeric boronic acid.[1] This is a common observation and does not necessarily indicate an impurity that needs to be removed. Analyzing the sample in a coordinating solvent like Methanol-d₄ or DMSO-d₆ can help break up the trimer and give sharper signals.

Q4: Can I use standard silica gel chromatography? A4: While possible, it is often challenging. The polar nature of the compound can cause it to stick to the silica, leading to poor recovery and significant tailing.[2][3] If you must use chromatography, consider using a modified solvent system (e.g., with an acidic modifier) or an alternative stationary phase like C18 (reverse-phase). A detailed guide is provided in Section 5.3.

Troubleshooting Guides & In-Depth Protocols

Guide 1: Purification by Recrystallization

Recrystallization is the most straightforward method if your crude product is a solid with moderate purity (>85%). The key is finding a solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at room temperature.

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate/heptane mixture).

  • Dissolution: In an appropriately sized flask, add the chosen solvent to your crude material and heat the mixture to a gentle boil with stirring until all solids dissolve. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum. It is crucial to ensure the boronic acid is completely dry, as residual water can affect subsequent reactions.[8]

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing upon cooling.

    • Cause & Solution: This happens when the solution becomes supersaturated at a temperature above the melting point of the solid. Re-heat the solution to re-dissolve the oil, add slightly more solvent, and try cooling much more slowly, perhaps by placing the flask in a large, warm water bath that cools overnight.

  • Problem: No crystals form, even after cooling in an ice bath.

    • Cause & Solution: Too much solvent was used. Reduce the solvent volume by gentle heating under a stream of nitrogen and attempt to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

  • Problem: The product purity does not improve significantly.

    • Cause & Solution: The impurities have similar solubility properties to your product in the chosen solvent. A different solvent system is needed, or an alternative purification method like acid-base extraction should be employed to remove impurities with different chemical properties.

Guide 2: Purification by Acid-Base Extraction

This technique is highly effective for removing non-acidic organic impurities. It leverages the weak Lewis acidity of the boronic acid group, which can be deprotonated by a base to form a water-soluble boronate salt.

AcidBaseExtraction cluster_0 Step 1: Basification & Extraction cluster_1 Step 2: Acidification & Re-extraction s1_start Crude Product in Organic Solvent (e.g., Ethyl Acetate) s1_process + Aqueous Base (e.g., 1M NaOH) + Shake in Separatory Funnel s1_start->s1_process s1_organic Organic Layer: Neutral Impurities s1_process->s1_organic Separate s1_aqueous Aqueous Layer: Boronate Salt (Product) + Acidic Impurities s1_process->s1_aqueous Separate s2_start Aqueous Layer (from Step 1) s1_aqueous->s2_start s2_process + Aqueous Acid (e.g., 1M HCl) until pH ~2 + Extract with fresh Organic Solvent s2_start->s2_process s2_organic Organic Layer: Pure Boronic Acid s2_process->s2_organic Separate s2_aqueous Aqueous Layer: Inorganic Salts s2_process->s2_aqueous Separate

Caption: Principle of acid-base extraction for boronic acid purification.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). Extract 2-3 times.[9]

  • Combine & Wash: Combine the aqueous layers. To remove any trapped neutral impurities, perform a "back-wash" with a fresh portion of the organic solvent. Discard the organic layers.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is approximately 2. A precipitate of the pure boronic acid should form.

  • Re-extraction: Extract the acidified aqueous layer multiple times with fresh ethyl acetate or another suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Acid-Base Extraction:

  • Problem: An emulsion forms at the interface during extraction.

    • Cause & Solution: This is common with sulfonamides. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break the emulsion.

  • Problem: Low recovery of the product after re-extraction.

    • Cause & Solution: The product may have precipitated out of the aqueous phase upon acidification but was not fully redissolved and extracted into the organic layer. Ensure you extract the acidified mixture thoroughly (3-4 times). Alternatively, the boronic acid may have some solubility in the acidic aqueous phase; ensure the pH is low enough (~1-2) to fully protonate the boronate.

Guide 3: Silica Gel Column Chromatography

This method should be reserved for when other methods fail or for removing impurities with very similar properties. Success depends on mitigating the strong interaction between the boronic acid and the silica stationary phase.

Recommended Column Conditions:

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (230-400 mesh)Most common and accessible.
Mobile Phase (Eluent) DCM/Methanol or EtOAc/Heptane with a modifier.Start with a gradient elution.
Modifier Add 0.5-1% Acetic Acid to the mobile phase.The acid protonates the silanol groups on the silica surface, reducing their interaction with the Lewis acidic boronic acid, which minimizes tailing.[2]
Sample Loading Dry loading is preferred.Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column. This leads to better band sharpness.

Troubleshooting Chromatography:

  • Problem: The product does not elute from the column, even with high percentages of methanol.

    • Cause & Solution: The product is irreversibly bound to the silica. This is a known issue with boronic acids.[2] Ensure an acidic modifier is used in your eluent from the start. If recovery is still poor, an alternative stationary phase like neutral alumina or reverse-phase C18 silica may be necessary.[2][7]

  • Problem: The product streaks across many fractions (tailing).

    • Cause & Solution: This is a classic sign of strong product-silica interaction. Increase the amount of acidic modifier (up to 2%) in the eluent. Running the column slightly faster can sometimes reduce the contact time and minimize tailing.

Purity Confirmation and Storage

After purification, confirm the purity using the analytical methods described in Section 2. A pure sample of this compound should be a white to off-white solid.

Storage: Arylboronic acids should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon). This minimizes gradual decomposition via oxidation or protodeboronation, which can be accelerated by moisture and light.

References

side reactions of (4-(N-Methylsulfamoyl)phenyl)boronic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (4-(N-Methylsulfamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in coupling reactions. We will explore the common side reactions, provide detailed troubleshooting protocols, and answer frequently asked questions to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its reactivity in coupling reactions?

This compound is an arylboronic acid characterized by a strongly electron-withdrawing N-methylsulfamoyl group (-SO₂NHMe) at the para position. This group significantly lowers the electron density of the aromatic ring. This electron deficiency has two major consequences for Suzuki-Miyaura coupling reactions:

  • Increased Susceptibility to Protodeboronation: The electron-withdrawing nature of the sulfamoyl group makes the carbon-boron bond more polarized and susceptible to cleavage by a proton source, a side reaction known as protodeboronation.[1][2] This is often the primary cause of low product yields.

  • Altered Transmetalation Kinetics: While oxidative addition to the palladium catalyst may be unaffected or even favored with an electron-poor coupling partner, the subsequent transmetalation step, where the aryl group is transferred from boron to palladium, can be influenced by the electronic properties of the boronic acid.

The pKa of the boronic acid is also lowered by the electron-withdrawing group, affecting its speciation in solution under basic conditions.[3] The equilibrium between the neutral trigonal boronic acid and the activated anionic tetrahedral boronate complex is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][4]

Q2: What are the primary side reactions I should be aware of when using this boronic acid?

There are two principal side reactions that compete with the desired cross-coupling pathway:

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1] In this specific case, it results in the formation of N-methylbenzenesulfonamide. This reaction is often catalyzed by either acid or base and can be exacerbated by the presence of water and elevated temperatures.[1][5][6] For electron-deficient arylboronic acids, this is frequently the most significant competing reaction.[2][5]

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl, in this case, 4,4'-bis(N-methylsulfamoyl)biphenyl. Homocoupling can be mediated by the palladium catalyst, particularly in the presence of Pd(II) species and oxygen, or occur through other pathways.[7][8][9] It is often observed when the reaction is not thoroughly deoxygenated.

A third, less common issue can be decomposition of the boronic acid itself, especially under harsh conditions, though boronic acids are generally stable compounds.[10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: My reaction yield is low or zero, but my starting materials are consumed. My crude NMR/TLC shows a major byproduct.

Likely Cause: Protodeboronation

The most probable cause is the protodeboronation of your this compound to form N-methylbenzenesulfonamide. This occurs when the C-B bond is cleaved before the desired cross-coupling can take place.

Diagnostic Workflow & Solutions:

  • Confirm the Byproduct: Isolate the main byproduct and characterize it. If it is N-methylbenzenesulfonamide, protodeboronation is confirmed.

  • Evaluate the Base: Strong bases and protic solvents (especially water at high temperatures) accelerate base-catalyzed protodeboronation.[1][5]

    • Action: Switch to a milder base. The relative strength of common bases for Suzuki couplings is generally Cs₂CO₃ > K₃PO₄ > K₂CO₃ > KF. Consider using anhydrous conditions with a base like potassium fluoride (KF) or potassium phosphate (K₃PO₄).

  • Lower the Reaction Temperature: High temperatures provide the activation energy for the protodeboronation pathway.

    • Action: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C), even if it requires a longer reaction time.

  • Use a Protected Boronic Acid Derivative: Boronate esters, such as pinacol esters or MIDA esters, are more stable towards protodeboronation.[1][2] They slowly release the boronic acid in situ under the reaction conditions, keeping its instantaneous concentration low and favoring the cross-coupling pathway.

    • Action: Convert the boronic acid to its corresponding pinacol boronate ester and use it in the coupling reaction.

Table 1: Troubleshooting Protodeboronation

Parameter Problematic Condition Recommended Change & Rationale
Base Strong, aqueous bases (e.g., 2M Na₂CO₃, NaOH)Use a milder, less nucleophilic base (e.g., K₃PO₄, KF) to reduce the rate of base-catalyzed C-B bond cleavage.
Temperature High (>100 °C)Lower the temperature to 60-80 °C. This disfavors the higher activation energy pathway of protodeboronation relative to the catalytic cycle.
Solvent Protic solvents (H₂O, alcohols)Use anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF) to limit the availability of proton sources. If water is necessary, minimize the amount.
Reagent Form Boronic AcidUse a more stable boronate ester (e.g., pinacol or MIDA ester) to provide a slow release of the active boronic acid.[2][11]
Problem 2: I've isolated my desired product, but it's contaminated with a significant amount of a higher molecular weight, symmetrical byproduct.

Likely Cause: Homocoupling

You are likely observing the formation of 4,4'-bis(N-methylsulfamoyl)biphenyl, the homocoupling product of your boronic acid. This side reaction is often promoted by the presence of oxygen and certain palladium species.[7][8]

Visualizing Reaction Pathways The following diagram illustrates the desired catalytic cycle versus the off-cycle side reactions.

Suzuki_Side_Reactions cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Side Reactions Pd(0) Pd(0) Ox. Add. Ox. Add. Pd(0)->Ox. Add. Ar-X Transmetalation Transmetalation Ox. Add.->Transmetalation Ar'-B(OH)₂ Base Red. Elim. Red. Elim. Transmetalation->Red. Elim. Ar'-B(OH)₂ Ar'-B(OH)₂ Red. Elim.->Pd(0) Ar-Ar' Protodeboronation Ar'-H (N-methylbenzene- sulfonamide) Ar'-B(OH)₂->Protodeboronation H⁺ / OH⁻ H₂O, Heat Homocoupling Ar'-Ar' (Symmetrical Biphenyl) Ar'-B(OH)₂->Homocoupling Pd(II), O₂ caption Fig 1. Competing reaction pathways.

Caption: Fig 1. Desired Suzuki cycle vs. protodeboronation and homocoupling.

Diagnostic Workflow & Solutions:

  • Improve Degassing Technique: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can participate in a stoichiometric homocoupling reaction.[8]

    • Action: Ensure your solvent and reaction mixture are rigorously deoxygenated. Use a "freeze-pump-thaw" technique (3 cycles) for best results, or sparge thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Add a Reducing Agent: A mild reducing agent can help maintain the palladium in its active Pd(0) state.

    • Action: The addition of a small amount of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[8]

  • Check Catalyst Purity: Ensure your palladium precursor is of high quality.

    • Action: Use a fresh bottle of catalyst or a pre-catalyst that is known to be highly active and less prone to generating off-cycle Pd(II) species.

Experimental Protocol: Troubleshooting Protodeboronation

This protocol provides a robust starting point for minimizing protodeboronation when using this compound.

Objective: To perform a Suzuki-Miyaura coupling while minimizing the protodeboronation of the title boronic acid.

Reagents & Equipment:

  • This compound (1.05 eq.)

  • Aryl halide (1.0 eq.)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.05 eq.), and anhydrous K₃PO₄ (2.0 eq.).

  • Catalyst Preparation: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and purge with inert gas for 10 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Sparge the resulting suspension with a subsurface stream of inert gas for 20-30 minutes.

  • Catalyst Addition: Quickly add the solid palladium catalyst/ligand mixture to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Purify the crude material by column chromatography. Analyze the purified product and any isolated byproducts by NMR to confirm identity and assess the success of the modified protocol.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Mixture. CheckYield Is Yield > 70% and Product is Clean? Start->CheckYield Success Process Successful CheckYield->Success Yes LowYield Low Yield or Complex Mixture CheckYield->LowYield No CheckByproduct Identify Major Byproduct(s) (NMR, LC-MS) LowYield->CheckByproduct IsProto Is it Protodeboronation Product? CheckByproduct->IsProto IsHomo Is it Homocoupling Product? IsProto->IsHomo No ProtoSolutions Implement Protocol: 1. Use Milder Base (K₃PO₄) 2. Lower Temperature (80 °C) 3. Use Boronate Ester IsProto->ProtoSolutions Yes HomoSolutions Implement Protocol: 1. Improve Degassing (Freeze-Pump-Thaw) 2. Add Mild Reducing Agent IsHomo->HomoSolutions Yes Other Investigate Other Issues: - Catalyst Inactivity - Starting Material Purity - Other Decomposition IsHomo->Other No ProtoSolutions->Start Re-run Experiment HomoSolutions->Start Re-run Experiment caption Fig 2. Troubleshooting decision tree.

Caption: Fig 2. Troubleshooting decision tree for coupling reactions.

References

Technical Support Center: Optimization of (4-(N-Methylsulfamoyl)phenyl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving (4-(N-Methylsulfamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common challenges.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic review of the core reaction components is the most effective first step. Low yields with this compound, an electron-deficient boronic acid, often trace back to a few critical parameters.

  • Catalyst Activity & Inert Atmosphere: The active catalytic species, Pd(0), is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) can lead to catalyst decomposition and the formation of palladium black.[1] Ensure all solvents are thoroughly degassed before use. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Consider using a fresh bottle of catalyst or a more robust, air-stable precatalyst, such as a Buchwald G3 or G4 palladacycle, which are designed for challenging couplings.[1][2]

  • Reagent Purity and Stability:

    • Boronic Acid Quality: this compound, like many electron-deficient boronic acids, is susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4][5] This is a common cause of yield loss. Assess the purity of your boronic acid; if it has been stored for a long time, consider using a fresh batch.

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[5] Couplings with aryl chlorides are significantly more challenging and demand highly active catalyst systems with specialized, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][6]

  • Base and Solvent Choice: The base and solvent are not independent variables; their combination is critical. The base must be strong enough to promote the formation of the reactive boronate "ate" complex but not so harsh that it degrades your starting materials.[7][8][9] Ensure the base is finely powdered and, if running anhydrous reactions, thoroughly dried. For biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation is a major challenge with electron-deficient arylboronic acids.[3][5] This side reaction is often accelerated by strong bases, the presence of water (which acts as a proton source), and elevated temperatures.[4][10][11]

Here are several effective strategies to mitigate it:

  • Use a Milder Base: Strong bases like NaOH or even K₃PO₄ in aqueous media can accelerate protodeboronation.[1] Switching to a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be beneficial.[2][12] Potassium fluoride (KF) is particularly useful as it is less harsh and can often be used under anhydrous conditions, which further suppresses the side reaction.[2][13][14]

  • Employ Anhydrous Conditions: Since water is the primary proton source for protodeboronation, switching to a strictly anhydrous solvent system can dramatically improve your yield.[1] Solvents like anhydrous THF, dioxane, or toluene with a base like KF or Cs₂CO₃ are excellent starting points.

  • Convert to a More Stable Boronic Ester: This is one of the most robust solutions. Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA boronate, protects the C-B bond from premature cleavage.[5][12] These esters are more stable to storage and reaction conditions, slowly releasing the boronic acid in situ as needed for the catalytic cycle. This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing decomposition.[10]

Q3: My reaction starts but stalls before reaching full conversion. What should I try?

A3: A stalled reaction typically points to catalyst deactivation or suboptimal reaction kinetics.

  • Ligand and Catalyst Selection: The sulfonamide group on your boronic acid can potentially coordinate with the palladium center, leading to catalyst inhibition. Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can prevent this.[1] These ligands promote faster rates of oxidative addition and reductive elimination, which can outcompete catalyst deactivation pathways.[2][13]

  • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100-110 °C) can improve the rate. However, be cautious, as higher temperatures can also accelerate protodeboronation. This is a trade-off that must be optimized.[12]

  • Check Stoichiometry: Ensure you are using a slight excess of the boronic acid derivative (typically 1.1–1.5 equivalents). This can help compensate for any decomposition and drive the reaction to completion.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?

A1: The base is not merely a spectator; it is a critical activator in the catalytic cycle. Its primary role is to react with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[7][8][9] This anionic boronate species is significantly more reactive than the neutral boronic acid and is capable of transferring its organic group to the palladium(II) center during the transmetalation step, which is often the rate-determining step of the reaction.[7][13]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition"]; PdII [label="Ar¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\n(Rate-Limiting Step)"]; PdII_Ar2 [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination"]; Product [label="Ar¹-Ar²\n(Product)"]; BoronicAcid [label="Ar²-B(OH)₂", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base (e.g., OH⁻, CO₃²⁻)", shape=ellipse, fillcolor="#FFFFFF"]; Boronate [label="[Ar²-B(OH)₃]⁻\n(Activated Boronate)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar¹-X"]; OxAdd -> PdII; PdII -> Transmetalation; Transmetalation -> PdII_Ar2; PdII_Ar2 -> RedElim; RedElim -> Product; Product -> Pd0 [style=invis]; // for layout RedElim -> Pd0 [label="Regenerates\nCatalyst"];

// Base Activation Pathway BoronicAcid -> Boronate [dir=back]; Base -> Boronate; Boronate -> Transmetalation [label="Crucial Step!\nBase activates Boronic Acid", style=dashed, color="#34A853"];

// Invisible edges for layout OxAdd -> Transmetalation [style=invis]; Transmetalation -> RedElim [style=invis];

{rank=same; OxAdd; BoronicAcid;} {rank=same; PdII; Base;} {rank=same; Transmetalation; Boronate;} } .dot Caption: Suzuki-Miyaura cycle highlighting the base's role.

Q2: How do I select the optimal solvent for my reaction?

A2: Solvent choice is critical for ensuring all reagents are sufficiently soluble and for modulating reactivity.[15][16]

  • Aprotic Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , or aromatic solvents like toluene , are the most common and are often excellent choices.[17][18] They are generally used with a small amount of water to help dissolve inorganic bases like K₃PO₄ or K₂CO₃.[12]

  • Polar Aprotic Solvents: Solvents like DMF or acetonitrile (MeCN) can also be effective but may influence reaction selectivity in complex substrates.[15][16] They can be particularly useful when dealing with poorly soluble starting materials.[19]

  • Solvent Quality: The purity of the solvent matters. Traces of contaminants can poison the catalyst.[20] Using high-purity, degassed solvents is recommended for robust and reproducible results.[20]

Q3: When is it advantageous to use a boronic ester or trifluoroborate salt instead of the free boronic acid?

A3: While boronic acids are the classic reagents, their more stable derivatives are often superior, especially for challenging substrates.[12]

  • Pinacol Boronic Esters (BPin): These are significantly more stable towards protodeboronation and have a longer shelf life.[10][12] They are an excellent choice when you are experiencing decomposition of your this compound.

  • Potassium Trifluoroborate Salts (BF₃K): These salts are highly crystalline, air-stable solids that are easy to handle and purify. They are resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.

  • MIDA Boronates: These offer exceptional stability and are used in iterative cross-coupling strategies where the boronic acid functionality needs to remain masked through several synthetic steps.

Data & Protocols
Table 1: Recommended Starting Conditions
ScenarioBase (equiv)Solvent SystemCatalyst (mol%)LigandTemperature (°C)Rationale & Citation
Standard Conditions K₂CO₃ (2.0)Dioxane/H₂O (4:1)Pd(dppf)Cl₂ (2-3%)dppf (integrated)80-100A robust, general-purpose system for many aryl bromides.[21][22]
High Yield/Difficult Coupling K₃PO₄ (2.0-3.0)Toluene or DioxanePd₂(dba)₃ (1-2%)XPhos or SPhos (2-4%)100-110Stronger base and a highly active catalyst system for challenging substrates.[1][2]
Protodeboronation Prone KF (3.0)Anhydrous THFPd(PPh₃)₄ (3-5%)PPh₃ (integrated)60-80Milder, anhydrous conditions to minimize decomposition of the boronic acid.[2][14]
Base-Sensitive Substrates Cs₂CO₃ (2.0)DMF or DioxaneXPhos Pd G3 (1-2%)XPhos (integrated)80-100Highly effective base that is more soluble in organic solvents, often good for sensitive functional groups.[2][23]
Troubleshooting Workflow

Troubleshooting_Workflow

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, to make 0.1 M solution)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[23]

  • Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Bubble the inert gas through the resulting slurry for 10-15 minutes. Finally, add the palladium catalyst in one portion.[2]

  • Reaction: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of this compound pinacol ester

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Toluene or THF

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the this compound and pinacol.

  • Azeotropic Removal of Water: Add a sufficient volume of toluene to suspend the reagents. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can be monitored by TLC or ¹H NMR to confirm the disappearance of the starting boronic acid.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the Suzuki coupling reaction without further purification.

References

troubleshooting low reactivity of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-(N-Methylsulfamoyl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges with this valuable but often problematic building block in Suzuki-Miyaura cross-coupling reactions.

The core challenge with this compound stems from its chemical nature: the N-methylsulfamoyl group is strongly electron-withdrawing. This property, while often desirable in the final target molecule, renders the boronic acid susceptible to specific decomposition pathways and can hinder key steps in the catalytic cycle. This guide provides a structured, causality-driven approach to diagnosing and solving these issues.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common failure modes observed when using this compound and provides actionable solutions grounded in mechanistic principles.

Q1: My Suzuki-Miyaura reaction has failed or given a very low yield. Where do I even begin to troubleshoot?

When a reaction with an electron-deficient boronic acid fails, the issue often lies in one of three areas: reagent integrity, competing decomposition pathways, or suboptimal catalytic conditions. Before attempting complex optimization, perform these initial checks.

Initial Troubleshooting Workflow

start Low or No Yield reagent Step 1: Verify Reagent & Setup Integrity start->reagent decomp Step 2: Investigate Decomposition Pathways reagent->decomp If reagents are pure and setup is inert sub_reagent1 Boronic Acid Quality (Fresh? Boroxine?) reagent->sub_reagent1 sub_reagent2 Catalyst / Ligand / Base (Stored correctly?) reagent->sub_reagent2 sub_reagent3 Solvent & Headspace (Anhydrous & Degassed?) reagent->sub_reagent3 optimize Step 3: Systematically Optimize Conditions decomp->optimize If decomposition is minimized sub_decomp1 Protodeboronation (Arene byproduct observed?) decomp->sub_decomp1 sub_decomp2 Homocoupling (Biaryl of boronic acid observed?) decomp->sub_decomp2 sub_optimize1 Base Selection (Too harsh? Too weak?) optimize->sub_optimize1 sub_optimize2 Ligand / Catalyst Choice (Promoting slow steps?) optimize->sub_optimize2 sub_optimize3 Temperature / Concentration (Balancing kinetics vs. stability?) optimize->sub_optimize3 Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Ar' Ar-Ar' Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X->Pd(0)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)₂ Ar-Ar'->Ar-Pd(II)-Ar' Reductive Elimination BoronicAcid Ar'-B(OH)₂ Decomposition Ar'-H (Protodeboronation) BoronicAcid->Decomposition Off-Cycle Decomposition (Base, H₂O)

Technical Support Center: Analytical Strategies for Impurity Profiling of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (4-(N-Methylsulfamoyl)phenyl)boronic acid. As a critical building block in modern pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, ensuring the purity of this reagent is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Boronic acids, as a class, are recognized as potentially mutagenic and are often controlled as Class 2 impurities under ICH M7 guidelines, necessitating highly sensitive analytical methods for their detection and quantification.[1][3]

This guide is structured to provide direct, actionable answers to common challenges encountered in the laboratory. We will delve into the causality behind analytical choices, offering not just protocols, but the scientific reasoning that underpins them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the analysis of arylboronic acids.

Q1: What are the most common process-related and degradation impurities I should expect in my this compound sample?

A1: The impurity profile of a boronic acid is heavily influenced by its synthesis and handling. For this compound, you should be vigilant for several key classes of impurities:

  • Boroxines (Anhydrides): This is the most common impurity. Three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[4] This impurity is often in equilibrium with the monomeric boronic acid in solution, which can complicate spectroscopic analysis, particularly NMR and Mass Spectrometry, by showing signals for both species.[4]

  • Starting Materials & Reagents: Residuals from the synthetic route are common. For instance, if the synthesis involves a Grignard or lithiation reaction on a brominated precursor like N-allyl-4-bromobenzenesulfonamide followed by quenching with a trialkyl borate, you may find unreacted starting materials.[5]

  • Protodeboronation Products: Boronic acids can be susceptible to hydrolysis, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[6] In this case, the impurity would be N-methylbenzenesulfonamide. This degradation is often catalyzed by acidic or basic conditions.[6]

  • Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of the corresponding phenol, 4-hydroxy-N-methylbenzenesulfonamide.

  • Residual Solvents: Solvents used during reaction and purification steps are frequently observed and should be identified and quantified.[4]

Impurity Class Example Structure/Name Common Analytical Observation
Boroxine Trimer of this compoundHigher m/z peaks in MS; Broadened or multiple signals in NMR.[4]
Protodeboronation N-methylbenzenesulfonamidePeak in HPLC; Confirmed by MS and NMR comparison to a standard.
Starting Material e.g., N-allyl-4-bromobenzenesulfonamideCan be detected by HPLC and MS if it survives the workup.[5]
Oxidation Product 4-hydroxy-N-methylbenzenesulfonamideOften observed in forced degradation studies.
Residual Solvents THF, Toluene, Diethyl Ether, etc.Sharp singlets in ¹H NMR; Detected by GC-MS headspace analysis.
Q2: Which analytical technique is best for routine purity assessment versus trace-level genotoxic impurity (GTI) analysis?

A2: The choice of technique is dictated by the analytical objective. A multi-pronged approach is often necessary.

  • For Routine Purity & Assay: HPLC with UV detection (HPLC-UV) is the workhorse. It is robust, reliable, and excellent for quantifying the main component and impurities present at levels of ~0.05% and above. A well-developed reversed-phase method can provide excellent separation of the API from its key process impurities.[7]

  • For Trace-Level & GTI Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8] Boronic acids can be designated as potential GTIs, requiring control at parts-per-million (ppm) levels relative to the API.[1][2] LC-MS/MS, particularly with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides the necessary sensitivity (pg/mL levels) and selectivity to quantify these impurities in complex matrices.[1][9] Electrospray ionization (ESI) in negative mode is often effective for the analysis of underivatized boronic acids.[1][9]

  • For Structural Identification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is indispensable for unambiguously identifying the structure of the main component and any unknown impurities. ¹¹B NMR is particularly powerful for characterizing the boron environment, helping to distinguish between the sp²-hybridized boronic acid and sp³-hybridized boronate esters or degradation products.[10][11][12]

  • For Volatile Impurities/Residual Solvents: Gas Chromatography-Mass Spectrometry (GC-MS) , often with headspace sampling, is the preferred method. While boronic acids themselves are generally non-volatile, GC-MS can be used for their analysis if they are first derivatized to form more volatile esters.[3][13]

Technique Primary Application Typical Sensitivity (LOQ) Key Strengths Key Limitations
HPLC-UV Routine Purity, Assay~0.05% areaRobust, widely available, quantitative.[7]Insufficient sensitivity for GTIs; requires chromophore.
LC-MS/MS Trace Impurity & GTI Quantification1-10 pg/mL (ppm levels).[9]Unmatched sensitivity and selectivity.[1][8]More complex instrumentation; matrix effects.
NMR Structure Elucidation>0.1% for direct observationDefinitive structural information; ¹¹B NMR is specific.[10]Inherently low sensitivity; quantification requires care.
GC-MS Volatile Impurities, Residual Solventsppm levelsExcellent for volatiles; high resolution.Requires derivatization for non-volatile boronic acids.[13]
ICP-MS Total Boron Contentppb levelsMeasures total elemental boron.Cannot differentiate between API and boron impurities.[3]
Q3: My ¹H NMR spectrum shows broad, complex signals instead of sharp peaks. What is the likely cause and how can I fix it?

A3: This is a classic sign of boroxine formation .[4] The equilibrium between the monomeric boronic acid and its cyclic trimer (boroxine) in a non-coordinating solvent (like CDCl₃ or Acetone-d₆) leads to peak broadening and spectral complexity.

The Solution: Break up the boroxine anhydride by using a coordinating deuterated solvent.

  • Primary Recommendation: Prepare your NMR sample in deuterated methanol (Methanol-d₄) . The methanol will react with the boronic acid and the boroxine to form a methyl boronate ester adduct. This shifts the equilibrium entirely to a single, well-defined species, resulting in sharp, interpretable NMR signals.[4]

  • Mechanism: The Lewis acidic boron center readily coordinates with the oxygen of the methanol, facilitating the breakdown of the B-O-B bonds in the boroxine.

Q4: My HPLC chromatogram shows poor peak shape and inconsistent retention times. What are the key parameters to optimize?

A4: Boronic acids are weakly acidic, and their interaction with the stationary phase can be sensitive to mobile phase conditions. Poor peak shape (tailing) and shifting retention times are typically related to pH and secondary silanol interactions.

  • Control the pH: The pKa of the boronic acid group is crucial. For this compound, the electron-withdrawing sulfamoyl group is expected to lower the pKa from that of phenylboronic acid (pKa ~8.8) to a more acidic range, likely around 7.1-7.4.[5] Operating the mobile phase at a pH at least 2 units below the pKa (e.g., pH < 5) will ensure the molecule is in its neutral, protonated form, minimizing ionic interactions and improving peak shape.

  • Use a Buffer: Employ a buffer in your aqueous mobile phase (e.g., 10 mM ammonium acetate or ammonium formate) to maintain a consistent pH throughout the gradient. This is critical for reproducible retention times.[4][14]

  • Consider the Column: Use a high-quality, end-capped C18 column to minimize interactions between the acidic boronic acid group and residual silanols on the silica surface.

Q5: Do I need to perform a forced degradation study for this intermediate?

A5: Yes. According to regulatory guidelines like ICH Q1A, forced degradation (or stress testing) studies are a mandatory part of drug development.[15] These studies are critical for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products that could form during storage, providing insight into the intrinsic stability of the molecule.[16][17]

  • Method Validation: The degraded samples are used to demonstrate the specificity and stability-indicating nature of your analytical methods. You must prove that your HPLC method can separate the main peak from all significant degradation products.[16][18]

  • Formulation and Storage: The data informs the development of a stable drug product and helps define appropriate storage conditions.[15]

Stress conditions typically include exposure to acid, base, oxidation (e.g., H₂O₂), heat, and light (photolysis).[16][17]

Part 2: Troubleshooting Guides & Workflows

Visual workflows can streamline complex analytical processes. The following diagrams illustrate logical approaches to common challenges.

Workflow 1: Troubleshooting Common HPLC Issues

HPLC_Troubleshooting start Problem Observed p1 Poor Peak Shape (Tailing/Fronting) start->p1 p2 Inconsistent Retention Time start->p2 p3 Extra/Unexpected Peaks start->p3 c1 Cause: Secondary Interactions / pH Effects p1->c1 Likely c2 Cause: Unstable pH / Column Equilibration p2->c2 Likely c3 Cause: Impurity / Degradation / Carryover p3->c3 Likely s1 Solution: 1. Add buffer (e.g., 10mM Ammonium Acetate). 2. Lower mobile phase pH to < 5.0. 3. Use end-capped C18 column. c1->s1 Action s2 Solution: 1. Ensure buffer is used. 2. Increase column equilibration time between runs. 3. Check pump performance. c2->s2 Action s3 Solution: 1. Check blank injection for carryover. 2. Perform forced degradation to identify degradants. 3. Use MS detection to identify mass of unknown. c3->s3 Action

Caption: Decision tree for troubleshooting common HPLC issues.

Workflow 2: General Strategy for Unknown Impurity Identification

Impurity_ID_Workflow cluster_detection Detection & Quantification cluster_characterization Characterization cluster_confirmation Confirmation detect 1. Detect impurity via stability-indicating HPLC-UV quant 2. Quantify relative to API (Area % or vs. Standard) detect->quant lcms 3. Obtain Accurate Mass & Fragmentation (LC-QTOF or Orbitrap MS) quant->lcms formula 4. Propose Elemental Formula lcms->formula nmr 5. Isolate Impurity (Prep-HPLC) & Acquire NMR (1H, 13C, COSY) formula->nmr elucidate 6. Elucidate Structure nmr->elucidate synthesize 7. Synthesize Reference Standard elucidate->synthesize confirm 8. Confirm Identity by Co-injection & Spectroscopic Match synthesize->confirm

Caption: Systematic workflow for identifying unknown impurities.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform system suitability tests before sample analysis.

Protocol 1: HPLC-UV/MS Method for Purity and Impurity Profiling

This method is designed to be stability-indicating for this compound and its common impurities.

  • Instrumentation:

    • UPLC/HPLC system with UV/PDA detector and coupled to a single quadrupole or tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.[1]

    • UV Detection: 230 nm (or as determined by UV scan).

    • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min) % Mobile Phase B
0.05
15.095
20.095
20.15
25.05
  • MS Conditions (ESI Negative Mode):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -3.5 kV.

    • Scan Range: m/z 100-800.

    • For tandem MS, specific MRM transitions must be developed for the parent compound and known impurities.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Concentration: Prepare a stock solution of ~1.0 mg/mL. Dilute as needed for analysis. Ensure complete dissolution.

Protocol 2: NMR Sample Preparation for Structural Characterization

This protocol is optimized to overcome issues with boroxine formation.

  • Solvent Selection: Use Methanol-d₄ (CD₃OD).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

    • Add ~0.7 mL of Methanol-d₄.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If available, acquire an ¹¹B NMR spectrum. This will show a characteristic signal for the sp³-hybridized methyl boronate ester, confirming the breakdown of boroxines.[11][12] For ¹¹B NMR, using quartz NMR tubes is recommended to avoid background signals from borosilicate glass tubes.[11]

Protocol 3: General Protocol for Forced Degradation Studies

This outlines the conditions for stress testing as recommended by ICH guidelines.[15][17] The goal is to achieve 5-20% degradation of the drug substance.

  • Sample Preparation: Prepare a stock solution of the boronic acid at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Heat at 60 °C for 2-8 hours.

    • Withdraw aliquots at time points, neutralize with an equivalent amount of 0.1 N NaOH, dilute, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Keep at room temperature or heat gently (e.g., 40 °C) for 2-8 hours.

    • Withdraw aliquots, neutralize with 0.1 N HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store the solid powder in an oven at 80 °C for 24-48 hours.

    • Dissolve the stressed solid and analyze.

  • Photolytic Degradation:

    • Expose the solid powder and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Analyze the stressed samples alongside a dark control.

References

Technical Support Center: Strategies for Difficult Couplings Involving (4-(N-Methylsulfamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with (4-(N-Methylsulfamoyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet valuable, building block. The electron-withdrawing nature of the N-Methylsulfamoyl group introduces a unique set of hurdles that can lead to low yields and reaction failures. This resource provides in-depth, field-proven insights and troubleshooting strategies to ensure your success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during coupling reactions with this compound, providing not just solutions, but the scientific reasoning behind them.

Issue 1: Low to No Product Formation

Question: I am seeing very low or no yield in my Suzuki-Miyaura coupling reaction. My starting materials (aryl halide and boronic acid) are being consumed, but I'm not getting the desired biaryl product. What's happening?

Answer: This is a classic symptom of competing side reactions, most notably protodeboronation of your boronic acid. The strong electron-withdrawing effect of the sulfamoyl group makes the boronic acid susceptible to cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture.[1][2] This process is often accelerated by the high temperatures and basic conditions required for the Suzuki coupling.[1]

The primary culprit is the instability of the electron-deficient boronic acid under standard coupling conditions.

Protodeboronation

  • Modify Your Base and Solvent System:

    • Causality: Strong bases can accelerate protodeboronation. Milder bases promote the formation of the active boronate species required for transmetalation without excessively promoting the undesired cleavage.

    • Recommendation: Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1] Ensure the base is finely powdered for better solubility and reactivity.

    • Solvent Choice: While a small amount of water is often necessary to solubilize the base and facilitate the formation of the active Pd-OH intermediate, excess water can fuel protodeboronation.[3] A common and effective solvent system is a 4:1 to 5:1 mixture of an organic solvent (like 1,4-dioxane or THF) and water.[1][4]

  • Optimize Catalyst and Ligand Selection:

    • Causality: The goal is to accelerate the desired catalytic cycle so it outcompetes the decomposition of the boronic acid. For electron-deficient substrates, the oxidative addition and transmetalation steps can be slow. Bulky, electron-rich phosphine ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step and can accelerate the overall catalytic turnover.[1][5]

    • Recommendation: Use a modern palladium precatalyst system with a Buchwald-type biarylphosphine ligand. Catalysts like Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands such as SPhos, XPhos, or RuPhos are highly effective for challenging couplings.[1][5] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be considered to bypass the initial reduction step of a Pd(II) source.[1]

ParameterStandard Conditions (Prone to Failure)Recommended Conditions for this Substrate
Base NaOH, KOH, K₂CO₃K₃PO₄, Cs₂CO₃, KF
Catalyst/Ligand Pd(PPh₃)₄ (can be slow)Pd(OAc)₂/SPhos, XPhos Pd G2/G3, Pd(dppf)Cl₂
Solvent High water contentDioxane/H₂O (4:1), THF/H₂O (4:1)
Temperature Often >100 °CStart at 80 °C and optimize
Issue 2: Boronic Acid is Unstable on the Benchtop / Inconsistent Results

Question: I've noticed that the purity of my this compound seems to decrease over time, and my reaction results are not reproducible. How can I address this?

Answer: You are observing the inherent instability of many functionalized boronic acids.[4] They can degrade on storage through processes like oxidation or dehydration to form boroxines (cyclic anhydrides). This instability leads to inconsistent purity and stoichiometry in your reactions. The best strategy is to convert the boronic acid into a more stable, air- and moisture-tolerant derivative that can be used directly in the coupling reaction.[1][4]

Converting the boronic acid to a more robust form, such as a MIDA boronate or a trifluoroborate salt, protects it from degradation. These surrogates then slowly release the active boronic acid in situ under the reaction conditions, maintaining a low, steady concentration that favors the desired coupling over decomposition.[4][6]

SurrogateStrategy

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that are highly tolerant of air and moisture.[4] They undergo slow hydrolysis under basic conditions to release the boronic acid.

  • Potassium Organotrifluoroborate Salts (R-BF₃K): These salts are also typically stable, crystalline solids. Their hydrolysis rate to release the boronic acid can be controlled, preventing the accumulation of the unstable boronic acid in the reaction.[6][7]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in coupling reactions.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this type of difficult coupling?

  • For challenging substrates, a slightly higher catalyst loading may be necessary. A good starting point is 1-5 mol% for the palladium source and a 1:2 to 1:2.4 ratio of Pd to ligand (e.g., 2.5 mol% Pd(OAc)₂ and 6 mol% SPhos). However, always aim to optimize this to the lowest effective level to minimize cost and residual palladium in your product.

Q2: My starting materials are not dissolving well in the recommended dioxane/water mixture. What should I do?

  • Poor solubility of any component is detrimental. If you observe this, consider alternative solvent systems. Toluene, 2-MeTHF, or DMF can be effective.[2] For instance, using DMF as a solvent with Cs₂CO₃ as the base is a common combination for difficult couplings. Always ensure your solvents are properly degassed to prevent oxidation of the catalyst.[1]

Q3: I am seeing significant amounts of boronic acid homo-coupling. How can I prevent this?

  • Homo-coupling, where two molecules of the boronic acid couple to form a biaryl, is often a result of oxygen in the reaction system or an issue with the palladium catalyst's redox cycle.[9]

    • Ensure Rigorous Degassing: Purge your reaction flask and solvents thoroughly with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[1]

    • Use a Pre-formed Pd(0) Catalyst: Sometimes, the reduction of a Pd(II) precatalyst can lead to side reactions. Using a catalyst like Pd(PPh₃)₄ can sometimes mitigate this, although it may be less reactive for this specific transformation.

Q4: How should I purify my final N-Methylsulfamoyl biaryl product?

  • These compounds can be polar and may have some acidic character from the sulfonamide N-H.

    • Workup: After the reaction, perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate before concentrating.[1][10]

    • Column Chromatography: Purification is typically achieved by flash column chromatography on silica gel.[10] Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A small amount of acetic acid or triethylamine in the eluent can sometimes improve peak shape if you observe tailing.

    • Visualization: The products are often UV-active, making them easy to visualize on TLC plates.[10]

Experimental Protocols
Protocol 1: General Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with Argon or Nitrogen for 20 minutes. Maintain a positive pressure of inert gas.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The final concentration should be around 0.1-0.2 M relative to the limiting reagent.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 2 mol%) or the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the general purification guidelines outlined in FAQ Q4.

Protocol 2: Preparation of a Stable Diethanolamine Adduct

This protocol describes how to convert the boronic acid into a more stable, easy-to-handle solid.[5]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or a mixture of THF/hexanes.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.

  • Precipitation: A white precipitate should form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes at room temperature. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent (e.g., hexanes) and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling protocol, typically with protic solvents.

References

Technical Support Center: (4-(N-Methylsulfamoyl)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing (4-(N-Methylsulfamoyl)phenyl)boronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the critical and often misunderstood role of water in reaction efficiency. Our goal is to move beyond simple procedural steps and equip you with the mechanistic understanding required to diagnose and solve challenges in your synthetic work.

Section 1: Core Concepts - The Dichotomy of Water in Suzuki-Miyaura Couplings

The success of a Suzuki-Miyaura cross-coupling reaction involving this compound is profoundly influenced by the presence of water. Water plays a dual role: it is both essential for the catalytic cycle and the primary agent in the most common undesired side reaction, protodeboronation.[1][2] Understanding this balance is the key to optimizing your reaction outcomes.

The Productive Role of Water: For the Suzuki-Miyaura reaction to proceed, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3] Most inorganic bases used for this purpose (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) have limited solubility in common organic solvents like dioxane or toluene.[4] Water acts as a crucial co-solvent, dissolving the base and facilitating the formation of the reactive boronate, which is then available for the critical transmetalation step with the palladium catalyst.[5] In some modern, green chemistry approaches, water is even used as the primary solvent.[4][6]

The Detrimental Role of Water: Conversely, water is the proton source for protodeboronation, a non-productive pathway where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This side reaction irreversibly consumes your starting material, leading to reduced yields and the formation of N-methylbenzenesulfonamide as a major byproduct. The propensity for protodeboronation is highly dependent on factors like temperature, pH (base strength), and the electronic nature of the boronic acid itself.[1][7]

The diagram below illustrates the competition between the desired catalytic cycle and the off-cycle protodeboronation pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation BoronicAcid (Ar-SO2NHMe)B(OH)2 Boronate [(Ar-SO2NHMe)B(OH)3]⁻ BoronicAcid->Boronate Activation BoronicAcid_p (Ar-SO2NHMe)B(OH)2 Base_H2O Base (e.g., K2CO3) H2O Base_H2O->Boronate ArPdX Ar'-Pd(II)-X(L2) Boronate->ArPdX Pd0 Pd(0)L2 Pd0->ArPdX Oxidative Addition ArPdAr Ar'-Pd(II)-Ar(L2) ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Product Ar'-Ar-SO2NHMe ArPdAr->Product Reductive Elimination ArX Ar'-X ArX->ArPdX Byproduct Ar-H-SO2NHMe BoronicAcid_p->Byproduct Protonolysis H_source H₂O / H⁺ H_source->Byproduct

Caption: Competing pathways for this compound.

Section 2: Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions with this compound, with a focus on the impact of water.

Q1: My reaction has stalled or shows very low yield of the desired product. What are the first things I should check?

A1: A low-yielding Suzuki coupling is a common issue that requires systematic diagnosis. Before assuming a water-related problem, verify these fundamental parameters:

  • Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions promote its reduction. Some modern precatalysts are air-stable, but older or improperly stored catalysts may be inactive.[2]

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of your boronic acid and can deactivate the Pd(0) catalyst.[5] Ensure your solvents are properly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and the reaction is maintained under an inert atmosphere.[2]

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time, forming anhydrides (boroxines) or baseline impurities.[8]

  • Base & Solvent: Ensure your base is finely powdered and, if running a biphasic reaction, that stirring is vigorous enough to create a large interfacial area for the reaction to occur.[2]

If these parameters are correct, the issue is likely related to an imbalance in the productive vs. destructive roles of water.

Q2: My main isolated product is N-methylbenzenesulfonamide. What is causing this and how can I prevent it?

A2: The isolation of N-methylbenzenesulfonamide indicates that protodeboronation is the dominant reaction pathway.[1] This occurs when the rate of protonolysis of the C-B bond outcompetes the rate of transmetalation in the Suzuki cycle. The sulfamoyl group is electron-withdrawing, which can influence the boronic acid's susceptibility to this side reaction.[9][10]

Here are strategies to mitigate protodeboronation, moving from simple adjustments to more advanced solutions:

StrategyActionMechanistic Rationale
1. Modify Base Switch from a strong base (e.g., NaOH, K₃PO₄) to a milder base (e.g., K₂CO₃, KF).[2]Stronger bases increase the concentration of hydroxide ions, which can accelerate the base-catalyzed protodeboronation pathway.[1] KF is often used in nearly anhydrous conditions.[3]
2. Adjust Solvent System Decrease the water content (e.g., from 4:1 to 10:1 Dioxane:H₂O).[11]This lowers the concentration of the proton source, kinetically disfavoring the protodeboronation reaction. Be aware that too little water may hinder base solubility.
3. Lower Temperature Run the reaction at a lower temperature (e.g., 70-80 °C instead of 100-110 °C).While seemingly counterintuitive, for some systems, the desired coupling has a lower activation energy than the protodeboronation side reaction. In other cases, if transmetalation is slow at room temperature, warming the reaction is necessary to ensure coupling outcompetes decomposition.[11] This must be determined empirically.
4. Use a Boronate Ester Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[1][12]These esters are more stable to protodeboronation.[1] They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[13]
Q3: What is the optimal amount of water for my reaction? Can I run it under completely anhydrous conditions?

A3: There is no single "optimal" amount of water; it is highly dependent on the specific substrates, catalyst, base, and organic solvent used. A common starting point for many systems is a 4:1 to 10:1 ratio of organic solvent to water.[11]

Running the reaction under strictly anhydrous conditions is a viable strategy to eliminate protodeboronation.[2] However, this introduces a new challenge: dissolving the inorganic base.

  • Anhydrous Pros: Effectively shuts down the water-mediated protodeboronation pathway.[2]

  • Anhydrous Cons: Common bases like K₂CO₃ or K₃PO₄ are virtually insoluble in anhydrous toluene or THF, which can stall the reaction by preventing boronate formation.

If you opt for anhydrous conditions, you must use a base that is soluble or effective in organic solvents, such as potassium fluoride (KF) or an organic base.[3]

Q4: How should I store this compound? Does humidity affect its stability?

A4: Boronic acids are known to undergo reversible dehydration to form cyclic trimers called boroxines.[14] This process releases water. While generally stable to air, prolonged exposure to atmospheric moisture can affect the precise stoichiometry if you are weighing out small amounts. For long-term stability and to ensure purity, it is best to store the compound in a desiccator or under an inert atmosphere at a low temperature.[8]

Section 3: Recommended Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a reliable starting point for your experiments.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This procedure is a starting point and may require optimization.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents).

    • Add the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).

    • Add the base (e.g., K₂CO₃, 2.5 equivalents). Ensure the base is a fine, dry powder.

  • Atmosphere Control (Critical Step):

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition:

    • Prepare a degassed solvent mixture (e.g., Dioxane/Water 10:1). Degas by sparging with argon for 20-30 minutes.

    • Using a syringe, add the degassed solvent to the flask to achieve a final concentration of ~0.1 M with respect to the aryl halide.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).

    • Stir the reaction vigorously to ensure proper mixing.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • Once complete, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3.2: Protection as a MIDA Boronate Ester to Suppress Protodeboronation

If protodeboronation is intractable, converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester is a highly effective strategy.[12][13]

  • Ester Formation:

    • In a round-bottom flask, combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

    • Add toluene to the flask.

    • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

    • Continue refluxing until no more water is collected.

    • Cool the reaction and remove the solvent under reduced pressure. The resulting MIDA boronate can often be used directly or purified by chromatography.

  • Use in Suzuki Coupling:

    • Use the MIDA boronate directly in the Suzuki coupling protocol (3.1), typically with an anhydrous base like K₃PO₄ in an anhydrous solvent. The MIDA group protects the boron center.[13]

  • Deprotection:

    • After the coupling reaction and purification of the MIDA-protected product, the MIDA group can be cleaved.

    • Dissolve the MIDA-protected compound in THF.

    • Treat with aqueous 1M NaOH at room temperature for 15-30 minutes.

    • Acidify the mixture with 1M HCl and extract the final product with an organic solvent.

Caption: Workflow for using MIDA boronate esters.

Section 4: Visual Troubleshooting Guide

Use this flowchart to diagnose and resolve common issues systematically.

Troubleshooting start Problem: Low or No Yield check_fundamentals Check Fundamentals: 1. Catalyst Activity? 2. Inert Atmosphere? 3. Reagent Purity? start->check_fundamentals analyze_crude Analyze Crude Reaction Mixture (LC-MS or Crude NMR) check_fundamentals->analyze_crude If Fundamentals OK protodeboronation_obs Protodeboronation Product (N-methylbenzenesulfonamide) is Major Component? analyze_crude->protodeboronation_obs starting_material_obs Only Starting Materials Remain? protodeboronation_obs->starting_material_obs No mitigate_proto Implement Strategies to Reduce Protodeboronation: - Use Milder Base (K2CO3) - Reduce Water Content - Lower Temperature - Use MIDA Ester protodeboronation_obs->mitigate_proto Yes troubleshoot_conditions Reaction Conditions Inadequate: - Increase Temperature - Screen Different Bases - Check Base/Solvent Solubility - Screen Catalysts/Ligands starting_material_obs->troubleshoot_conditions Yes success Problem Solved mitigate_proto->success troubleshoot_conditions->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (4-(N-Methylsulfamoyl)phenyl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, boronic acids are indispensable tools for the construction of complex molecular architectures, particularly in the pharmaceutical industry. Their utility in palladium- and copper-catalyzed cross-coupling reactions allows for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of the reactivity of (4-(N-Methylsulfamoyl)phenyl)boronic acid against other commonly employed boronic acids, supported by experimental data and mechanistic insights.

The choice of boronic acid is critical, as the electronic and steric nature of its substituents can profoundly influence reaction kinetics and yields. Here, we delve into the performance of this compound, a compound of interest due to the presence of the N-methylsulfamoyl group, which can act as a key pharmacophore or a synthetic handle for further functionalization. We will compare its reactivity with three other boronic acids: the parent phenylboronic acid , the electron-deficient 4-formylphenyl)boronic acid , and the structurally related 4-(methylsulfonyl)phenyl)boronic acid . This comparison will be framed within the context of three widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Liebeskind-Srogl coupling.

The Electronic Influence of the N-Methylsulfamoyl Group

The reactivity of an arylboronic acid in cross-coupling reactions is largely dictated by the electronic properties of the substituents on the phenyl ring. These properties influence the ease of two key steps in the catalytic cycle: transmetalation and reductive elimination. The N-methylsulfamoyl group (-SO₂NHCH₃) is generally considered to be electron-withdrawing due to the strong inductive effect of the sulfonyl group. However, the nitrogen atom can potentially donate electron density to the aromatic ring through resonance, which could modulate its overall electronic character. Understanding this electronic interplay is crucial for predicting the reactivity of this compound.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling a boronic acid with an organohalide. The electronic nature of the boronic acid plays a significant role, with electron-donating groups generally accelerating the transmetalation step. Conversely, electron-withdrawing groups can sometimes hinder this step.

Table 1: Hypothetical Comparative Yields in a Model Suzuki-Miyaura Reaction

Boronic AcidSubstituentElectronic NaturePredicted Yield (%)
Phenylboronic acid-HNeutral95
This compound-SO₂NHCH₃Electron-withdrawing85
4-Formylphenylboronic acid-CHOStrongly Electron-withdrawing80
4-(Methylsulfonyl)phenyl)boronic acid-SO₂CH₃Strongly Electron-withdrawing82

Note: The yields presented are hypothetical and for illustrative purposes to demonstrate expected trends based on electronic effects. Actual yields can vary significantly based on reaction conditions.

The predicted trend suggests that the electron-withdrawing nature of the N-methylsulfamoyl group may lead to slightly lower yields compared to the unsubstituted phenylboronic acid under standard conditions. This is because the reduced electron density on the boron-bearing carbon can slow down the transmetalation to the palladium center. However, its reactivity is expected to be comparable to other electron-deficient boronic acids like 4-formylphenylboronic acid and 4-(methylsulfonyl)phenyl)boronic acid. Judicious selection of ligands, bases, and solvents can often overcome this moderate deactivation.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for a comparative Suzuki-Miyaura coupling is as follows:

  • To a reaction vessel, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a set time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide Boronic Acid Base (K₂CO₃) Heating Heat (80-100 °C) under N₂ Reactants->Heating Catalyst Pd(PPh₃)₄ Catalyst->Heating Solvent Toluene/Ethanol/H₂O Solvent->Heating Monitoring Monitor (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Suzuki-Miyaura Experimental Workflow

Comparative Reactivity in Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N or C-O bond between a boronic acid and an amine or alcohol. In this reaction, electron-deficient arylboronic acids can sometimes be more reactive. This is because the key transmetalation step is thought to proceed through a different mechanism than in Suzuki coupling, and a more electrophilic boron center can facilitate this process.

A study on the Chan-Lam coupling of sulfamoyl azides with various arylboronic acids demonstrated that the reaction proceeds efficiently, indicating that the presence of a sulfamoyl moiety is well-tolerated.[1] While this study did not use this compound directly, it provides evidence that related structures are viable coupling partners.

Table 2: Hypothetical Comparative Yields in a Model Chan-Lam Coupling

Boronic AcidSubstituentElectronic NaturePredicted Yield (%)
Phenylboronic acid-HNeutral88
This compound-SO₂NHCH₃Electron-withdrawing92
4-Formylphenylboronic acid-CHOStrongly Electron-withdrawing95
4-(Methylsulfonyl)phenyl)boronic acid-SO₂CH₃Strongly Electron-withdrawing93

Note: The yields presented are hypothetical and for illustrative purposes to demonstrate expected trends based on electronic effects. Actual yields can vary significantly based on reaction conditions.

The predicted trend suggests that this compound would perform well, potentially better than the unsubstituted phenylboronic acid, due to its electron-deficient nature.

Experimental Protocol: Chan-Lam Coupling

A general procedure for a comparative Chan-Lam coupling is as follows:

  • To a reaction vessel, add the amine or alcohol (1.0 mmol), the respective boronic acid (1.5 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%).

  • Add a suitable solvent (e.g., dichloromethane or methanol) and a base (e.g., pyridine or triethylamine).

  • Stir the reaction mixture at room temperature, open to the air, for a specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the product by column chromatography.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Amine/Alcohol Boronic Acid Base (Pyridine) Stirring Stir at RT (Open to Air) Reactants->Stirring Catalyst Cu(OAc)₂ Catalyst->Stirring Solvent DCM/Methanol Solvent->Stirring Monitoring Monitor (TLC/LC-MS) Stirring->Monitoring Workup Filtration & Concentration Monitoring->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Chan-Lam Experimental Workflow

Comparative Reactivity in Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated reaction that couples a thioester with a boronic acid to form a ketone.[2][3] This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The electronic effects of substituents on the boronic acid in this reaction are less straightforward and can be highly dependent on the specific thioester and reaction conditions. However, both electron-rich and electron-poor boronic acids have been shown to be effective.[3]

Given the successful application of various substituted boronic acids in Liebeskind-Srogl couplings, it is anticipated that this compound would be a competent coupling partner. Its reactivity would likely be comparable to other electron-deficient boronic acids.

Experimental Protocol: Liebeskind-Srogl Coupling

A general procedure for a comparative Liebeskind-Srogl coupling is as follows:

  • To a reaction vessel under an inert atmosphere, add the thioester (1.0 mmol), the respective boronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) source (e.g., CuTC, 1.5 mmol).

  • Add a dry, degassed solvent (e.g., THF).

  • Heat the reaction mixture at a specified temperature (e.g., 50-70 °C) for a set time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with an aqueous solution to remove copper salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Liebeskind_Srogl_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Thioester Boronic Acid Heating Heat (50-70 °C) under N₂ Reactants->Heating Catalysts Pd(PPh₃)₄ CuTC Catalysts->Heating Solvent Dry THF Solvent->Heating Monitoring Monitor (TLC/GC-MS) Heating->Monitoring Workup Aqueous Wash Monitoring->Workup Purification Column Chromatography Workup->Purification Product Ketone Product Purification->Product

Liebeskind-Srogl Experimental Workflow

Conclusion

This compound is a versatile and valuable reagent for modern organic synthesis. Its reactivity in key cross-coupling reactions is governed by the electron-withdrawing nature of the N-methylsulfamoyl group.

  • In Suzuki-Miyaura couplings , it is expected to be slightly less reactive than electron-neutral or electron-rich boronic acids but comparable to other electron-deficient analogues.

  • In Chan-Lam couplings , its electron-deficient character is likely to be advantageous, leading to high reactivity and yields.

  • In Liebeskind-Srogl couplings , it is anticipated to be a competent coupling partner, with its performance being influenced by the specific reaction conditions.

The presence of the N-methylsulfamoyl moiety not only influences the electronic properties and thus the reactivity of the boronic acid but also provides a valuable functional handle for further molecular elaboration, making it a strategic choice in the design and synthesis of complex molecules, particularly in the context of drug discovery.

References

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfonamide Moiety

In the landscape of modern drug discovery and development, the sulfonamide functional group is a cornerstone of medicinal chemistry. Its presence in a vast array of therapeutic agents is a testament to its versatile pharmacological properties. The synthesis of complex molecules containing this moiety often relies on robust and efficient cross-coupling methodologies. Among these, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its functional group tolerance and reliability in forming crucial carbon-carbon bonds.[1][2]

This guide focuses on a particularly relevant building block: (4-(N-Methylsulfamoyl)phenyl)boronic acid . The successful coupling of this substrate is critical for the synthesis of numerous drug candidates and approved medicines. However, the electron-withdrawing nature of the N-methylsulfamoyl group, coupled with the inherent challenges of boronic acid stability, presents a unique set of obstacles that necessitate a careful and informed selection of the palladium catalyst system.[3][4] This guide provides a comparative analysis of various palladium catalysts, offering field-proven insights and experimental data to empower researchers in optimizing their synthetic strategies.

The Challenge: Navigating Substrate-Specific Hurdles

The Suzuki-Miyaura coupling of this compound is not without its challenges. The primary competing side reaction is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to yield loss.[3] This process is often exacerbated by the reaction conditions, particularly the presence of base and water, which are essential for the catalytic cycle.[3][5][6] The electron-deficient nature of the aryl ring in our target boronic acid can make it more susceptible to this undesired pathway.[4]

Furthermore, the choice of palladium catalyst and, more critically, its associated ligand, directly impacts the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][7] An inefficient catalyst system can lead to slow reaction times, incomplete conversion, and the formation of unwanted byproducts, such as homocoupling of the boronic acid.[7]

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount to rational catalyst selection. The generally accepted mechanism informs our experimental choices.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst pdiix Ar-Pd(II)-X (L) pd0->pdiix Oxidative Addition pdiioh Ar-Pd(II)-OH (L) pdiix->pdiioh Ligand Exchange (Base) pdiibor Ar-Pd(II)-Ar' (L) pdiioh->pdiibor Transmetalation pdiibor:s->pd0:s Reductive Elimination product Ar-Ar' (Biaryl Product) arx Ar-X (Aryl Halide) arbor Ar'-B(OH)₂ (Boronic Acid)

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) center, base-mediated ligand exchange and transmetalation with the boronic acid, and finally, reductive elimination to form the C-C bond and regenerate the active catalyst.

The ligand (L) plays a crucial role. Bulky, electron-rich ligands, such as the biaryl phosphines developed by Buchwald, are known to accelerate both the oxidative addition and, critically, the reductive elimination steps.[1][8] This acceleration can outcompete the rate of undesired side reactions like protodeboronation, leading to higher product yields.

Comparative Efficacy of Palladium Catalyst Systems

To provide a clear comparison, we have synthesized data from various studies on substrates structurally and electronically similar to this compound. The following table contrasts a traditional catalyst, Pd(PPh₃)₄, with modern systems employing advanced phosphine ligands.

Catalyst SystemAryl Halide PartnerBaseSolventTemp (°C)Time (h)Yield (%)Key Insights & Causality
Pd(PPh₃)₄ 4-Bromo-N-methylbenzenesulfonamideK₂CO₃DME/H₂O8018~65%A classic "workhorse" catalyst. The lower yield and longer reaction time are often due to slower reductive elimination and potential catalyst decomposition at elevated temperatures.[9][10]
Pd(OAc)₂ / SPhos 4-Chloro-N-methylbenzenesulfonamideK₂CO₃Toluene/H₂O100198%The SPhos ligand is both bulky and electron-rich, promoting rapid reductive elimination.[1] This allows for the use of more stable and cost-effective aryl chlorides and significantly reduces reaction time, minimizing byproduct formation.[10][11]
Pd₂(dba)₃ / XPhos 4-ChloroanisoleK₃PO₄Dioxane1102>95%XPhos is another highly effective biarylphosphine ligand. Its steric bulk facilitates the formation of the active monoligated Pd(0) species, which undergoes rapid oxidative addition.[1] The use of a stronger base like K₃PO₄ can accelerate transmetalation.[12]
[t-BuXPhos-Pd-G3] 2-Bromo-6-methylpyridineK₂CO₃t-AmOH1002>95%This is a pre-formed palladacycle (precatalyst). These are often more air- and moisture-stable than generating the active Pd(0) species in situ.[13][14] The defined ligand-to-palladium ratio ensures high activity and reproducibility, which is crucial in pharmaceutical process development.[13][15]

Yields and conditions are representative and compiled from studies on analogous substrates. Direct coupling of this compound may require specific optimization.

Workflow for Catalyst Screening and Optimization

Selecting the optimal catalyst system is an empirical process. The following workflow provides a logical progression for screening and optimization, designed to be a self-validating system.

Optimization_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_opt Phase 3: Optimization cluster_scale Phase 4: Scale-up A Define Substrates: This compound + Aryl Halide Partner B Select Initial Catalysts: - Pd(dppf)Cl₂ (Robust Benchmark) - Pd(OAc)₂/SPhos (High Activity) - Buchwald Precatalyst (Stability) A->B C Screen Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ (Fixed Catalyst/Solvent) B->C D Screen Solvents: Dioxane, Toluene, 2-MeTHF (Fixed Catalyst/Best Base) C->D E Optimize Temperature & Catalyst Loading (0.1-2 mol%) D->E F Analyze Results: LC-MS for Conversion & Purity E->F F->C Re-evaluate if poor conversion G Select Lead Conditions F->G H Confirm Results at Larger Scale (1-10g) G->H

Figure 2: A systematic workflow for Suzuki-Miyaura reaction optimization. This approach ensures that key variables are tested independently before final optimization and scale-up.

Detailed Experimental Protocol: High-Efficacy Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling using a modern, high-performance catalyst system. It is designed to be robust and reproducible.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 4-Chlorotoluene) (1.0 equiv)

  • XPhos Pd G3 Precatalyst (1 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)

  • Toluene, anhydrous (degassed)

  • Water, deionized (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 precatalyst (0.01 mmol), and potassium phosphate (2.0 mmol).

  • Inerting the Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. This cycle should be repeated three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

  • Solvent Addition: Add degassed anhydrous toluene (3 mL) and degassed water (0.3 mL) via syringe. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is essential for maintaining an inert environment.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the aryl halide starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and wash it with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Recommendations

For researchers and drug development professionals working with This compound , moving beyond traditional catalysts like Pd(PPh₃)₄ is highly recommended.

  • For High-Throughput and Discovery Chemistry: Catalyst systems based on modern biarylphosphine ligands like SPhos and XPhos with a simple palladium source like Pd(OAc)₂ offer superior reactivity, allowing for the use of more readily available aryl chlorides and drastically reducing reaction times.[1][11]

  • For Process Development and Scale-Up: The use of well-defined, stable Buchwald palladacycle precatalysts (e.g., XPhos Pd G3) is the preferred choice.[13] Their stability, high activity at low loadings, and batch-to-batch consistency provide the reproducibility and robustness required for manufacturing campaigns.[14][15]

By understanding the underlying mechanism and adopting a systematic approach to optimization, the challenges associated with this important substrate can be overcome, paving the way for the efficient and reliable synthesis of next-generation sulfonamide-containing therapeutics.

References

A Researcher's Guide to Suzuki Coupling: (4-(N-Methylsulfamoyl)phenyl)boronic acid vs. Its Boronate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of reagents in carbon-carbon bond formation is critical to synthetic efficiency and overall yield. The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, and the selection between a boronic acid and its corresponding boronate ester can significantly influence experimental outcomes. This guide provides an in-depth comparison of (4-(N-Methylsulfamoyl)phenyl)boronic acid and its boronate esters, offering objective analysis and experimental insights to inform your synthetic strategy.

The Reactivity-Stability Trade-Off: A Core Dilemma

The fundamental difference between boronic acids and their boronate esters lies in a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][3] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids in the crucial transmetalation step of the catalytic cycle.[1][2]

However, this increased reactivity comes at the cost of stability. Boronic acids are prone to decomposition through pathways like oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki couplings.[1][4] This instability can negatively impact their shelf-life and lead to lower reproducible yields.[1][2]

Conversely, boronate esters, such as the widely used pinacol esters (Bpin), provide significantly greater stability.[1][5] They are frequently crystalline, solid materials that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability is a major advantage in multi-step syntheses and for high-throughput screening applications. The trade-off is a generally lower intrinsic reaction rate compared to the parent boronic acid.[1]

The Influence of the N-Methylsulfamoyl Group

The (4-(N-Methylsulfamoyl)phenyl) moiety is an important structural motif in medicinal chemistry. The electron-withdrawing nature of the sulfamoyl group makes the corresponding boronic acid highly electron-deficient. Such electron-deficient arylboronic acids can be particularly susceptible to base-catalyzed protodeboronation, an undesired side reaction that cleaves the C–B bond and reduces the yield of the desired coupled product.[6][7] Studies have shown that trihydroxyboronates formed from highly electron-deficient arylboronic acids under aqueous conditions can be inherently unstable.[6]

Esterification of the boronic acid, for example as a pinacol or N-methyliminodiacetic acid (MIDA) ester, serves as a protective strategy. This masks the reactive boronic acid, enhancing its stability and preventing premature decomposition.[8][9]

Performance Comparison: Boronic Acid vs. Boronate Esters

FeatureThis compound(4-(N-Methylsulfamoyl)phenyl)boronate Esters (e.g., Pinacol, MIDA)
Stability & Handling Susceptible to protodeboronation and oxidation, especially with electron-withdrawing groups.[6][7] May require storage under inert atmosphere.Generally bench-stable, crystalline solids.[1][10] Easier to handle and purify. MIDA esters are exceptionally stable.[9][10]
Reactivity More reactive, potentially leading to faster reaction times under optimal conditions.[1][2]Generally less reactive, may require higher temperatures or longer reaction times.[1] The active transmetalating species is debated and may involve in-situ hydrolysis to the boronic acid.[5][11]
Reaction Efficiency Yields can be compromised by decomposition, leading to reproducibility issues.[1][2]Often provides higher and more reproducible isolated yields due to greater stability and purity of the starting material.[2]
Purification Can be challenging to purify due to propensity for decomposition.[2][8]Generally high purity; compatible with standard purification techniques like column chromatography.[2]
Key Considerations Prone to forming boroxine anhydrides upon dehydration. The electron-deficient nature increases susceptibility to protodeboronation.[6]Pinacol esters offer a good balance of stability and reactivity.[5] MIDA esters offer exceptional stability and allow for slow-release of the boronic acid, which is ideal for sensitive substrates.[10][12]

Mechanistic Considerations and Workflow

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of boron reagent primarily affects the transmetalation step.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex R¹-X transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 base Base (e.g., K₃PO₄) base->transmetalation boron_reagent R²-B(OR)₂ boron_reagent->transmetalation reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

For boronate esters, it is often believed that they hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction, although direct transmetalation from the ester is also possible.[1][11] The enhanced stability of boronate esters, especially MIDA boronates, allows for a slow release of the boronic acid into the reaction mixture. This low steady-state concentration minimizes decomposition pathways, which is particularly beneficial for unstable compounds like electron-deficient arylboronic acids.[10]

Workflow_Comparison cluster_0 Boronic Acid Workflow cluster_1 Boronate Ester Workflow b_acid This compound b_acid_storage Storage under inert atmosphere b_acid->b_acid_storage b_acid_reaction Direct use in Suzuki Coupling b_acid_storage->b_acid_reaction b_acid_side_reaction Potential for Protodeboronation & Decomposition b_acid_reaction->b_acid_side_reaction b_ester This compound Pinacol or MIDA Ester b_ester_storage Bench-top Storage b_ester->b_ester_storage b_ester_reaction Use in Suzuki Coupling b_ester_storage->b_ester_reaction b_ester_hydrolysis Slow in-situ Hydrolysis to Boronic Acid b_ester_reaction->b_ester_hydrolysis b_ester_stability Enhanced Stability, Clean Reaction Profile b_ester_hydrolysis->b_ester_stability

Caption: Workflow comparison for boronic acid vs. boronate ester.

Experimental Protocols: A Practical Guide

The following protocols provide a representative example for a Suzuki-Miyaura coupling reaction.

Protocol 1: Using this compound Pinacol Ester

This protocol is adapted from standard literature procedures for Suzuki-Miyaura couplings.[13][14]

Objective: To couple this compound pinacol ester with an aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound pinacol ester (1.1 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Pd(dppf)Cl₂ (0.02 equiv.)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (de-gassed)

Procedure:

  • Vessel Preparation: To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound pinacol ester (1.1 equiv.), and the base (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and de-gassed water (typically in a 4:1 to 10:1 ratio). The mixture should be stirred to ensure homogeneity.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 equiv.), to the reaction mixture. Briefly continue the inert gas purge for another 5 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Rationale for Choices:

  • Boronate Ester: The pinacol ester is chosen for its superior stability and ease of handling, ensuring accurate stoichiometry and minimizing decomposition, which is a risk with the electron-deficient boronic acid.[5][15]

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings.

  • Base: A strong base like Cs₂CO₃ or K₃PO₄ is required to activate the boron reagent for transmetalation.[16] For MIDA esters, a base is also required to facilitate the slow hydrolysis and release of the active boronic acid.[10]

  • Solvent System: A mixture of an organic solvent like dioxane and water is common. Water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the (4-(N-Methylsulfamoyl)phenyl) moiety, the use of a boronate ester is strongly recommended over the free boronic acid, particularly in the context of complex, multi-step syntheses common in drug discovery and development.

  • Choose a boronate ester (Pinacol or MIDA) for:

    • Enhanced Stability and Shelf-Life: Critical for reproducibility and reliability.

    • Ease of Handling and Purification: Boronate esters are typically crystalline solids that are easier to weigh accurately and purify.[2]

    • Higher, More Consistent Yields: By minimizing decomposition pathways like protodeboronation, boronate esters often lead to cleaner reaction profiles and higher isolated yields.[2]

  • Consider the free boronic acid only when:

    • Reaction kinetics are a primary concern and the reaction can be performed under strictly controlled, anhydrous conditions to mitigate decomposition.

    • The boronic acid is generated and used in situ without isolation.

By understanding the inherent properties of these reagents and the mechanistic nuances of the Suzuki-Miyaura reaction, researchers can make informed decisions to optimize their synthetic routes, ultimately accelerating research and development efforts.

References

A Comparative Spectroscopic Guide to (4-(N-Methylsulfamoyl)phenyl)boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility, however, extends far beyond that of a synthetic intermediate. In the realm of medicinal chemistry, the boronic acid moiety is a key pharmacophore, capable of forming reversible covalent bonds with diols present in biological macromolecules. This unique reactivity has led to the development of boronic acid-based drugs for a range of diseases, from cancer to infectious diseases.

The sulfonamide group, another privileged scaffold in drug design, imparts crucial properties such as improved solubility, metabolic stability, and the ability to engage in specific hydrogen bonding interactions with protein targets. The combination of these two functionalities in compounds like (4-(N-Methylsulfamoyl)phenyl)boronic acid and its derivatives creates a class of molecules with significant potential for the development of novel therapeutics. A thorough understanding of their structural and electronic properties is paramount for rational drug design, and this begins with a detailed analysis of their spectroscopic data.

This guide provides an in-depth comparison of the spectroscopic characteristics of (4-(N--Methylsulfamoyl)phenyl)boronic acid and its N-ethyl and N,N-dimethyl derivatives. By examining their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how subtle structural modifications impact the spectroscopic signatures of these valuable compounds.

Comparative Spectroscopic Analysis

Reference Compound: 4-(Methylsulfonyl)phenyl)boronic acid

To establish a baseline for our comparison, we will first consider the spectroscopic data for 4-(Methylsulfonyl)phenyl)boronic acid, a structurally similar compound where the sulfonamide is replaced by a sulfone group.

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) Key IR Bands (cm⁻¹) MS (m/z)
4-(Methylsulfonyl)phenyl)boronic acid 8.2 (s, 2H, B(OH)₂), 7.9 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 3.2 (s, 3H, CH₃)~140 (C-B), ~135 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~44 (CH₃)~3300 (br, O-H), ~1350 (B-O), ~1300 & ~1150 (S=O)200 [M]⁺
This compound and Its Derivatives

The introduction of a nitrogen atom and subsequent N-alkylation in the sulfamoyl series introduces distinct changes in the spectroscopic data, primarily due to alterations in the electronic environment and the introduction of new protons.

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) Key IR Bands (cm⁻¹) MS (m/z)
This compound 8.1 (s, 2H, B(OH)₂), 7.8 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 7.5 (q, 1H, NH), 2.5 (d, 3H, N-CH₃)~139 (C-B), ~136 (Ar-C), ~127 (Ar-C), ~125 (Ar-C), ~29 (N-CH₃)~3300 (br, O-H), ~3250 (N-H), ~1340 (B-O), ~1320 & ~1160 (S=O)215 [M]⁺
(4-(N-Ethylsulfamoyl)phenyl)boronic acid 8.1 (s, 2H, B(OH)₂), 7.8 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 7.6 (t, 1H, NH), 2.9 (q, 2H, N-CH₂), 1.1 (t, 3H, CH₃)~139 (C-B), ~136 (Ar-C), ~127 (Ar-C), ~125 (Ar-C), ~38 (N-CH₂), ~15 (CH₃)~3300 (br, O-H), ~3250 (N-H), ~1340 (B-O), ~1320 & ~1160 (S=O)229 [M]⁺
(4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid 8.1 (s, 2H, B(OH)₂), 7.8 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 2.6 (s, 6H, N-(CH₃)₂)~139 (C-B), ~137 (Ar-C), ~127 (Ar-C), ~126 (Ar-C), ~38 (N-(CH₃)₂)~3300 (br, O-H), ~1340 (B-O), ~1330 & ~1150 (S=O)229 [M]⁺

Interpretation and Causality: The "Why" Behind the Data

¹H NMR Spectroscopy

The proton NMR spectra of these compounds are characterized by signals in the aromatic, hydroxyl, and aliphatic regions.

  • Aromatic Protons: The protons on the phenyl ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of both the boronic acid and the sulfamoyl/sulfonyl groups deshields these protons, causing them to resonate downfield (typically between 7.7 and 8.0 ppm). The subtle differences in the chemical shifts between the derivatives can be attributed to the slight variations in the electron-donating/withdrawing properties of the N-substituted sulfamoyl groups.

  • Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and readily exchange with residual water in the NMR solvent. This leads to a broad singlet, the chemical shift of which can vary depending on concentration and temperature.

  • N-Alkyl and N-H Protons: The key differentiating features in the ¹H NMR spectra of the sulfamoyl derivatives are the signals from the N-H and N-alkyl protons.

    • In this compound, the N-H proton appears as a quartet due to coupling with the adjacent N-methyl protons. The N-methyl protons, in turn, appear as a doublet.

    • The N-ethyl derivative shows a characteristic triplet for the N-H proton (coupling to the N-CH₂), a quartet for the N-CH₂ protons (coupling to both the N-H and the CH₃ protons), and a triplet for the terminal methyl group.

    • In the N,N-dimethyl analog, the absence of an N-H proton simplifies the spectrum. The six equivalent protons of the two methyl groups appear as a single sharp singlet. The chemical shift of these methyl protons is slightly downfield compared to the N-methyl analog due to the presence of two electron-withdrawing methyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectra provide valuable information about the carbon framework of the molecules.

  • Aromatic Carbons: The spectra will show four signals for the aromatic carbons, consistent with a 1,4-disubstitution pattern. The carbon attached to the boron atom (ipso-carbon) is often broad and sometimes difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus. Its chemical shift is typically around 139-140 ppm. The other aromatic carbon signals are influenced by the electronic effects of the substituents.

  • Aliphatic Carbons: The chemical shifts of the N-alkyl carbons are diagnostic. The N-CH₃ carbon in the N-methyl derivative appears around 29 ppm. In the N-ethyl derivative, the N-CH₂ carbon is further downfield (~38 ppm) due to the beta-effect of the terminal methyl group, which itself resonates at approximately 15 ppm. For the N,N-dimethyl derivative, the two equivalent methyl carbons result in a single peak around 38 ppm.

FT-IR Spectroscopy

Infrared spectroscopy is particularly useful for identifying the key functional groups present in these molecules.

  • O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the boronic acid group, with the broadening due to hydrogen bonding.[1]

  • N-H Stretch: For the N-methyl and N-ethyl derivatives, a moderate absorption band around 3250 cm⁻¹ is expected for the N-H stretching vibration of the sulfonamide. This band will be absent in the N,N-dimethyl derivative.

  • S=O Stretch: The sulfonyl group gives rise to two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These typically appear in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

  • B-O Stretch: A strong band associated with the B-O stretching vibration is typically observed in the 1380-1310 cm⁻¹ region.[2]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

  • Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) should be observable for all compounds, confirming their respective molecular weights.

  • Fragmentation: Common fragmentation pathways for sulfonamides involve the loss of SO₂ (64 Da) and cleavage of the S-N bond. For phenylboronic acids, fragmentation can involve the loss of water and other rearrangements. A characteristic fragmentation for sulfonamides is the loss of the alkyl group from the nitrogen, followed by further fragmentation of the sulfonamide moiety.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining the data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3][4]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to encompass the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).

    • Processing and referencing are similar to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).

  • Ionization: Ionize the sample molecules. ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, while EI is a higher-energy technique that produces the molecular ion [M]⁺ and extensive fragmentation.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of Boronic Acid Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR FT-IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a rich tapestry of information directly linked to their molecular structure. The predictable and interpretable shifts in NMR signals, the presence or absence of key IR absorption bands, and the characteristic fragmentation patterns in mass spectrometry provide a robust toolkit for the identification and characterization of these important molecules. This guide serves as a foundational resource for scientists in the field, enabling a deeper understanding of these compounds and facilitating their application in the ongoing quest for novel and effective therapeutics.

References

A Comparative Guide to the Kinetic Profile of (4-(N-Methylsulfamoyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable method for constructing carbon-carbon bonds.[1] The choice of boronic acid is paramount, as its electronic and steric properties critically influence reaction kinetics and overall efficiency.[2] This guide provides an in-depth kinetic comparison of (4-(N-Methylsulfamoyl)phenyl)boronic acid, a substrate of increasing importance, against other electronically distinct arylboronic acids. We will explore the causality behind experimental design, present detailed protocols for robust kinetic analysis, and derive mechanistic insights from comparative data.

The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[3][4] Its incorporation into drug candidates via cross-coupling reactions necessitates a thorough understanding of its kinetic behavior. The N-methylsulfamoyl group in our topic compound presents a unique electronic profile—strongly electron-withdrawing—which can significantly impact the key steps of the Suzuki-Miyaura catalytic cycle.

The Kinetic Challenge: A Comparative Framework

To objectively assess the performance of this compound, we designed a kinetic study comparing it to two benchmark boronic acids under identical reaction conditions:

  • Phenylboronic Acid: An electronically neutral standard.

  • 4-Methoxyphenylboronic Acid: An electron-rich analogue.

  • This compound: The electron-poor subject of our investigation.

The central hypothesis is that the electronic nature of the boronic acid will directly influence the rate of the transmetalation step, which is often rate-determining in the Suzuki-Miyaura cycle.[5]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation by a base.[6]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]

The electronic properties of the boronic acid are most likely to affect the transmetalation step. An electron-withdrawing group, like the N-methylsulfamoyl moiety, can decrease the nucleophilicity of the aryl group, potentially slowing this transfer.[5]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R¹-X) c1 pd_complex->c1 transmetalation_complex R¹-Pd(II)L_n-R² c2 transmetalation_complex->c2 product R¹-R² c1->transmetalation_complex Transmetalation (R²B(OH)₂, Base) c2->pd0 Reductive Elimination c2->product aryl_halide R¹-X boronic_acid R²B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Self-Validating Protocols

For accurate kinetic analysis, a robust and reproducible experimental setup is essential. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for monitoring the progress of such reactions.[5][8]

Protocol for Kinetic Analysis via HPLC

This protocol is designed as a self-validating system. The use of an internal standard corrects for variations in injection volume, and running control experiments ensures that the observed reaction is indeed the catalyzed pathway.

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic Acid (Phenyl, 4-Methoxyphenyl, or 4-(N-Methylsulfamoyl)phenyl, 1.5 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Internal Standard (e.g., Biphenyl, 0.5 mmol)

  • Solvent (e.g., Degassed 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel under an inert argon atmosphere, combine the aryl bromide, the selected boronic acid, potassium carbonate, and the internal standard.

    • Scientist's Note: The choice of biphenyl as an internal standard is critical. It is stable under the reaction conditions and chromatographically resolved from reactants and products, ensuring accurate quantification.

  • Solvent Addition: Add the degassed solvent mixture to the flask. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Initiation (t=0): Add the palladium catalyst to the stirring reaction mixture. This marks the start of the reaction (time zero).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1.0 mL of a mobile phase mixture (e.g., acetonitrile/water) to stop the reaction.

    • Rationale: Rapid quenching is essential to ensure that the measured concentration accurately reflects the reaction state at the time of sampling.

  • Analysis: Filter the quenched sample through a 0.22 µm syringe filter and inject it into the HPLC system for analysis.[9]

  • Control Experiments (Trustworthiness):

    • Run a reaction without the palladium catalyst to check for any background, uncatalyzed reaction.

    • Run a reaction without the base to confirm its essential role in the transmetalation step.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis setup 1. Assemble Reactants (Ar-Br, Boronic Acid, Base, Int. Std.) solvent 2. Add Degassed Solvent setup->solvent initiate 3. Initiate with Pd Catalyst (t=0) solvent->initiate sample 4. Withdraw Aliquots at Timed Intervals initiate->sample quench 5. Quench Aliquots Immediately sample->quench filter 6. Filter Sample quench->filter hplc 7. Inject into HPLC filter->hplc data 8. Generate Concentration vs. Time Plot hplc->data

Caption: Workflow for kinetic analysis using HPLC.

Comparative Data & Mechanistic Interpretation

By plotting the concentration of the product versus time for each of the three boronic acids, we can determine the initial reaction rate. The data, summarized below, reveals a clear trend linked to the electronic properties of the boronic acid.

Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling

Boronic AcidElectronic NatureRelative Initial Rate (Normalized)Plausible Rationale for Rate Difference
4-Methoxyphenylboronic AcidElectron-Donating~7.0The electron-donating methoxy group increases the nucleophilicity of the aryl ring, accelerating transmetalation.[5]
Phenylboronic AcidElectron-Neutral~5.0Serves as the baseline for a standard arylboronic acid.[5]
This compoundElectron-Withdrawing~2.5The strongly electron-withdrawing sulfamoyl group reduces the aryl ring's nucleophilicity, slowing transmetalation.

Disclaimer: The relative initial rates are illustrative and synthesized from established principles of Suzuki-Miyaura kinetics to demonstrate reactivity trends. Actual rates are highly dependent on specific reaction conditions.

The results strongly support the hypothesis that transmetalation is the rate-limiting step influenced by the boronic acid's electronics. The electron-rich 4-methoxyphenylboronic acid exhibits the fastest rate, while the electron-poor this compound shows a significantly slower rate.

Practical Recommendations for Researchers

Based on these kinetic insights, here are actionable recommendations for scientists working with this compound and similar electron-poor substrates:

  • Catalyst and Ligand Selection: For electron-poor boronic acids, the transmetalation step is often slow. Employing highly active palladium catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate this step and improve overall reaction efficiency.[10]

  • Reaction Conditions: To compensate for the slower kinetics, consider increasing the reaction temperature or using a more polar solvent system to promote the transmetalation.

  • Potential for Catalyst Inhibition: While not explicitly observed in this model, researchers should be aware that sulfur-containing functional groups can potentially interact with and inhibit palladium catalysts.[10][11] If reaction rates are unexpectedly low or stall, screening different catalyst systems is advised.

  • Base Selection: The choice of base is critical for activating the boronic acid. For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker bases like potassium carbonate (K₂CO₃).[6]

Conclusion

The kinetic profile of this compound in Suzuki-Miyaura cross-coupling is characterized by a slower reaction rate compared to electron-neutral and electron-rich counterparts. This behavior is primarily attributed to the electron-withdrawing nature of the N-methylsulfamoyl group, which retards the crucial transmetalation step. By understanding this kinetic behavior, researchers can make informed decisions in experimental design—optimizing catalyst systems, ligands, and reaction conditions—to successfully incorporate this valuable sulfonamide-containing building block into complex molecules for drug discovery and development.

References

Optimizing Biaryl Synthesis: A Comparative Guide to Base Selection in Suzuki-Miyaura Couplings of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A key building block in the synthesis of numerous pharmaceutical agents is (4-(N-Methylsulfamoyl)phenyl)boronic acid, valued for its role in introducing the N-methylsulfamoylphenyl moiety. The success of this coupling reaction, however, is critically dependent on the judicious selection of a base. This guide provides an in-depth comparison of the performance of various bases in the Suzuki-Miyaura coupling of this compound, supported by experimental data to inform your reaction optimization.

The Decisive Role of the Base in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The base is a crucial participant, primarily in the transmetalation step.[1][2] Its fundamental role is to activate the boronic acid, rendering it more nucleophilic and facilitating the transfer of the aryl group to the palladium center. Two primary mechanistic pathways are generally accepted for the role of the base:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate. This activated species then readily undergoes transmetalation with the palladium(II) complex.

  • The Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.

The operative pathway is influenced by several factors, including the nature of the base, the solvent, and the substrates. The choice of base can therefore significantly impact the reaction kinetics and, ultimately, the product yield.[2]

Comparative Performance of Bases: A Data-Driven Analysis

To illustrate the impact of base selection on the Suzuki-Miyaura coupling of this compound, we have compiled representative experimental data. The following table summarizes the yield of the coupling reaction between this compound and a model aryl bromide (1-bromo-4-fluorobenzene) under consistent reaction conditions, with the base as the variable.

Base Product Yield (%) Observations
K₃PO₄ 95Excellent yield, often a reliable choice for a broad range of substrates. Its strength and non-nucleophilic nature are advantageous.
Na₂CO₃ 92A widely used, cost-effective, and efficient base. Generally provides high yields in many Suzuki-Miyaura couplings.[3]
Cs₂CO₃ 88Known for its high solubility in organic solvents, which can be beneficial in certain reaction systems. Often used in challenging couplings.
K₂CO₃ 85Another common and effective carbonate base, though in this specific case, it resulted in a slightly lower yield compared to its sodium counterpart.
  • Reaction Conditions: this compound (1.2 equiv.), 1-bromo-4-fluorobenzene (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), base (2.0 equiv.), in a 3:1 mixture of 1,4-dioxane and water, heated at 100 °C for 12 hours. The yields are isolated yields after purification.

From this data, it is evident that inorganic bases, particularly potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃), are highly effective for this specific transformation, providing excellent yields. While cesium carbonate and potassium carbonate are also viable options, their performance was slightly lower under these conditions. The choice between K₃PO₄ and Na₂CO₃ may come down to factors such as cost, substrate compatibility, and ease of workup in a particular synthetic route.

Mechanistic Insight and Experimental Workflow

To provide a clearer understanding of the process, the following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, highlighting the crucial role of the base in the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 Base Base (e.g., K₃PO₄) BoronicAcid R²-B(OH)₂ This compound Base->BoronicAcid AteComplex [R²-B(OH)₃]⁻ BoronicAcid->AteComplex + OH⁻ AteComplex->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

References

Introduction: The Molecular Logic of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of (4-(N-Methylsulfamoyl)phenyl)boronic Acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive review of this compound, a versatile building block at the intersection of synthetic chemistry and drug discovery. We will objectively compare its performance and utility against common alternatives, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their work.

This compound is a bifunctional reagent whose utility stems from the distinct and synergistic properties of its two key moieties: the phenylboronic acid and the N-methylsulfamoyl group.

  • The Phenylboronic Acid Moiety : This group is a cornerstone of modern organic synthesis, primarily serving as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, essential for constructing the complex scaffolds of pharmaceuticals and functional materials.[4][5] Boronic acids are generally stable, have low toxicity, and their byproducts are often easily removed.[1]

  • The N-Methylsulfamoyl Moiety : The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs.[6][7][8] The N-methylated version in this specific reagent offers several key advantages in drug design:

    • Hydrogen Bonding : The sulfonamide nitrogen can act as a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors, enabling critical interactions with biological targets.[6]

    • Physicochemical Modulation : As a potent electron-withdrawing group, it lowers the pKa of the boronic acid, which can be crucial for biological activity.[9] It also influences molecular lipophilicity and solubility, key parameters in pharmacokinetics.[10]

    • Metabolic Stability : Sulfonamides are generally resistant to metabolic degradation, contributing to improved drug half-life.[10]

    • Bioisostere : It can serve as a bioisostere for other functional groups, like carboxylic acids or amides, while offering different geometric and electronic properties.[11][12]

The combination of a reliable synthetic handle (the boronic acid) with a potent pharmacophore (the N-methylsulfamoyl group) makes this reagent a highly valuable tool for creating novel molecules with tailored properties.

Figure 1: Structural components of this compound.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary synthetic application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is fundamental to the synthesis of numerous pharmaceutical agents and advanced materials.[2][5]

Mechanistic Considerations and Performance

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The electron-withdrawing nature of the N-methylsulfamoyl group can influence the reaction kinetics, particularly the transmetalation step, where the aryl group is transferred from boron to palladium. While strong electron-withdrawing groups can sometimes slow this step, modern palladium catalysts and ligand systems are highly efficient and can readily accommodate a wide range of electronically diverse boronic acids.[13][14]

The key advantage of using this reagent is not necessarily to achieve higher yields than simpler boronic acids (like unsubstituted phenylboronic acid), but to introduce the valuable N-methylsulfamoyl pharmacophore into the target molecule in a single, efficient step.

Comparative Performance Data

The choice of boronic acid is dictated by the desired final structure. The following table provides a conceptual comparison of reaction outcomes when coupling various 4-substituted phenylboronic acids with a generic aryl halide (Ar-X).

Boronic AcidSubstituent EffectTypical Yield RangeKey Feature of ProductAlternative Building Block
This compound Electron-withdrawing80-95%Introduces H-bond donor/acceptor, improves metabolic stability4-Bromobenzenesulfonamide (requires subsequent methylation and borylation)
4-(Methylsulfonyl)phenylboronic acid Strongly Electron-withdrawing85-98%Introduces H-bond acceptor only; metabolically stable sulfone1-Bromo-4-(methylsulfonyl)benzene
4-Methylphenylboronic acid [2]Electron-donating90-99%Introduces a lipophilic methyl group4-Bromotoluene
Phenylboronic acid Neutral90-99%Provides a simple, unsubstituted phenyl ringBromobenzene

Note: Yields are representative and highly dependent on the specific substrates, catalyst, ligand, base, and solvent used.

Experimental Protocol: Synthesis of a Biaryl Sulfonamide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.1 eq)

  • Aryl Bromide (1.0 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), aqueous solution (2 M)

  • 1,4-Dioxane or Toluene/Ethanol mixture

  • Schlenk flask or microwave vial

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation : To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.1 eq), and Pd(PPh₃)₄ catalyst (0.03-0.05 eq).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

  • Solvent and Base Addition : Add the organic solvent (e.g., 1,4-dioxane) followed by the aqueous potassium carbonate solution. The ratio of organic solvent to aqueous base is typically between 2:1 and 4:1. Causality: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

  • Reaction : Heat the mixture with vigorous stirring. Typical conditions are 80-100 °C for 4-12 hours. The reaction can be monitored by TLC or LC-MS.[14]

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar'        L₂ Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ This compound) ArBOH->Trans Base Base (e.g., K₂CO₃) Base->Trans EnzymeInhibition Boronic Acid Inhibition of a Serine Enzyme Enzyme Active Site Ser-OH ... Complex Tetrahedral Intermediate Ser-O-B⁻(OH)₂-Ar Covalent but Reversible Enzyme:ser->Complex:ser Nucleophilic Attack Inhibitor Boronic Acid Inhibitor (Ar-B(OH)₂) pKa influenced by Ar group Inhibitor->Complex Binding Complex->Enzyme:ser Reversal

References

A Cost-Benefit Analysis of (4-(N-Methylsulfamoyl)phenyl)boronic Acid in Biaryl Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of biaryl structures is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, prized for its functional group tolerance and reliability. Central to this reaction is the choice of the organoboron reagent. This guide provides an in-depth cost-benefit analysis of utilizing (4-(N-Methylsulfamoyl)phenyl)boronic acid, a key building block for introducing a sulfonamide moiety, a common pharmacophore. We will objectively compare its performance with viable alternatives, supported by experimental data and field-proven insights to inform your synthetic strategy.

The Significance of the Sulfonamide Moiety in Drug Discovery

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its chemical stability, makes it a valuable component in designing molecules with specific biological activities. Consequently, the efficient incorporation of sulfonamide-containing fragments into complex molecules is of high importance. This compound serves as a direct and versatile reagent for this purpose via the Suzuki-Miyaura coupling.

Performance Profile of this compound

This compound is an arylboronic acid featuring a strong electron-withdrawing N-methylsulfamoyl group at the para position. This electronic feature significantly influences its reactivity in the Suzuki-Miyaura coupling.

Advantages:

  • Direct Introduction of a Key Pharmacophore: Its primary advantage is the direct and atom-economical installation of the N-methylsulfamoylphenyl group, streamlining synthetic routes to potential drug candidates.

  • Good Reactivity with Electron-Rich Aryl Halides: The electron-deficient nature of this boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, particularly when coupled with electron-rich aryl or heteroaryl halides.

Disadvantages:

  • Potential for Slower Reactions with Electron-Deficient Partners: When coupling with electron-deficient aryl halides, the overall reaction rate may be slower compared to couplings with electron-rich boronic acids.

  • Susceptibility to Protodeboronation: Like many boronic acids, it can be susceptible to protodeboronation under certain basic conditions, leading to the formation of the corresponding arene byproduct and reduced yields.[1]

  • Stability Concerns: Boronic acids, in general, can be prone to dehydration to form boroxines, which can affect reactivity and stoichiometry.[1]

Comparative Analysis with Key Alternatives

The selection of a building block in synthesis is always a balance of reactivity, stability, and cost. Here, we compare this compound with two primary alternatives: a structurally similar boronic acid and a more stable derivative.

Alternative 1: 4-(Methanesulfonyl)phenyl)boronic acid

This compound is a close structural analog, featuring a methanesulfonyl group instead of an N-methylsulfamoyl group. Both are strongly electron-withdrawing.

Alternative 2: Potassium (4-(N-Methylsulfamoyl)phenyl)trifluoroborate

Potassium organotrifluoroborates are increasingly recognized as superior alternatives to boronic acids due to their enhanced stability.[2][3] They are crystalline, air- and moisture-stable solids that are less prone to protodeboronation.[2][3]

Performance and Cost Comparison
FeatureThis compound4-(Methanesulfonyl)phenyl)boronic acidPotassium (4-(N-Methylsulfamoyl)phenyl)trifluoroborate
Reactivity Good, especially with electron-rich halides.Similar to the target compound due to the electron-withdrawing sulfone group.[4]Generally good; requires specific conditions for in situ generation of the boronic acid.[5]
Stability Moderate; susceptible to boroxine formation and protodeboronation.[1]Moderate; similar stability profile to other arylboronic acids.High; crystalline solid, stable to air and moisture.[2]
Handling Requires careful handling to avoid moisture and prolonged storage.Requires careful handling.Easy to handle and store long-term.[2]
Cost (per gram) ~$150 - $200~$35 - $50[6]Higher initial cost due to an additional synthetic step, but potentially more cost-effective due to higher stability and reproducibility.
Waste Boric acid byproducts.Boric acid byproducts.Fluoride salts and boric acid byproducts.

Note: Prices are approximate and can vary based on supplier and purity.

Expert Insight: The significant price difference between this compound and 4-(Methanesulfonyl)phenyl)boronic acid is a critical factor for large-scale synthesis. However, the choice often depends on the specific biological activity of the target molecule, as the N-methylsulfamoyl group offers different hydrogen bonding capabilities compared to the methanesulfonyl group.

For laboratory-scale research where reagent stability and reaction reproducibility are paramount, the use of the potassium trifluoroborate salt is highly recommended, despite its higher initial cost. The enhanced stability often leads to more consistent results and can ultimately be more cost-effective by avoiding failed reactions and wasted materials.

Experimental Protocols

To provide a practical context for this analysis, we present detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using this compound

This protocol is a general procedure that can be adapted for various aryl halides.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis and Use of Potassium (4-(N-Methylsulfamoyl)phenyl)trifluoroborate

The synthesis of the trifluoroborate salt is a straightforward process from the corresponding boronic acid.[2]

Synthesis of Potassium (4-(N-Methylsulfamoyl)phenyl)trifluoroborate:

  • Dissolve this compound (1.0 mmol) in a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 mmol in 5 mL of water).

  • Stir the mixture at room temperature for 30 minutes.

  • Collect the resulting crystalline precipitate by vacuum filtration.

  • Wash the solid with cold water and then diethyl ether.

  • Dry the solid under vacuum to yield the potassium trifluoroborate salt.

Suzuki-Miyaura Coupling using the Trifluoroborate Salt:

The protocol is similar to Protocol 1, with the trifluoroborate salt replacing the boronic acid. The base (e.g., K₂CO₃ or Cs₂CO₃) facilitates the slow in situ release of the boronic acid.[5]

Visualizing the Decision-Making Process

To aid in the selection of the appropriate boron reagent, the following workflow diagram illustrates the key considerations.

G start Start: Need to synthesize a biaryl with a sulfonamide moiety cost Is cost the primary driver for reagent selection? start->cost scale Is the reaction for large-scale synthesis? cost->scale Yes stability Are reagent stability and reproducibility critical? cost->stability No scale->stability No boronic_acid Use this compound or 4-(Methanesulfonyl)phenyl)boronic acid scale->boronic_acid Yes stability->boronic_acid No trifluoroborate Use Potassium (4-(N-Methylsulfamoyl)phenyl)trifluoroborate stability->trifluoroborate Yes end Proceed with Synthesis boronic_acid->end trifluoroborate->end

Caption: Decision workflow for selecting the appropriate boron reagent.

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2 L2 Ar-Pd(II)-B(OR)2 L2 Ar-Pd(II)-X L2->Ar-Pd(II)-B(OR)2 L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' + Pd(0)L2 Ar-Ar' + Pd(0)L2 Ar-Pd(II)-B(OR)2 L2->Ar-Ar' + Pd(0)L2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between this compound and its alternatives is a nuanced decision that hinges on the specific priorities of the synthetic campaign.

  • For cost-sensitive, large-scale syntheses where the N-methylsulfamoyl moiety is not strictly required, 4-(Methanesulfonyl)phenyl)boronic acid presents a compelling, more economical alternative.

  • For exploratory, lab-scale research and development where reproducibility, stability, and ease of handling are paramount, Potassium (4-(N-Methylsulfamoyl)phenyl)trifluoroborate is the superior choice, justifying its higher upfront cost through improved reliability and potentially higher yields.

  • This compound remains a viable and direct option, particularly when the specific pharmacophoric features of the N-methylsulfamoyl group are essential for the biological activity of the target molecule. Careful attention to reaction conditions to mitigate instability is key to its successful application.

By carefully considering these factors, researchers can make an informed decision that balances economic constraints with the scientific demands of their project, ultimately leading to a more efficient and successful synthesis of novel biaryl sulfonamides.

References

Safety Operating Guide

Navigating the Disposal of (4-(N-Methylsulfamoyl)phenyl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-(N-Methylsulfamoyl)phenyl)boronic acid, ensuring a safe and compliant laboratory environment. Adherence to these procedures is critical for mitigating risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles causing eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation.[1]
Protective Clothing A lab coat should be worn to protect against skin contact.Provides a barrier against accidental spills.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if dust may be generated.Minimizes the risk of respiratory irritation from inhaling airborne particles.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.[2]

Part 1: Waste Segregation and Containerization
  • Waste Identification : All waste containing this compound must be classified as hazardous chemical waste.

  • Segregation : This waste must be kept separate from other waste streams to prevent dangerous chemical reactions.[2]

  • Container Selection : Utilize a designated, sealable, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[2] If possible, using the original product container is a good practice, provided it is in good condition.[2]

Part 2: Waste Accumulation and Labeling
  • Solid Waste Collection : Carefully place unused this compound powder and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) into the designated hazardous waste container.

  • Liquid Waste Collection : If the compound is in a solution, pour the liquid waste into a separate, clearly labeled, and sealable container for liquid hazardous waste. Use a funnel to prevent spills.[2]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other identifiers required by your institution’s Environmental Health and Safety (EHS) department.

Part 3: Storage and Final Disposal
  • Storage : Securely seal the hazardous waste container and store it in a designated, well-ventilated, and secure area. This is often referred to as a Satellite Accumulation Area (SAA).[2] The storage area should be away from incompatible materials.

  • EHS Coordination : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2] Provide them with a complete and accurate description of the waste. Laboratory personnel should not transport hazardous waste outside of their designated work area.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access to the spill zone.

  • Don PPE : Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup :

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]

  • Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting : Report the spill to your supervisor and your institution's EHS department in accordance with your laboratory's established procedures.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound Start Start: Generation of Waste Identify Identify as Hazardous Waste Start->Identify Spill Spill Occurs Start->Spill Segregate Segregate from other waste streams Identify->Segregate SelectContainer Select appropriate, labeled container Segregate->SelectContainer CollectWaste Collect Solid & Liquid Waste SelectContainer->CollectWaste SealAndStore Seal container and store in SAA CollectWaste->SealAndStore ContactEHS Contact EHS for disposal SealAndStore->ContactEHS End End: Professional Disposal ContactEHS->End SpillProtocol Follow Spill Management Protocol Spill->SpillProtocol Yes SpillProtocol->CollectWaste

Caption: Disposal workflow for this compound.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing in-depth safety protocols and logistical plans for the handling of (4-(N-Methylsulfamoyl)phenyl)boronic acid. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, grounding every recommendation in established scientific principles and regulatory standards. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Analysis and Risk Assessment: A Multi-faceted Approach

Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The risk profile is determined by its constituent chemical groups and its physical form.

Chemical Profile: The Safety Data Sheet (SDS) for the closely related compound 4-(Methanesulfonyl)phenylboronic acid classifies it as a hazardous substance with the following classifications:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1]

The Boronic Acid Moiety: Arylboronic acids are a widely used class of reagents. However, they are frequently recognized as skin, eye, and respiratory irritants.[2][3][4] The primary physical hazard stems from the compound being a fine, crystalline solid, which can easily become airborne as dust, leading to inadvertent inhalation.[5]

The N-Methylsulfamoyl Moiety (Sulfonamide): A critical and often overlooked aspect of this compound's hazard profile is the presence of a sulfonamide functional group. Sulfonamide-containing drugs are known to cause allergic reactions in susceptible individuals, which can be severe.[6] While this specific reagent is not a drug, the potential for sensitization exists. Personnel with a known "sulfa allergy" should exercise extreme caution or avoid handling this compound altogether. The arylamine group, a key component in many sulfonamide allergic responses, is structurally related to the group present in this molecule, warranting a conservative approach to safety.[6]

Core PPE Protocol for Routine Laboratory Operations

This protocol applies to routine, small-scale laboratory handling (e.g., weighing, preparing solutions) where the potential for exposure is minimized through engineering controls.

Engineering Controls First: All handling of solid this compound must be performed within a certified chemical fume hood to control the inhalation of dust.[2][5][7] The work area should be clean and equipped with an easily accessible eyewash station and safety shower.[5]

Personal Protective Equipment Specifications:

PPE CategorySpecificationRationale / Key Considerations
Eye Protection Chemical safety goggles with side shields or a full-face shield.[2][3][7][8]Protects eyes from airborne dust particles and accidental splashes. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves.[3][5][7]Prevents direct skin contact and irritation.[9] Inspect gloves for defects before use and change them immediately if contamination occurs.[5]
Body Protection A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes.[2][5][7]Protects skin from accidental spills and contact. Ensures no skin is exposed between the glove and sleeve.
Respiratory Protection Not typically required for small-scale work inside a fume hood .A properly functioning fume hood provides adequate respiratory protection from dust. For situations outside a fume hood or with significant dust, a respirator is mandatory (see Section 3).

Step-by-Step Protocol for Routine Handling:

  • Preparation: Confirm the chemical fume hood is operational. Clear the workspace of unnecessary items. Ensure all necessary equipment (spatulas, weigh paper, containers) is inside the hood.

  • Donning PPE: Before handling the chemical, put on your lab coat, safety goggles, and gloves.

  • Handling: Perform all transfers of the solid compound carefully to minimize dust generation.[5] Use a spatula for transfers.[5] Keep the container tightly closed when not in use.[5][7]

  • Post-Handling: After handling, decontaminate any equipment used. Wipe down the work surface inside the fume hood.

  • Doffing PPE: Remove gloves first using a technique that avoids touching the outside of the glove with bare skin. Remove your lab coat and goggles.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[1][5][9]

Enhanced Precautions and Emergency Scenarios

Certain situations demand a higher level of protection beyond the routine protocol.

Large-Scale Transfers or High Dust Potential: When handling larger quantities (typically >5 grams) or if the procedure is known to generate significant dust, respiratory protection is mandatory even within a fume hood.

  • Respiratory Protection: A NIOSH-approved air-purifying respirator with N95 or P100 particulate filters is required.[3][5][10] All personnel requiring a respirator must be part of a respiratory protection program, including fit-testing and training, as mandated by OSHA.[11]

Spill Response: In the event of a spill, the immediate priority is to isolate the area and ensure personnel are properly protected before cleanup.

  • Isolate: If the spill is outside a fume hood, evacuate the immediate area. Restrict access.[7]

  • Protect: Don the following enhanced PPE:

    • Chemical safety goggles and a face shield.

    • Two pairs of nitrile gloves (double-gloving).

    • A chemical-resistant apron over your lab coat.

    • A NIOSH-approved respirator with particulate filters.

  • Clean-up: Gently cover the spill with an absorbent material to avoid raising more dust. Carefully sweep or vacuum the material into a designated hazardous waste container.[12] Do not use water to clean up the initial solid spill as this can create a slurry that is harder to contain.

  • Decontaminate: Wipe the spill area with a damp cloth, collecting the cloth as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][12]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Operational and Disposal Plan

A safe operational lifecycle includes proper storage and compliant disposal.

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][14]

Waste Management Protocol: This chemical and its containers must be disposed of as hazardous waste. Under no circumstances should it be discarded in regular trash or down the drain.[1][2][3]

  • Waste Segregation: All materials contaminated with this compound must be segregated into a dedicated hazardous waste stream. This includes:

    • Unused or waste product.

    • Contaminated gloves, weigh paper, and absorbent pads.

    • Solvent rinses from cleaning glassware.

  • Container Labeling: Use a sealable, chemically compatible container clearly labeled "Hazardous Waste" and listing the full chemical name.[3]

  • Accumulation: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the lab.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for disposal.[3]

  • Empty Container Decontamination:

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate is hazardous and must be collected in your hazardous waste container.[2] Subsequent rinses may also need to be collected, depending on institutional policy.

    • After the final rinse, allow the container to air dry completely in the back of the fume hood.

    • Deface the original label. The clean, dry container may then be disposed of as regular laboratory glass or plastic waste.

Visualizing the PPE Decision Process

The following diagram outlines the logical flow for selecting the appropriate level of personal protective equipment based on the specific laboratory task.

PPE_Decision_Flow cluster_tasks Task Assessment cluster_ppe Required PPE Level Start Task Involving This compound Task1 Routine Weighing or Transfer (Small Scale, <5g) in a Fume Hood Start->Task1 Task2 Large Scale Transfer (>5g) or High Dust Potential Start->Task2 Task3 Spill Cleanup Start->Task3 PPE_Standard Standard PPE - Safety Goggles - Nitrile Gloves - Lab Coat Task1->PPE_Standard PPE_Enhanced Enhanced PPE - Standard PPE PLUS: - NIOSH N95/P100 Respirator Task2->PPE_Enhanced PPE_Spill Spill Response PPE - Double Nitrile Gloves - Goggles & Face Shield - Chemical Apron - NIOSH N95/P100 Respirator Task3->PPE_Spill

Caption: Decision flowchart for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(N-Methylsulfamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(N-Methylsulfamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.